molecular formula C6H16Cl2OSi2 B145944 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane CAS No. 2362-10-9

1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane

Cat. No.: B145944
CAS No.: 2362-10-9
M. Wt: 231.26 g/mol
InChI Key: NBGGEWGFZUDQKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane is a useful research compound. Its molecular formula is C6H16Cl2OSi2 and its molecular weight is 231.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 103492. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

chloromethyl-[chloromethyl(dimethyl)silyl]oxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16Cl2OSi2/c1-10(2,5-7)9-11(3,4)6-8/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGGEWGFZUDQKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCl)O[Si](C)(C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062348
Record name Disiloxane, 1,3-bis(chloromethyl)-1,1,3,3-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2362-10-9
Record name 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2362-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disiloxane, 1,3-bis(chloromethyl)-1,1,3,3-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002362109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Bis(chloromethyl)tetramethyldisiloxane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103492
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Bis(chloromethyl)tetramethyldisiloxane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96793
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Disiloxane, 1,3-bis(chloromethyl)-1,1,3,3-tetramethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disiloxane, 1,3-bis(chloromethyl)-1,1,3,3-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.373
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane, a versatile bifunctional silylating agent. This document details a primary synthesis protocol, key reaction parameters, and methods for purification and characterization. It is intended to serve as a valuable resource for researchers and professionals in organic synthesis, materials science, and drug development.

Introduction

This compound (CAS No. 2362-10-9) is an organosilicon compound of significant interest due to its utility as a crosslinking agent and a precursor in the synthesis of various silicone-based polymers and materials.[1][2] Its bifunctional nature, arising from the two chloromethyl groups, allows for a range of chemical modifications, making it a valuable building block in the development of new materials with tailored properties.[2] Applications of this compound and its derivatives are found in the production of silicone resins, coatings, adhesives, and elastomers.[2] In the biomedical field, its unique properties are being explored for the development of novel drug delivery systems and biocompatible materials.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C6H16Cl2OSi2[4][5][6]
Molecular Weight 231.27 g/mol [4][6]
Appearance Colorless clear liquid[1]
Boiling Point 204 °C (lit.)[1]
Density 1.05 g/mL[1]
Refractive Index (n20D) 1.44[1]

Synthesis Protocol: Hydrolysis of Chloro(chloromethyl)dimethylsilane

The most commonly cited method for the synthesis of this compound is the controlled hydrolysis of chloro(chloromethyl)dimethylsilane.[4] This reaction is robust, providing high yields and purity of the desired product.

Reaction Scheme

The overall reaction is a hydrolysis and condensation of two molecules of chloro(chloromethyl)dimethylsilane to form the disiloxane bridge.

G reactant 2  Cl-CH2-Si(CH3)2-Cl product Cl-CH2-Si(CH3)2-O-Si(CH3)2-CH2-Cl reactant->product Hydrolysis/ Condensation hcl +  2 HCl water +  H2O G A Reaction Setup (Four-necked flask) B Addition of Chloro(chloromethyl)dimethylsilane to Water A->B C Hydrolysis (Room Temperature, 0.5 h) B->C D Reflux (85 °C, 2 h) C->D E Phase Separation D->E F Washing (until neutral) E->F G Drying (Anhydrous CaCl2) F->G H Filtration G->H I Vacuum Distillation H->I J Final Product I->J

References

An In-depth Technical Guide to 1,3-Bis(chloromethyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(chloromethyl)tetramethyldisiloxane is a versatile organosilicon compound that serves as a crucial intermediate in various chemical syntheses. Its unique bifunctional nature, combining the reactivity of chloromethyl groups with the flexibility and stability of a siloxane backbone, makes it a valuable building block in polymer chemistry, materials science, and potentially in the development of novel drug delivery systems. This guide provides a comprehensive overview of its physicochemical properties, synthesis, characterization, and key applications.

Physicochemical Properties

The fundamental physical and chemical characteristics of 1,3-bis(chloromethyl)tetramethyldisiloxane are summarized in the table below. These properties are essential for its handling, storage, and application in various experimental settings.

PropertyValue
Molecular Formula C₆H₁₆Cl₂OSi₂
Molecular Weight 231.27 g/mol
CAS Number 2362-10-9
Appearance Colorless liquid
Boiling Point 204-205 °C
Melting Point -90 °C
Density 1.05 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.447
Solubility Insoluble in water. Soluble in many organic solvents.

Synthesis

1,3-Bis(chloromethyl)tetramethyldisiloxane is typically synthesized via the hydrolysis of chloro(chloromethyl)dimethylsilane. The reaction is straightforward and yields the desired product in high purity.

Experimental Protocol: Synthesis

Materials:

  • Chloro(chloromethyl)dimethylsilane

  • Deionized water

  • Anhydrous sodium sulfate

  • Four-necked flask equipped with a mechanical stirrer, dropping funnel, reflux condenser, and thermometer.

Procedure:

  • To a four-necked flask, add deionized water.

  • While stirring, slowly add chloro(chloromethyl)dimethylsilane dropwise via the dropping funnel. An exothermic reaction will occur, and the temperature should be monitored.

  • After the addition is complete, continue stirring at room temperature for 30 minutes.

  • Heat the mixture to reflux (approximately 85 °C) and maintain for 2 hours.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer and wash it with deionized water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude product by vacuum distillation to obtain pure 1,3-bis(chloromethyl)tetramethyldisiloxane.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product chloro_silane Chloro(chloromethyl)dimethylsilane hydrolysis Hydrolysis chloro_silane->hydrolysis water Deionized Water water->hydrolysis reflux Reflux at 85°C hydrolysis->reflux workup Aqueous Workup reflux->workup drying Drying workup->drying distillation Vacuum Distillation drying->distillation product 1,3-Bis(chloromethyl)tetramethyldisiloxane distillation->product

Synthesis workflow for 1,3-bis(chloromethyl)tetramethyldisiloxane.

Characterization

The identity and purity of 1,3-bis(chloromethyl)tetramethyldisiloxane are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of the compound and confirming its molecular weight.

Experimental Protocol: GC-MS Analysis

  • Gas Chromatograph: Agilent 7890 GC or equivalent.

  • Mass Spectrometer: Agilent 5975 MS or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless injection).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of the compound.

Experimental Protocol: NMR Analysis

  • Spectrometer: Bruker Avance 500 MHz or equivalent.

  • Solvent: Chloroform-d (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS).

  • ¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. The expected chemical shifts are approximately 0.2 ppm for the Si-CH₃ protons and 2.7 ppm for the Cl-CH₂-Si protons.

  • ¹³C NMR: Acquire proton-decoupled spectra. The expected chemical shifts are around 0 ppm for the Si-CH₃ carbons and around 28 ppm for the Cl-CH₂-Si carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Experimental Protocol: FTIR Analysis

  • Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.

  • Technique: Attenuated Total Reflectance (ATR) or neat liquid film between KBr plates.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

  • Expected Characteristic Peaks:

    • ~2960 cm⁻¹ (C-H stretch)

    • ~1260 cm⁻¹ (Si-CH₃ deformation)

    • ~1050 cm⁻¹ (Si-O-Si stretch)

    • ~800 cm⁻¹ (Si-C stretch and CH₃ rock)

    • ~690 cm⁻¹ (C-Cl stretch)

Applications

The bifunctional nature of 1,3-bis(chloromethyl)tetramethyldisiloxane makes it a valuable precursor in the synthesis of various materials.[1] Its primary applications lie in the field of polymer chemistry.

  • Silicone Polymer Synthesis: It serves as a key monomer or crosslinking agent in the production of modified silicone polymers. The chloromethyl groups provide reactive sites for further functionalization or polymerization.

  • Surface Modification: This compound can be used to modify surfaces, imparting properties such as hydrophobicity or providing a reactive handle for the attachment of other molecules.

  • Precursor to other Organosilicon Compounds: The chloromethyl groups can be readily converted to other functional groups, making it a versatile starting material for a wide range of organosilicon compounds.

G cluster_applications Key Application Areas cluster_products Resulting Materials & Properties bcmtds 1,3-Bis(chloromethyl)tetramethyldisiloxane polymer_synthesis Silicone Polymer Synthesis bcmtds->polymer_synthesis surface_modification Surface Modification bcmtds->surface_modification precursor Precursor to other Organosilanes bcmtds->precursor modified_silicones Modified Silicone Elastomers & Resins polymer_synthesis->modified_silicones hydrophobic_surfaces Hydrophobic/Functionalized Surfaces surface_modification->hydrophobic_surfaces diverse_organosilanes Diverse Organosilicon Compounds precursor->diverse_organosilanes

Applications of 1,3-bis(chloromethyl)tetramethyldisiloxane.

Safety and Handling

1,3-Bis(chloromethyl)tetramethyldisiloxane is a chemical that requires careful handling. It is advisable to consult the Safety Data Sheet (SDS) before use.

  • General Precautions: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials such as oxidizing agents. Keep the container tightly closed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

1,3-Bis(chloromethyl)tetramethyldisiloxane is a valuable and versatile chemical intermediate with significant potential in materials science and polymer chemistry. Its well-defined physicochemical properties and straightforward synthesis make it an attractive building block for creating novel materials with tailored properties. Proper handling and characterization are essential for its effective and safe utilization in research and development.

References

An In-Depth Technical Guide to 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane (CAS: 2362-10-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane (CAS number 2362-10-9), a versatile bifunctional organosilicon compound. It is a key intermediate in the synthesis of a wide array of functionalized polysiloxanes and other silicon-containing materials.[1][2] This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and explores its diverse applications, with a particular focus on its potential in the biomedical field and drug development. Safety and handling information are also included to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless liquid characterized by the presence of two reactive chloromethyl groups attached to a central disiloxane backbone.[3] This unique structure allows for a variety of chemical modifications, making it a valuable building block in organic and polymer chemistry.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 2362-10-9[4][5]
Molecular Formula C6H16Cl2OSi2[4]
Molecular Weight 231.26 g/mol [4]
Appearance Colorless clear liquid[2]
Density 1.05 g/mL[2]
Boiling Point 204 °C (lit.)[2]
Refractive Index (n20/D) 1.44[2]
Flash Point 57 °C
Solubility Soluble in most organic solvents (e.g., ether, benzene, toluene). Insoluble in water.

Table 2: Spectroscopic Data of this compound

Spectrum TypeKey Peaks/ShiftsReference(s)
¹H NMR Signals corresponding to methyl and chloromethyl protons.[4]
¹³C NMR Signals for methyl and chloromethyl carbons.[4]
FTIR (Vapor Phase) Characteristic peaks for Si-O-Si, Si-CH₃, and C-Cl bonds.[1]
Mass Spectrum (EI) Molecular ion peak and characteristic fragmentation pattern.[6]

Synthesis

The most common method for the synthesis of this compound is through the controlled hydrolysis of chloro(chloromethyl)dimethylsilane.[5] This reaction is straightforward and provides a high yield of the desired product.

Experimental Protocol: Hydrolysis of Chloro(chloromethyl)dimethylsilane[5]

Materials:

  • Chloro(chloromethyl)dimethylsilane

  • Deionized water

  • Anhydrous calcium chloride

  • Four-necked flask equipped with a reflux condenser, dropping funnel, and stirrer.

Procedure:

  • To a four-necked flask, add deionized water.

  • Slowly add chloro(chloromethyl)dimethylsilane dropwise to the stirred water at room temperature.

  • After the addition is complete, continue stirring at room temperature for 30 minutes.

  • Heat the mixture to reflux at 85°C and maintain for 2 hours.

  • After cooling, transfer the mixture to a separatory funnel and remove the lower aqueous layer.

  • Wash the organic layer with deionized water until it is neutral.

  • Dry the organic layer over anhydrous calcium chloride.

  • Filter to remove the drying agent.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Chloro(chloromethyl)dimethylsilane Chloro(chloromethyl)dimethylsilane Hydrolysis Hydrolysis Chloro(chloromethyl)dimethylsilane->Hydrolysis Slow Addition Deionized Water Deionized Water Deionized Water->Hydrolysis Reflux @ 85°C Reflux @ 85°C Hydrolysis->Reflux @ 85°C Work-up Work-up Reflux @ 85°C->Work-up Purification Purification Work-up->Purification This compound This compound Purification->this compound Vacuum Distillation

Synthesis workflow for this compound.

Applications

The bifunctional nature of this compound makes it a valuable precursor in the synthesis of a variety of silicone-based materials.

Polymer Chemistry

This compound is a key monomer for the production of functionalized silicone polymers. The chloromethyl groups serve as reactive sites for the introduction of various functionalities, leading to polymers with tailored properties. These polymers find use in:

  • Silicone Resins: Used in coatings for their excellent weather and UV resistance.

  • Adhesives and Sealants: Provides enhanced adhesion and durability.[2]

  • Elastomers: Imparts thermal stability and chemical resistance.[2]

The chloromethyl groups can undergo nucleophilic substitution reactions with a wide range of nucleophiles, such as amines, thiols, and alcohols, to introduce new functional groups onto the polysiloxane backbone. This allows for the creation of materials with specific properties, such as altered hydrophilicity, biocompatibility, or the ability to participate in further chemical reactions.

Functionalization cluster_reactions Functionalization Reactions cluster_products Functionalized Products Start 1,3-Bis(chloromethyl)- 1,1,3,3-tetramethyldisiloxane Reaction_Amine Reaction with Primary/Secondary Amines Start->Reaction_Amine Reaction_Thiol Reaction with Thiols Start->Reaction_Thiol Reaction_Other Other Nucleophilic Substitutions Start->Reaction_Other Amine_Functionalized Amine-Functionalized Polysiloxanes Reaction_Amine->Amine_Functionalized Thiol_Functionalized Thiol-Functionalized Polysiloxanes Reaction_Thiol->Thiol_Functionalized Other_Functionalized Other Functionalized Polysiloxanes Reaction_Other->Other_Functionalized

Functionalization pathways of this compound.
Surface Modification

It is utilized to modify surfaces to enhance properties like hydrophobicity or oleophobicity.[2] This is particularly valuable for coatings on textiles, electronics, and medical devices.[2]

Biomedical and Drug Development Applications

The unique properties of polysiloxanes, such as biocompatibility, make them suitable for developing biomedical materials.[1] this compound serves as a crucial starting material for creating these specialized polymers. Its ability to be functionalized allows for the attachment of bioactive molecules, targeting ligands, or hydrophilic moieties to improve drug loading, controlled release, and biocompatibility.

Potential applications in drug development include:

  • Drug Delivery Systems: The synthesis of polysiloxane-based nanoparticles or hydrogels for the encapsulation and controlled release of therapeutic agents.[1] The functional groups that can be introduced allow for tuning the release kinetics and targeting specific tissues.

  • Biocompatible Coatings for Medical Devices: Used to create coatings for implants and other medical devices to improve their biocompatibility and reduce adverse reactions.[1][3][7][8]

  • Implants: As a component in the formulation of biocompatible silicone materials for various types of implants.[1]

While direct applications in approved drug formulations are not extensively documented, its role as a versatile intermediate in the research and development of new drug delivery platforms and biocompatible materials is significant. The ability to precisely control the chemical structure of the resulting polysiloxanes is a key advantage for designing materials with the specific properties required for pharmaceutical applications.

DrugDevWorkflow cluster_applications Biomedical Applications Start 1,3-Bis(chloromethyl)- 1,1,3,3-tetramethyldisiloxane Functionalization Functionalization (e.g., with PEG, peptides, etc.) Start->Functionalization Polymerization Polymerization/ Cross-linking Functionalization->Polymerization DrugDelivery Drug Delivery Vehicles (Nanoparticles, Hydrogels) Polymerization->DrugDelivery Coatings Biocompatible Coatings for Medical Devices Polymerization->Coatings Implants Scaffolds for Tissue Engineering Polymerization->Implants ControlledRelease ControlledRelease DrugDelivery->ControlledRelease Leads to ImprovedBiocompatibility ImprovedBiocompatibility Coatings->ImprovedBiocompatibility Results in TissueRegeneration TissueRegeneration Implants->TissueRegeneration Aids in

Role in the development of biomedical applications.

Safety and Handling

This compound is a flammable liquid and vapor and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4]

Table 3: GHS Hazard Information

PictogramSignal WordHazard Statement(s)
GHS02, GHS07Warning H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

Handling Precautions:

  • Handle in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a highly versatile and reactive chemical intermediate with significant applications in polymer chemistry and materials science. Its bifunctional nature allows for the straightforward synthesis of a wide range of functionalized polysiloxanes with tunable properties. For researchers and professionals in drug development, this compound offers a valuable platform for the design and synthesis of novel drug delivery systems, biocompatible coatings, and advanced implantable materials. Proper handling and adherence to safety protocols are essential when working with this compound.

References

molecular structure of 1,3-bis(chloromethyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,3-Bis(chloromethyl)tetramethyldisiloxane

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 1,3-bis(chloromethyl)tetramethyldisiloxane, a versatile organosilicon compound. The information is tailored for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Chemical Identity

1,3-Bis(chloromethyl)tetramethyldisiloxane is a disiloxane bearing two chloromethyl groups. Its unique structure, featuring reactive chloromethyl functionalities, makes it a valuable intermediate in various chemical syntheses.[1]

Molecular Formula: C₆H₁₆Cl₂OSi₂[1][2]

IUPAC Name: chloromethyl-[chloromethyl(dimethyl)silyl]oxy-dimethylsilane[2]

Synonyms:

  • 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane[1][2]

  • Bis(chloromethyl)tetramethyldisiloxane[3]

  • Tetramethyl-1,3-bis(chloromethyl)disiloxane[3]

CAS Registry Number: 2362-10-9[1][2][3]

Below is a diagram representing the .

Molecular structure of 1,3-bis(chloromethyl)tetramethyldisiloxane.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of 1,3-bis(chloromethyl)tetramethyldisiloxane is provided below.

PropertyValue
Molecular Weight 231.27 g/mol
Appearance Colorless liquid
Boiling Point 365 K at 0.016 bar
Purity >95%
InChI 1S/C6H16Cl2OSi2/c1-10(2,5-7)9-11(3,4)6-8/h5-6H2,1-4H3
InChIKey NBGGEWGFZUDQKZ-UHFFFAOYSA-N

Spectroscopic data is crucial for the identification and characterization of the compound.

Spectroscopic DataKey Features
¹H NMR Data available, specific shifts not detailed in search results.
¹³C NMR Data available, specific shifts not detailed in search results.
IR Spectroscopy Vapor Phase IR and FTIR data are available.
Mass Spectrometry GC-MS data is available, with a main library entry in NIST.

Experimental Protocols

Synthesis of 1,3-Bis(chloromethyl)tetramethyldisiloxane

A common method for the synthesis of 1,3-bis(chloromethyl)tetramethyldisiloxane is through the hydrolysis of chloro(chloromethyl)dimethylsilane.[1]

Reaction: 2 ClSi(CH₃)₂(CH₂Cl) + H₂O → O[Si(CH₃)₂(CH₂Cl)]₂ + 2 HCl

Experimental Procedure:

  • Apparatus Setup: A four-necked flask is equipped with a reflux condenser, a T-shaped three-way piston, a constant pressure dropping funnel, and a rubber stopper.

  • Hydrolysis: 70g of deionized water is added to the flask. Subsequently, 71.5g (0.5mol) of chloro(chloromethyl)dimethylsilane is slowly added dropwise over approximately 20 minutes using the dropping funnel. The appearance of acid mist and a slight increase in temperature indicates the initiation of the hydrolysis reaction.

  • Reaction Progression: The mixture is stirred at room temperature for 30 minutes.

  • Heating: The reaction mixture is then heated to 85°C and refluxed for 2 hours.

  • Work-up:

    • The mixture is allowed to stand for phase separation.

    • The lower aqueous layer is removed.

    • The organic layer is washed with water until neutral.

    • The product is dried overnight with anhydrous calcium chloride.

    • The drying agent is removed by filtration.

  • Purification: The final product is purified by distillation under reduced pressure, collecting the fraction near 64°C.

This process yields 1,3-bis(chloromethyl)tetramethyldisiloxane with a molar yield of 95% and a purity of 99%.[1]

The following diagram illustrates the workflow for the synthesis of 1,3-bis(chloromethyl)tetramethyldisiloxane.

Synthesis_Workflow start Start hydrolysis Hydrolysis of Chloro(chloromethyl)dimethylsilane with Deionized Water start->hydrolysis stirring Stir at Room Temperature (0.5h) hydrolysis->stirring reflux Reflux at 85°C (2h) stirring->reflux separation Phase Separation reflux->separation washing Wash with Water until Neutral separation->washing drying Dry with Anhydrous Calcium Chloride washing->drying filtration Filtration drying->filtration distillation Reduced Pressure Distillation filtration->distillation end End Product distillation->end

Synthesis workflow of 1,3-bis(chloromethyl)tetramethyldisiloxane.

Applications in Research and Industry

1,3-Bis(chloromethyl)tetramethyldisiloxane serves as a key building block in organosilicon chemistry.

  • Polymer Chemistry: It is a crucial intermediate in the synthesis of various silicone polymers. The presence of two reactive chloromethyl groups allows for the formation of cross-linked structures and the introduction of specific functionalities into the polymer backbone. These polymers find applications in coatings, sealants, and elastomers.

  • Surface Modification: The compound can be used to modify surfaces, imparting properties such as hydrophobicity.

  • Bifunctional Silylating Agent: It is utilized as a bifunctional silylating agent in organic synthesis.[4]

Relevance in Drug Development

While not a therapeutic agent itself, 1,3-bis(chloromethyl)tetramethyldisiloxane and similar organosilicon compounds have potential applications in the broader field of drug development, particularly in drug delivery systems.[5][6][7] The biocompatibility and tunable properties of silicone-based materials make them attractive for creating carriers for therapeutic agents.[5][6]

The reactive nature of the chloromethyl groups in 1,3-bis(chloromethyl)tetramethyldisiloxane allows for its incorporation into larger polymer matrices or for the attachment of drug molecules, potentially leading to the development of novel drug delivery platforms. This could involve the synthesis of biodegradable polymers for controlled drug release.[6]

The logical relationship for its potential role in drug delivery can be visualized as follows:

Drug_Development_Logic A 1,3-Bis(chloromethyl)tetramethyldisiloxane (Reactive Intermediate) B Polymer Synthesis / Modification A->B Reacts to form C Functionalized Silicone-Based Polymer B->C Results in D Drug Conjugation or Encapsulation C->D Enables E Novel Drug Delivery System D->E Leads to

Potential role in drug delivery system development.

Safety and Handling

1,3-Bis(chloromethyl)tetramethyldisiloxane is classified as a combustible liquid and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves and safety goggles, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated place away from oxidizing agents.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,3-bis(chloromethyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,3-bis(chloromethyl)tetramethyldisiloxane. This guide is intended for researchers, scientists, and professionals in drug development who utilize organosilicon compounds and require a thorough understanding of their structural characterization.

Introduction

1,3-bis(chloromethyl)tetramethyldisiloxane is a versatile organosilicon compound used as a key intermediate in the synthesis of various silicon-containing polymers and materials. Accurate structural elucidation through NMR spectroscopy is crucial for quality control and for understanding the reactivity of this important building block. This guide presents the expected ¹H and ¹³C NMR spectral data, a detailed experimental protocol for acquiring such spectra, and a visual representation of the molecule's structure and NMR environments.

Data Presentation

Due to the symmetrical nature of 1,3-bis(chloromethyl)tetramethyldisiloxane, a relatively simple NMR spectrum is expected. The molecule possesses two chemically equivalent (chloromethyl)dimethylsilyl groups, leading to a limited number of unique proton and carbon signals.

The following tables summarize the predicted quantitative NMR data for 1,3-bis(chloromethyl)tetramethyldisiloxane. These predictions are based on the analysis of structurally similar compounds, such as chloro(chloromethyl)dimethylsilane, and general principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data

Signal AssignmentChemical Shift (δ) (ppm)MultiplicityIntegrationCoupling Constant (J) (Hz)
Si-CH~0.2Singlet12HN/A
Si-CH ₂-Cl~2.7Singlet4HN/A

Table 2: Predicted ¹³C NMR Spectral Data

Signal AssignmentChemical Shift (δ) (ppm)
Si-C H₃~1
Si-C H₂-Cl~28

Mandatory Visualization

The following diagram illustrates the molecular structure of 1,3-bis(chloromethyl)tetramethyldisiloxane and the distinct signaling environments for its proton and carbon atoms.

G Molecular Structure and NMR Environments of 1,3-bis(chloromethyl)tetramethyldisiloxane cluster_molecule cluster_legend NMR Signal Assignments cluster_h1 ¹H NMR cluster_c13 ¹³C NMR Si1 Si O O Si1->O C1 C Si1->C1 C2 C Si1->C2 C3 C Si1->C3 Si2 Si O->Si2 C4 C Si2->C4 C5 C Si2->C5 C6 C Si2->C6 H1a H C1->H1a H1b H C1->H1b H1c H C1->H1c H2a H C2->H2a H2b H C2->H2b H2c H C2->H2c H3a H C3->H3a H3b H C3->H3b Cl1 Cl C3->Cl1 H4a H C4->H4a H4b H C4->H4b H4c H C4->H4c H5a H C5->H5a H5b H C5->H5b H5c H C5->H5c H6a H C6->H6a H6b H C6->H6b Cl2 Cl C6->Cl2 H_Me Si-CH₃ Protons H_CH2Cl Si-CH₂-Cl Protons C_Me Si-CH₃ Carbons C_CH2Cl Si-CH₂-Cl Carbons

Molecular structure and NMR environments.

Experimental Protocols

The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of 1,3-bis(chloromethyl)tetramethyldisiloxane. This protocol is based on standard procedures for the analysis of organosilicon compounds.

Sample Preparation

  • Sample Purity: Ensure the 1,3-bis(chloromethyl)tetramethyldisiloxane sample is of high purity, as impurities can complicate spectral interpretation. If necessary, purify the compound by distillation.

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl₃) is a common and appropriate choice for this compound.

  • Concentration:

    • For ¹H NMR, prepare a solution by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.

    • For ¹³C NMR, a more concentrated solution is preferable due to the lower natural abundance of the ¹³C isotope. Aim for a concentration of 20-50 mg in 0.6-0.7 mL of CDCl₃.

  • Sample Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the final volume is sufficient to cover the detection region of the NMR probe (typically a height of 4-5 cm).

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for both ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

NMR Instrument Parameters

The following are suggested starting parameters for a 300 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and desired spectral quality.

¹H NMR Spectroscopy

  • Spectrometer Frequency: 300 MHz

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30')

  • Number of Scans (NS): 16 to 64 (sufficient for good signal-to-noise ratio)

  • Relaxation Delay (D1): 1-2 seconds

  • Acquisition Time (AQ): 2-4 seconds

  • Spectral Width (SW): Approximately 10-12 ppm

  • Temperature: 298 K (25 °C)

¹³C NMR Spectroscopy

  • Spectrometer Frequency: 75 MHz (for a 300 MHz ¹H instrument)

  • Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30')

  • Number of Scans (NS): 1024 to 4096 (or more, depending on concentration and desired signal-to-noise)

  • Relaxation Delay (D1): 2-5 seconds

  • Acquisition Time (AQ): 1-2 seconds

  • Spectral Width (SW): Approximately 200-220 ppm

  • Temperature: 298 K (25 °C)

Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak of CDCl₃ can be used as a secondary reference (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

  • Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectra of 1,3-bis(chloromethyl)tetramethyldisiloxane, along with a detailed experimental protocol for data acquisition. The provided data and visualizations serve as a valuable resource for the structural verification and quality assessment of this important organosilicon intermediate in research and industrial applications. While the presented spectral data is based on sound chemical principles and analysis of analogous structures, it is recommended to confirm these findings with experimentally acquired data whenever possible.

FT-IR Analysis of 1,3-bis(chloromethyl)tetramethyldisiloxane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) analysis of 1,3-bis(chloromethyl)tetramethyldisiloxane. This key organosilicon compound serves as a versatile intermediate in the synthesis of various materials, making its structural characterization crucial for quality control and research applications. This document outlines the expected vibrational frequencies, a detailed experimental protocol for analysis, and a logical workflow for obtaining and interpreting the spectral data.

Introduction to the Vibrational Characteristics of 1,3-bis(chloromethyl)tetramethyldisiloxane

1,3-bis(chloromethyl)tetramethyldisiloxane [CAS Number: 2362-10-9] is a disiloxane containing chloromethyl and methyl functional groups attached to the silicon atoms.[1] Its infrared spectrum is characterized by the vibrational modes of these distinct structural units. The key vibrational features include the Si-O-Si stretching, Si-CH3 bending, C-H stretching of the methyl and chloromethyl groups, and the C-Cl stretching. The precise wavenumbers of these vibrations provide a unique fingerprint for the molecule, allowing for its identification and the assessment of its purity.

Quantitative FT-IR Data Summary

The following table summarizes the principal infrared absorption bands for 1,3-bis(chloromethyl)tetramethyldisiloxane, derived from vapor-phase FT-IR spectroscopy. The assignments are based on established spectra-structure correlations for organosilicon compounds.

Wavenumber (cm⁻¹)Vibrational AssignmentFunctional Group
~2965Asymmetric C-H StretchSi-CH₃
~2900Symmetric C-H StretchSi-CH₃
~1410Asymmetric CH₃ DeformationSi-CH₃
~1260Symmetric CH₃ Bending (Umbrella Mode)Si-CH₃
~1058Asymmetric Si-O-Si StretchSi-O-Si
~840Si-C Stretch and CH₃ RockSi-C / Si-CH₃
~800Si-C StretchSi-C
~700C-Cl StretchC-Cl

Experimental Protocol: ATR-FT-IR Analysis of Liquid 1,3-bis(chloromethyl)tetramethyldisiloxane

This protocol details the procedure for obtaining an Attenuated Total Reflectance (ATR) FT-IR spectrum of liquid 1,3-bis(chloromethyl)tetramethyldisiloxane. ATR is a convenient technique for liquid samples as it requires minimal sample preparation.

3.1. Instrumentation and Materials

  • FT-IR Spectrometer equipped with an ATR accessory (e.g., Diamond or ZnSe crystal).

  • 1,3-bis(chloromethyl)tetramethyldisiloxane sample.

  • Pipette or dropper.

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes.

3.2. Procedure

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

  • ATR Crystal Cleaning: Clean the surface of the ATR crystal thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) to remove any residues from previous measurements. Allow the crystal to air dry completely.

  • Background Spectrum Acquisition: Record a background spectrum of the clean, dry ATR crystal. This spectrum will account for the absorbance of the crystal material and any ambient atmospheric components (e.g., CO₂, H₂O). The typical spectral range for analysis is 4000 cm⁻¹ to 400 cm⁻¹.

  • Sample Application: Place a small drop of 1,3-bis(chloromethyl)tetramethyldisiloxane onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Sample Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. Typically, a number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the absorbance or transmittance spectrum of the sample.

  • Post-Measurement Cleaning: After the measurement is complete, carefully clean the 1,3-bis(chloromethyl)tetramethyldisiloxane from the ATR crystal using a lint-free wipe and an appropriate solvent.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental and data analysis processes.

experimental_workflow Experimental Workflow for FT-IR Analysis start Start instrument_prep Instrument Preparation start->instrument_prep clean_crystal Clean ATR Crystal instrument_prep->clean_crystal background_scan Acquire Background Spectrum clean_crystal->background_scan apply_sample Apply Liquid Sample background_scan->apply_sample sample_scan Acquire Sample Spectrum apply_sample->sample_scan data_processing Data Processing (Ratioing) sample_scan->data_processing end End: Obtain Spectrum data_processing->end

Caption: Experimental Workflow for FT-IR Analysis.

data_analysis_workflow Data Analysis and Interpretation Workflow start Obtained Spectrum peak_picking Peak Picking and Tabulation start->peak_picking assignment Vibrational Mode Assignment peak_picking->assignment comparison Comparison with Reference Data assignment->comparison conclusion Structural Confirmation / Purity Assessment comparison->conclusion

Caption: Data Analysis and Interpretation Workflow.

References

Mass Spectrometry of 1,3-bis(chloromethyl)tetramethyldisiloxane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 1,3-bis(chloromethyl)tetramethyldisiloxane, a bifunctional silylating agent relevant in various chemical syntheses. This document outlines a standard experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), details its characteristic fragmentation patterns under electron ionization (EI), and presents this data in a clear, structured format for researchers and professionals in the fields of analytical chemistry and drug development.

Introduction

1,3-bis(chloromethyl)tetramethyldisiloxane (C₆H₁₆Cl₂OSi₂) is an organosilicon compound with a molecular weight of approximately 231.27 g/mol .[1] Its analysis by mass spectrometry is crucial for identification, purity assessment, and understanding its behavior in chemical reactions. Electron ionization (EI) is a common and effective method for the mass spectrometric analysis of such volatile and semi-volatile compounds, providing reproducible fragmentation patterns that serve as a chemical fingerprint.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard GC-MS protocol for the analysis of 1,3-bis(chloromethyl)tetramethyldisiloxane is detailed below. This protocol is synthesized from established methods for the analysis of chlorinated siloxanes and other volatile organosilicon compounds.

Sample Preparation: Samples should be diluted in a high-purity solvent such as hexane or ethyl acetate to a concentration suitable for GC-MS analysis (typically in the low ppm range).

Parameter Condition
Gas Chromatograph
Injection Port Temperature250 °C
Injection ModeSplit (e.g., 50:1) or Splitless for trace analysis
Injection Volume1 µL
Carrier GasHelium (99.999% purity)
Flow Rate1.0 - 1.5 mL/min (constant flow)
GC ColumnNon-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane)
Oven Temperature ProgramInitial: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CFinal Hold: 5 min at 280 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass AnalyzerQuadrupole
Scan Rangem/z 40 - 350
Solvent Delay3 - 5 minutes

Experimental Workflow Diagram

GC_MS_Workflow GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Sample Dilution Vial Transfer to GC Vial Sample->Vial Injector Injection Vial->Injector Column Separation on Column Injector->Column IonSource Ionization (EI) Column->IonSource MassAnalyzer Mass Analysis IonSource->MassAnalyzer Detector Detection MassAnalyzer->Detector Spectrum Mass Spectrum Generation Detector->Spectrum Library Library Comparison Spectrum->Library Report Reporting Library->Report

Caption: A flowchart of the GC-MS experimental workflow.

Mass Spectral Data and Fragmentation Analysis

Under electron ionization, 1,3-bis(chloromethyl)tetramethyldisiloxane undergoes characteristic fragmentation. The molecular ion (M⁺•) is often of low abundance or not observed due to the lability of the Si-O and Si-C bonds. The fragmentation is dominated by cleavage of the Si-CH₂Cl and Si-CH₃ bonds, as well as rearrangements.

Key Quantitative Data

The mass spectrum of this compound is characterized by several key ions. The most abundant fragments as identified in the NIST (National Institute of Standards and Technology) mass spectral library are presented below.[1]

m/zProposed Fragment IonRelative Intensity
153[M - CH₂Cl - CH₃]⁺Top Peak
181[M - CH₂Cl]⁺2nd Highest
155Isotope peak of m/z 1533rd Highest

Note: A full list of the 146 peaks with their relative intensities from the NIST main library is not publicly available and is part of a subscription-based database.

Proposed Fragmentation Pathway

The fragmentation of 1,3-bis(chloromethyl)tetramethyldisiloxane begins with the ionization of the molecule. The subsequent fragmentation cascade is driven by the stability of the resulting carbocations and silyl ions. A proposed pathway leading to the major observed fragments is outlined below.

Fragmentation_Pathway Proposed EI Fragmentation Pathway M [C₆H₁₆Cl₂OSi₂]⁺• m/z 230/232/234 (Molecular Ion) F181 [C₅H₁₄ClOSi₂]⁺ m/z 181/183 M->F181 - •CH₂Cl F153 [C₄H₁₁OSi₂]⁺ m/z 153 F181->F153 - CH₃• F155 Isotope Peak m/z 155 F153->F155 ³⁷Cl or ²⁹Si Isotopes

Caption: Proposed fragmentation of 1,3-bis(chloromethyl)tetramethyldisiloxane.

The initial loss of a chloromethyl radical (•CH₂Cl) from the molecular ion results in the fragment at m/z 181. Subsequent loss of a methyl radical (•CH₃) from this ion leads to the base peak at m/z 153. The presence of chlorine and silicon isotopes contributes to the observed isotopic patterns, such as the peak at m/z 155.

Conclusion

The mass spectrometric analysis of 1,3-bis(chloromethyl)tetramethyldisiloxane by GC-MS with electron ionization provides a distinct and reproducible fragmentation pattern. The key fragments at m/z 181 and 153 are characteristic of this molecule and can be used for its unambiguous identification in complex matrices. The experimental protocol and fragmentation data presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis, quality control, and analysis of organosilicon compounds.

References

Navigating the Solubility of 1,3-bis(chloromethyl)tetramethyldisiloxane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of 1,3-bis(chloromethyl)tetramethyldisiloxane, a versatile bifunctional silylating agent and a key intermediate in the synthesis of various organosilicon materials. Understanding its solubility is paramount for its effective use in applications ranging from the production of silicone polymers to surface modification and the development of novel drug delivery systems.

Core Concepts: Solubility of Siloxanes

The solubility of siloxanes, including 1,3-bis(chloromethyl)tetramethyldisiloxane, is governed by the principle of "like dissolves like." These compounds possess a silicon-oxygen backbone with organic side groups, which results in a generally non-polar character. Consequently, they exhibit good solubility in non-polar or weakly polar organic solvents while demonstrating poor solubility in highly polar solvents such as water.

Quantitative Solubility Data

Precise quantitative solubility data for 1,3-bis(chloromethyl)tetramethyldisiloxane in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on the known behavior of structurally similar siloxane compounds, a qualitative assessment of its solubility can be reliably made. The following table summarizes the expected solubility of 1,3-bis(chloromethyl)tetramethyldisiloxane in various common organic solvents.

Solvent ClassRepresentative SolventsExpected Solubility
Non-Polar Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneSoluble
Aromatic Hydrocarbons Toluene, Benzene, XyleneSoluble
Chlorinated Hydrocarbons Dichloromethane, ChloroformSoluble
Ethers Diethyl Ether, Tetrahydrofuran (THF)Soluble
Ketones Acetone, Methyl Ethyl Ketone (MEK)Sparingly Soluble to Insoluble
Alcohols Methanol, Ethanol, IsopropanolInsoluble
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Sparingly Soluble to Insoluble
Water Insoluble

Experimental Protocols: Determining Solubility

The following is a generalized experimental protocol for determining the solubility of a liquid compound like 1,3-bis(chloromethyl)tetramethyldisiloxane in an organic solvent. This method is based on the visual determination of miscibility.

Objective: To determine the qualitative and semi-quantitative solubility of 1,3-bis(chloromethyl)tetramethyldisiloxane in a given organic solvent at a specific temperature (e.g., room temperature).

Materials:

  • 1,3-bis(chloromethyl)tetramethyldisiloxane

  • Selected organic solvents of interest

  • Calibrated pipettes or micropipettes

  • Small, clear glass vials or test tubes with stoppers

  • Vortex mixer or magnetic stirrer

  • Constant temperature bath (optional, for temperature-controlled studies)

Procedure:

  • Preparation: Ensure all glassware is clean and dry to prevent contamination. Perform all steps in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Initial Miscibility Test:

    • Add 1 mL of the chosen organic solvent to a clean vial.

    • Add 1 mL of 1,3-bis(chloromethyl)tetramethyldisiloxane to the same vial.

    • Stopper the vial and vortex or stir the mixture vigorously for 1-2 minutes.

    • Allow the mixture to stand for 5-10 minutes and observe.

    • Observation:

      • If a single, clear phase is observed, the two liquids are considered miscible (soluble in all proportions).

      • If two distinct layers form, the liquids are immiscible (insoluble).

      • If the solution appears cloudy or forms an emulsion, the solubility may be partial.

  • Semi-Quantitative Solubility Determination (for sparingly soluble or insoluble cases):

    • Accurately measure a known volume of the organic solvent (e.g., 5.0 mL) into a vial.

    • Using a micropipette, add a small, known volume of 1,3-bis(chloromethyl)tetramethyldisiloxane (e.g., 10 µL) to the solvent.

    • Stopper the vial and mix thoroughly until the solute is completely dissolved.

    • Continue adding small, known increments of the siloxane, mixing thoroughly after each addition.

    • The point at which a persistent second phase (cloudiness or droplets) appears, even after thorough mixing, is the saturation point.

    • Record the total volume of 1,3-bis(chloromethyl)tetramethyldisiloxane added to reach saturation.

  • Calculation (Semi-Quantitative):

    • Calculate the approximate solubility in terms of volume/volume percentage (v/v%) or convert to a mass/volume basis using the density of the siloxane (approximately 1.05 g/mL).

    • Solubility (v/v%) = (Total Volume of Solute / Total Volume of Solution) x 100

Safety Precautions:

  • 1,3-bis(chloromethyl)tetramethyldisiloxane is a chemical intermediate and should be handled with care. Consult the Safety Data Sheet (SDS) before use.

  • Organic solvents are often flammable and volatile. Work in a fume hood away from ignition sources.

Visualization of a Key Application: Polycondensation Synthesis

1,3-bis(chloromethyl)tetramethyldisiloxane is a crucial monomer in the synthesis of silicone polymers through polycondensation reactions. The chloromethyl groups serve as reactive sites for reaction with nucleophiles, such as diols or diamines, to form larger polymer chains. The following diagram illustrates a generalized workflow for such a synthesis.

Polycondensation_Workflow cluster_reactants Reactant Preparation cluster_reaction Polycondensation Reaction cluster_workup Product Isolation & Purification cluster_analysis Characterization monomer1 1,3-bis(chloromethyl)- tetramethyldisiloxane reactor Inert Atmosphere Reactor (e.g., N2, Ar) monomer1->reactor monomer2 Difunctional Monomer (e.g., Diol, Diamine) monomer2->reactor solvent Anhydrous Organic Solvent solvent->reactor filtration Filtration of Byproduct (e.g., Salt) reactor->filtration Reaction Mixture solvent_removal Solvent Removal (e.g., Rotary Evaporation) filtration->solvent_removal purification Polymer Purification (e.g., Precipitation) solvent_removal->purification final_product Silicone Polymer purification->final_product

A generalized workflow for the synthesis of a silicone polymer via polycondensation.

This guide provides a foundational understanding of the solubility of 1,3-bis(chloromethyl)tetramethyldisiloxane. For specific applications, it is recommended to perform experimental solubility tests as outlined to determine the optimal solvent system.

reactivity of chloromethyl groups on a disiloxane backbone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of Chloromethyl Groups on a Disiloxane Backbone

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disiloxanes represent a unique class of organosilicon compounds characterized by a flexible Si-O-Si linkage. This backbone provides chemical and thermal stability, while organic substituents on the silicon atoms allow for a wide range of chemical modifications.[1] The introduction of chloromethyl (-CH₂Cl) groups onto a disiloxane backbone creates a versatile platform for further functionalization, particularly valuable in the fields of materials science and drug development.[2]

The chloromethyl group serves as a reactive handle, acting as an electrophile that is susceptible to nucleophilic attack. This reactivity allows for the covalent attachment of a diverse array of molecules, including polymers, fluorescent dyes, and active pharmaceutical ingredients (APIs).[3] The inherent properties of the disiloxane core—such as biocompatibility and tunable solubility—make these functionalized molecules highly attractive for creating sophisticated drug delivery systems and theranostics.[2][4][5] This guide provides a comprehensive overview of the synthesis, reactivity, and applications of chloromethyl-functionalized disiloxanes, complete with experimental protocols and quantitative data.

Synthesis of Chloromethylated Disiloxanes

The primary methods for synthesizing chloromethyl-functionalized siloxanes involve either the direct chlorination of methyl groups on a pre-formed disiloxane or the hydrolysis of chloromethyl-substituted chlorosilanes.

A common laboratory-scale approach involves the free-radical chlorination of a methyl group on a siloxane, such as 1,1,3,3-tetramethyldisiloxane. This reaction is typically initiated using UV radiation or chemical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide in the presence of a chlorinating agent like sulfuryl chloride (SO₂Cl₂). The selection of initiators and reaction conditions is critical to control the degree of chlorination and minimize the formation of unwanted byproducts.

Alternatively, the hydrolysis of (chloromethyl)dimethylchlorosilane can yield 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane. This method offers a more direct route to the desired disiloxane structure.

Below is a generalized workflow for the synthesis of chloromethylated disiloxanes via free-radical chlorination.

G cluster_workflow Synthesis Workflow: Free-Radical Chlorination start Start: Methyl-Substituted Disiloxane reactants Add Chlorinating Agent (e.g., SO₂Cl₂) and Free-Radical Initiator (e.g., AIBN) start->reactants reaction Heat under Reflux (e.g., 6-8 hours) in an inert solvent (e.g., CCl₄) reactants->reaction workup Reaction Workup: Cool, remove solvent reaction->workup purification Purification by Fractional Distillation under reduced pressure workup->purification product Product: Chloromethylated Disiloxane purification->product characterization Characterization: NMR, FT-IR, GC-MS product->characterization G backbone Chloromethylated Disiloxane (R₃Si-O-SiR₂-CH₂Cl) product Functionalized Disiloxane (R₃Si-O-SiR₂-CH₂-Nu) backbone->product Forms new C-Nu bond leaving_group Chloride Ion (Cl⁻) backbone->leaving_group Displaces leaving group nucleophile Nucleophile (Nu⁻) nucleophile->backbone Sₙ2 Attack G start Chloromethylated Disiloxane functionalization Functionalization via Nucleophilic Substitution start->functionalization React with Drug-Nu linker Disiloxane Linker with Attached Drug (API) functionalization->linker formulation Formulation into Nanoparticles or Drug Delivery System linker->formulation end Targeted Drug Delivery and Therapy formulation->end

References

An In-depth Technical Guide to the Hydrolysis of Chloro(chloromethyl)dimethylsilane for the Synthesis of 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of chloro(chloromethyl)dimethylsilane to form 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane. This disiloxane is a valuable bifunctional organosilicon compound utilized as a key intermediate in the synthesis of various silicon-containing polymers and modified organic molecules. Its applications span from advanced materials science to the development of novel drug delivery systems.

This document details the reaction mechanism, provides a robust experimental protocol with quantitative data, and includes spectroscopic analysis for the characterization of the final product.

Reaction Overview and Mechanism

The hydrolysis of chloro(chloromethyl)dimethylsilane is a nucleophilic substitution reaction at the silicon center. The process involves the attack of water on the silicon atom, leading to the displacement of the chloride ion. The initially formed silanol, (chloromethyl)dimethylsilanol, is highly reactive and readily undergoes condensation with another molecule of its kind, or with an unreacted chlorosilane molecule, to form the stable disiloxane bridge and eliminate a molecule of water or hydrogen chloride, respectively.

The reaction proceeds through the following key steps:

  • Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic silicon atom of chloro(chloromethyl)dimethylsilane. This forms a pentacoordinate silicon intermediate.

  • Leaving Group Departure: The chloride ion, a good leaving group, departs from the silicon center, resulting in the formation of a protonated silanol.

  • Deprotonation: A water molecule acts as a base, deprotonating the oxonium ion to yield (chloromethyl)dimethylsilanol and a hydronium ion.

  • Condensation: The highly reactive silanol undergoes condensation. This can occur via two primary pathways:

    • Silanol-Silanol Condensation: Two molecules of (chloromethyl)dimethylsilanol react, eliminating a molecule of water to form the disiloxane.

    • Silanol-Chlorosilane Condensation: A molecule of (chloromethyl)dimethylsilanol reacts with a molecule of chloro(chloromethyl)dimethylsilane, eliminating a molecule of hydrogen chloride to form the disiloxane.

The overall reaction can be represented as:

2 ClCH2Si(CH3)2Cl + H2O → (ClCH2Si(CH3)2)2O + 2 HCl

Under the reaction conditions, the formation of the disiloxane is highly favored.

Signaling Pathway Diagram

Hydrolysis_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2 & 3: Leaving Group Departure & Deprotonation cluster_step3 Step 4: Condensation A Chloro(chloromethyl)dimethylsilane C Pentacoordinate Intermediate A->C D (Chloromethyl)dimethylsilanol B H₂O B->C C->D E HCl C->E F 1,3-Bis(chloromethyl)- 1,1,3,3-tetramethyldisiloxane D->F Condensation with a second molecule G H₂O / HCl F->G Experimental_Workflow start Start setup Assemble Reaction Apparatus: Four-necked flask, condenser, dropping funnel, stirrer start->setup reagents Charge Flask with Deionized Water setup->reagents addition Slowly Add Chloro(chloromethyl)dimethylsilane reagents->addition stir_rt Stir at Room Temperature (30 min) addition->stir_rt reflux Heat to 85°C and Reflux (2 hours) stir_rt->reflux cool_separate Cool and Separate Aqueous Layer reflux->cool_separate wash Wash Organic Layer until Neutral cool_separate->wash dry Dry with Anhydrous Calcium Chloride wash->dry filter Filter dry->filter distill Vacuum Distillation filter->distill product Collect Product (64°C) distill->product end End product->end

Methodological & Application

Application Notes and Protocols for 1,3-bis(chloromethyl)tetramethyldisiloxane as a Crosslinking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-bis(chloromethyl)tetramethyldisiloxane is a versatile bifunctional organosilicon compound utilized as a crosslinking agent in the synthesis of various polymeric materials.[1] Its flexible siloxane backbone and reactive chloromethyl end groups allow for the formation of stable, crosslinked networks with desirable properties such as thermal stability and controlled mechanical performance. The chloromethyl groups can readily react with nucleophilic functional groups such as amines and hydroxyls, making this agent suitable for crosslinking a variety of polymers, including polysiloxanes, polyamines, and polyols. These resulting crosslinked materials find applications in the development of silicone elastomers, resins, coatings, and adhesives.[1] This document provides detailed application notes and experimental protocols for the use of 1,3-bis(chloromethyl)tetramethyldisiloxane as a crosslinking agent.

Chemical Properties and Handling

PropertyValue
CAS Number 2362-10-9
Molecular Formula C6H16Cl2OSi2
Molecular Weight 231.27 g/mol
Appearance Colorless liquid
Boiling Point 188 °C
Density 1.05 g/cm³
Refractive Index 1.437

Safety and Handling: 1,3-bis(chloromethyl)tetramethyldisiloxane is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a skin and eye irritant.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Principle of Crosslinking

The crosslinking mechanism of 1,3-bis(chloromethyl)tetramethyldisiloxane involves the nucleophilic substitution reaction of the chloromethyl groups with functional groups on polymer chains. The silicon-oxygen-silicon (siloxane) bond in the crosslinker provides flexibility to the resulting network.

A common application is the reaction with amine-terminated polymers, such as aminopropyl-terminated polydimethylsiloxane (PDMS-NH2). The primary amine groups act as nucleophiles, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion to form a stable carbon-nitrogen bond. This reaction results in the formation of a three-dimensional polymer network.

Experimental Protocols

Protocol 1: Crosslinking of Aminopropyl-Terminated Polydimethylsiloxane (PDMS-NH2)

This protocol describes the synthesis of a crosslinked silicone elastomer by reacting aminopropyl-terminated polydimethylsiloxane with 1,3-bis(chloromethyl)tetramethyldisiloxane.

Materials:

  • Aminopropyl-terminated polydimethylsiloxane (PDMS-NH2, Mn = 5,000 g/mol )

  • 1,3-bis(chloromethyl)tetramethyldisiloxane

  • Anhydrous toluene

  • Triethylamine (acid scavenger)

  • Methanol (for washing)

  • Acetone (for washing)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Nitrogen inlet

  • Heating mantle with temperature control

  • Drying oven

Procedure:

  • In a round-bottom flask, dissolve aminopropyl-terminated polydimethylsiloxane in anhydrous toluene to a concentration of 20% (w/v) under a nitrogen atmosphere.

  • Add triethylamine to the solution in a 2:1 molar ratio with respect to the chloromethyl groups of the crosslinking agent.

  • While stirring, add a stoichiometric amount of 1,3-bis(chloromethyl)tetramethyldisiloxane to the polymer solution. The stoichiometry should be based on a 2:1 molar ratio of amine groups to chloromethyl groups to ensure complete reaction of the crosslinker.

  • Heat the reaction mixture to 80°C and maintain this temperature for 24 hours under a nitrogen atmosphere with continuous stirring.

  • After 24 hours, allow the mixture to cool to room temperature. A gel-like product should have formed.

  • Wash the resulting crosslinked polymer gel sequentially with toluene, methanol, and acetone to remove any unreacted starting materials and the triethylamine hydrochloride salt.

  • Dry the washed gel in a vacuum oven at 60°C until a constant weight is achieved.

Quantitative Data:

The following table summarizes typical data obtained from the characterization of the resulting crosslinked PDMS elastomer.

ParameterValueMethod of Analysis
Gel Fraction > 95%Soxhlet Extraction
Swell Ratio (in Toluene) 2.5 - 3.5Swelling Test
Tensile Strength 0.5 - 1.5 MPaTensile Testing
Elongation at Break 100 - 200%Tensile Testing
Thermal Decomposition Temp. (T5%) ~350 °CThermogravimetric Analysis (TGA)
Protocol 2: Synthesis of a Crosslinked Polyethyleneimine (PEI) Hydrogel

This protocol details the preparation of a hydrogel by crosslinking branched polyethyleneimine (PEI) with 1,3-bis(chloromethyl)tetramethyldisiloxane. This type of hydrogel can be investigated for applications such as drug delivery or as an absorbent for heavy metal ions.

Materials:

  • Branched Polyethyleneimine (PEI, Mw = 25,000 g/mol )

  • 1,3-bis(chloromethyl)tetramethyldisiloxane

  • Deionized water

  • Sodium bicarbonate (acid scavenger)

  • Ethanol (for washing)

Equipment:

  • Beaker with a magnetic stirrer

  • Heating plate with temperature control

  • Lyophilizer (freeze-dryer)

Procedure:

  • Prepare a 10% (w/v) aqueous solution of branched PEI in a beaker.

  • Add sodium bicarbonate to the PEI solution to act as an acid scavenger, with a molar excess relative to the chloromethyl groups of the crosslinker.

  • With vigorous stirring, slowly add the desired amount of 1,3-bis(chloromethyl)tetramethyldisiloxane to the PEI solution. The degree of crosslinking can be controlled by varying the molar ratio of the crosslinker to the amine groups in PEI. A typical starting ratio is 1:10 (chloromethyl groups to amine groups).

  • Continue stirring the mixture at 60°C for 6 hours. The formation of a hydrogel should be observed.

  • Allow the hydrogel to cool to room temperature and then wash it extensively with deionized water and then with ethanol to remove unreacted components and salts.

  • Freeze the purified hydrogel and then lyophilize it to obtain a porous solid material.

Quantitative Data:

ParameterValue (for 1:10 crosslinker ratio)Method of Analysis
Swelling Ratio (in Water) 15 - 25 g/gGravimetric Analysis
Crosslinking Density Varies with reactant ratioRubber Elasticity Theory
Porosity High (interconnected pore structure)Scanning Electron Microscopy (SEM)

Visualizations

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship in the crosslinking process.

crosslinking_process cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Polymer Polymer with Nucleophilic Groups (e.g., -NH2, -OH) Reaction Nucleophilic Substitution (Crosslinking Reaction) Polymer->Reaction Crosslinker 1,3-bis(chloromethyl)tetramethyldisiloxane (Cl-CH2-Si(CH3)2-O-Si(CH3)2-CH2-Cl) Crosslinker->Reaction Solvent Solvent Solvent->Reaction Catalyst Catalyst / Acid Scavenger (e.g., Triethylamine) Catalyst->Reaction Temperature Temperature Temperature->Reaction Network Crosslinked Polymer Network Reaction->Network

Caption: Logical flow of the crosslinking process.

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for polymer crosslinking and characterization.

experimental_workflow cluster_characterization Characterization start Start dissolve Dissolve Polymer in Solvent start->dissolve add_reagents Add Crosslinker and Catalyst dissolve->add_reagents react Perform Crosslinking Reaction (Controlled Temperature and Time) add_reagents->react purify Purify Crosslinked Product (Washing) react->purify dry Dry Product purify->dry characterize Characterize Material Properties dry->characterize mechanical Mechanical Testing (Tensile, DMA) characterize->mechanical thermal Thermal Analysis (TGA, DSC) characterize->thermal swelling Swelling Studies characterize->swelling morphology Morphology Analysis (SEM) characterize->morphology end End

Caption: General experimental workflow for crosslinking.

References

Synthesis of Silicone Polymers Utilizing 1,3-Bis(chloromethyl)tetramethyldisiloxane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of silicone polymers using 1,3-bis(chloromethyl)tetramethyldisiloxane as a key monomer. This versatile difunctional organosilicon compound serves as a valuable building block for creating a variety of polysiloxanes with tailored properties, finding applications in areas ranging from advanced materials to biomedical devices.

Introduction

1,3-Bis(chloromethyl)tetramethyldisiloxane is a reactive α,ω-difunctional siloxane that enables the synthesis of linear or cross-linked silicone polymers through various polymerization techniques. The presence of the chloromethyl end groups allows for facile nucleophilic substitution reactions, making it an ideal candidate for polycondensation reactions with a wide range of co-monomers, including diols, diamines, and dithiols. The resulting polymers incorporate the flexible and thermally stable siloxane backbone into their structure, imparting desirable properties such as low glass transition temperatures, high gas permeability, and biocompatibility.

These characteristics make silicone polymers derived from 1,3-bis(chloromethyl)tetramethyldisiloxane of significant interest for applications in drug delivery, medical implants, high-performance coatings, and as modifiers for other polymer systems.

Synthetic Pathways and Methodologies

The primary route for polymerizing 1,3-bis(chloromethyl)tetramethyldisiloxane is through polycondensation reactions. The general scheme involves the reaction of the chloromethyl groups with nucleophilic co-monomers, leading to the formation of new covalent bonds and the elimination of a small molecule, typically a salt.

Poly(ether siloxane) Synthesis via Williamson Ether Synthesis

A common and effective method for synthesizing poly(ether siloxane)s is the Williamson ether synthesis. This reaction involves the polycondensation of 1,3-bis(chloromethyl)tetramethyldisiloxane with a diol, typically a bisphenol, in the presence of a base.

Logical Relationship: Williamson Ether Polycondensation

Williamson_Ether_Synthesis BCMTMDS 1,3-Bis(chloromethyl)tetramethyldisiloxane Polymer Poly(ether siloxane) BCMTMDS->Polymer Diol Diol (e.g., Bisphenol A) Diol->Polymer Base Base (e.g., K2CO3) Base->Polymer Solvent Solvent (e.g., DMF, Toluene) Solvent->Polymer Heat Heat Heat->Polymer Salt Salt Byproduct (e.g., KCl) Polymer->Salt

Caption: Williamson ether polycondensation of 1,3-bis(chloromethyl)tetramethyldisiloxane with a diol.

Synthesis of Polysiloxane-based Quaternary Ammonium Salts

1,3-Bis(chloromethyl)tetramethyldisiloxane can be used to synthesize polysiloxanes with pendant or terminal quaternary ammonium salt (QAS) groups. These materials are of interest for their antimicrobial properties. The synthesis is a two-step process involving an initial polymerization followed by a quaternization reaction.

Experimental Workflow: Synthesis of Polysiloxane Quaternary Ammonium Salts

QAS_Synthesis_Workflow cluster_step1 Step 1: Polycondensation cluster_step2 Step 2: Quaternization Monomer1 1,3-Bis(chloromethyl)- tetramethyldisiloxane Polycondensation Polycondensation Reaction Monomer1->Polycondensation Monomer2 Diamine or Diol Monomer2->Polycondensation IntermediatePolymer Intermediate Polymer with -CH2Cl or unreacted amine/hydroxyl groups Polycondensation->IntermediatePolymer Quaternization Quaternization Reaction IntermediatePolymer->Quaternization QuaternizingAgent Quaternizing Agent (e.g., CH3I, (CH3)2SO4) QuaternizingAgent->Quaternization FinalPolymer Polysiloxane Quaternary Ammonium Salt Quaternization->FinalPolymer

Caption: Workflow for the synthesis of polysiloxane quaternary ammonium salts.

Experimental Protocols

Protocol 1: Synthesis of a Poly(ether siloxane) from 1,3-Bis(chloromethyl)tetramethyldisiloxane and Bisphenol A

This protocol details the synthesis of a poly(ether siloxane) via phase-transfer catalyzed polycondensation.

Materials:

  • 1,3-Bis(chloromethyl)tetramethyldisiloxane

  • Bisphenol A

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer

  • Nitrogen inlet

  • Heating mantle

  • Separatory funnel

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet, add Bisphenol A (e.g., 11.41 g, 0.05 mol), potassium carbonate (e.g., 13.82 g, 0.1 mol), and tetrabutylammonium bromide (e.g., 1.61 g, 0.005 mol).

  • Add 100 mL of a 1:1 (v/v) mixture of Toluene and DMF to the flask.

  • Stir the mixture vigorously and heat to 80°C under a nitrogen atmosphere to form the bisphenoxide salt in situ.

  • Once the temperature has stabilized, add 1,3-bis(chloromethyl)tetramethyldisiloxane (e.g., 11.57 g, 0.05 mol) dropwise to the reaction mixture over a period of 30 minutes.

  • After the addition is complete, raise the temperature to 110°C and maintain the reaction under reflux with continuous stirring for 8-12 hours.

  • Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or by observing the increase in viscosity of the reaction mixture.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the inorganic salts (KCl and excess K₂CO₃).

  • Pour the filtrate into a large excess of methanol (e.g., 500 mL) with vigorous stirring to precipitate the polymer.

  • Collect the precipitated polymer by filtration and wash it several times with deionized water and then with methanol to remove any unreacted monomers and impurities.

  • Dry the polymer in a vacuum oven at 60°C to a constant weight.

Characterization:

The resulting polymer can be characterized by:

  • ¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure.

  • FTIR spectroscopy: To identify the characteristic functional groups (e.g., Si-O-Si, C-O-C).

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Protocol 2: Synthesis of a Polysiloxane with Pendant Quaternary Ammonium Groups

This protocol describes a two-step synthesis of a polysiloxane with antimicrobial properties.

Step 1: Synthesis of a Poly(amine-siloxane)

Materials:

  • 1,3-Bis(chloromethyl)tetramethyldisiloxane

  • A secondary diamine (e.g., Piperazine)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile

  • Methanol

  • Deionized water

Procedure:

  • In a procedure analogous to Protocol 1, react 1,3-bis(chloromethyl)tetramethyldisiloxane with an equimolar amount of a secondary diamine like piperazine in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile.

  • The reaction is typically carried out at reflux for 12-24 hours.

  • After the reaction, the polymer is isolated by precipitation in water or methanol and dried under vacuum.

Step 2: Quaternization of the Poly(amine-siloxane)

Materials:

  • Poly(amine-siloxane) from Step 1

  • An alkylating agent (e.g., Methyl iodide, CH₃I)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

Procedure:

  • Dissolve the poly(amine-siloxane) in DMF in a round-bottom flask.

  • Add an excess of the alkylating agent (e.g., 2-4 molar equivalents per tertiary amine group) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Precipitate the quaternized polymer by adding the reaction mixture to a large volume of diethyl ether.

  • Collect the polymer by filtration and wash thoroughly with diethyl ether to remove unreacted alkylating agent and solvent.

  • Dry the final polysiloxane quaternary ammonium salt under vacuum.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis and characterization of polymers derived from 1,3-bis(chloromethyl)tetramethyldisiloxane.

Table 1: Polycondensation of 1,3-Bis(chloromethyl)tetramethyldisiloxane with Various Diols

Co-monomerCatalystSolventTemp (°C)Time (h)Yield (%)Mn ( g/mol )PDITg (°C)
Bisphenol ATBAB/K₂CO₃Toluene/DMF1101085-9515,000-25,0001.8-2.550-70
4,4'-BiphenolCsFNMP1201280-9012,000-20,0001.9-2.660-80
HydroquinoneK₂CO₃DMF100882-9210,000-18,0002.0-2.840-60

Table 2: Properties of Polysiloxane Quaternary Ammonium Salts

Poly(amine-siloxane) BackboneQuaternizing AgentDegree of Quaternization (%)Antimicrobial Activity (MIC, µg/mL) vs. E. coliAntimicrobial Activity (MIC, µg/mL) vs. S. aureus
Piperazine-basedMethyl Iodide>9516-328-16
N,N'-Dimethylethylenediamine-basedEthyl Bromide>9032-6416-32

(Note: The data presented in these tables are representative and can vary based on specific reaction conditions and purification methods.)

Applications in Drug Development and Research

The unique properties of silicone polymers synthesized from 1,3-bis(chloromethyl)tetramethyldisiloxane open up numerous possibilities in the fields of drug development and scientific research:

  • Drug Delivery: The amphiphilic nature of certain copolymers allows for the formation of micelles or nanoparticles for the encapsulation and controlled release of hydrophobic drugs.

  • Biocompatible Coatings: These polymers can be used to coat medical devices and implants to improve biocompatibility and reduce protein fouling.

  • Antimicrobial Surfaces: Polysiloxane quaternary ammonium salts can be incorporated into materials to create surfaces that resist microbial colonization, which is critical for medical implants and catheters.

  • Separation Membranes: The high gas permeability of polysiloxanes makes them suitable for the development of membranes for gas separation or for use in biosensors.

  • Tissue Engineering: The flexibility and biocompatibility of these materials make them promising candidates for use as scaffolds in tissue engineering applications.

By following the detailed protocols and understanding the synthetic pathways outlined in this document, researchers can effectively synthesize and tailor the properties of silicone polymers based on 1,3-bis(chloromethyl)tetramethyldisiloxane for a wide range of innovative applications.

Surface Modification of Nanoparticles with 1,3-bis(chloromethyl)tetramethyldisiloxane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of sophisticated drug delivery systems and advanced biomaterials. The functionalization of nanoparticle surfaces allows for the attachment of targeting ligands, therapeutic agents, and imaging probes, thereby enhancing their efficacy and specificity. 1,3-bis(chloromethyl)tetramethyldisiloxane is a bifunctional organosilane that serves as a versatile crosslinker or spacer for the conjugation of molecules to the surface of nanoparticles. Its flexible disiloxane backbone can influence the nanoparticle's interaction with biological systems, while the two reactive chloromethyl groups provide covalent attachment points for both the nanoparticle surface and a payload molecule. This document provides detailed application notes and experimental protocols for the functionalization of nanoparticles with 1,3-bis(chloromethyl)tetramethyldisiloxane, with a focus on silica and gold nanoparticles.

Applications

The bifunctional nature of 1,3-bis(chloromethyl)tetramethyldisiloxane opens up several possibilities for the application of surface-modified nanoparticles in biomedical research and drug development:

  • Drug Delivery Vector: This siloxane can act as a linker to conjugate drugs to the nanoparticle surface. One chloromethyl group can react with a functionalized nanoparticle surface, while the other can be used to attach a therapeutic agent, creating a stable drug-nanoparticle conjugate.

  • Targeted Drug Delivery: The free chloromethyl group, after immobilization of the silane on the nanoparticle, can be further reacted with targeting moieties such as antibodies, peptides, or small molecules to facilitate active targeting to specific cells or tissues.

  • Crosslinking of Surface Functionalities: The presence of two reactive chloromethyl groups allows for the potential to crosslink different functional groups on a nanoparticle surface or to bridge different nanoparticles, forming nanoparticle clusters.

  • Theranostics: By attaching both a therapeutic agent and an imaging probe to the nanoparticle using this linker, theranostic platforms that combine therapy and diagnosis can be developed.

Experimental Protocols

The following protocols provide a general framework for the surface modification of silica and gold nanoparticles with 1,3-bis(chloromethyl)tetramethyldisiloxane. Optimization of reaction conditions is recommended for each specific nanoparticle system.

Protocol 1: Surface Modification of Silica Nanoparticles

This protocol describes the covalent attachment of 1,3-bis(chloromethyl)tetramethyldisiloxane to the surface of silica nanoparticles, which possess surface silanol groups.

Materials:

  • Silica nanoparticles (SNPs)

  • 1,3-bis(chloromethyl)tetramethyldisiloxane

  • Anhydrous toluene

  • Ethanol

  • Ammonium hydroxide (28-30%)

  • Nitrogen or Argon gas

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Centrifuge and centrifuge tubes

  • Ultrasonicator

Procedure:

  • Nanoparticle Activation:

    • Disperse the silica nanoparticles in ethanol at a concentration of 10 mg/mL.

    • To activate the surface silanol groups, add ammonium hydroxide to the nanoparticle suspension (e.g., 100 µL per 10 mL of suspension) and stir for 1 hour at room temperature.

    • Centrifuge the nanoparticles to remove the supernatant and wash three times with ethanol and once with anhydrous toluene to remove residual water.

    • Redisperse the activated nanoparticles in anhydrous toluene at a concentration of 10 mg/mL.

  • Silanization Reaction:

    • Transfer the nanoparticle suspension in anhydrous toluene to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon).

    • Add 1,3-bis(chloromethyl)tetramethyldisiloxane to the nanoparticle suspension. A starting molar ratio of 10:1 (silane to estimated surface silanol groups) is recommended.

    • Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 12-24 hours with vigorous stirring.

  • Purification of Modified Nanoparticles:

    • After the reaction, allow the mixture to cool to room temperature.

    • Centrifuge the suspension to pellet the modified nanoparticles.

    • Discard the supernatant containing excess silane.

    • Wash the nanoparticles thoroughly by repeated cycles of sonication, centrifugation, and redispersion in fresh anhydrous toluene (3 times) and then ethanol (2 times) to remove any non-covalently bound silane.

    • Dry the final product under vacuum and store in a desiccator.

Experimental Workflow for Silica Nanoparticle Functionalization

G cluster_0 Activation cluster_1 Silanization cluster_2 Purification Activation_Start Disperse SNPs in Ethanol Activation_Add_NH4OH Add NH4OH, Stir 1 hr Activation_Start->Activation_Add_NH4OH Activation_Wash Centrifuge & Wash (Ethanol & Toluene) Activation_Add_NH4OH->Activation_Wash Activation_End Redisperse in Anhydrous Toluene Activation_Wash->Activation_End Silanization_Start Transfer to Flask (Inert Atmosphere) Activation_End->Silanization_Start Silanization_Add_Silane Add 1,3-bis(chloromethyl) tetramethyldisiloxane Silanization_Start->Silanization_Add_Silane Silanization_Reflux Reflux 12-24 hrs Silanization_Add_Silane->Silanization_Reflux Purification_Start Cool to RT Silanization_Reflux->Purification_Start Purification_Centrifuge Centrifuge & Discard Supernatant Purification_Start->Purification_Centrifuge Purification_Wash Wash with Toluene & Ethanol Purification_Centrifuge->Purification_Wash Purification_End Dry under Vacuum Purification_Wash->Purification_End

Caption: Workflow for surface modification of silica nanoparticles.

Protocol 2: Functionalization of Thiol-Modified Gold Nanoparticles

This protocol is suitable for gold nanoparticles (AuNPs) that have been pre-functionalized with a thiol-containing ligand to provide surface reactivity. The reaction involves the nucleophilic attack of the surface thiol group on one of the chloromethyl moieties of the disiloxane.

Materials:

  • Thiol-functionalized gold nanoparticles

  • 1,3-bis(chloromethyl)tetramethyldisiloxane

  • Anhydrous, degassed solvent (e.g., ethanol or DMF)

  • Non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

  • Nitrogen or Argon gas

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification supplies (centrifuge, dialysis tubing, or size exclusion chromatography column)

Procedure:

  • Nanoparticle Preparation:

    • Disperse the thiol-functionalized AuNPs in the anhydrous, degassed solvent.

  • Reaction Setup:

    • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation, add the AuNP dispersion.

  • Addition of Reagents:

    • Add 1,3-bis(chloromethyl)tetramethyldisiloxane to the nanoparticle dispersion (starting with a 10:1 molar ratio to surface thiols).

    • Add the base (e.g., TEA) at a 1.5-2 fold molar excess relative to the siloxane to deprotonate the thiol groups.

  • Reaction:

    • Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere and protected from light.

  • Quenching:

    • Add a quenching reagent like N-acetylcysteine to cap any remaining reactive chloromethyl groups.

  • Purification:

    • Purify the functionalized nanoparticles from excess reagents and byproducts using a method suitable for the nanoparticle size and stability (e.g., centrifugation, dialysis, or size exclusion chromatography).

  • Storage:

    • Store the purified nanoparticles in an appropriate buffer at 4°C.

Experimental Workflow for Gold Nanoparticle Functionalization

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Quenching & Purification Setup_Start Disperse Thiol-AuNPs in Anhydrous Solvent Setup_Inert Transfer to Vessel (Inert Atmosphere) Setup_Start->Setup_Inert Reaction_Add_Silane Add 1,3-bis(chloromethyl) tetramethyldisiloxane Setup_Inert->Reaction_Add_Silane Reaction_Add_Base Add Base (e.g., TEA) Reaction_Add_Silane->Reaction_Add_Base Reaction_Stir Stir 4-12 hrs at RT Reaction_Add_Base->Reaction_Stir Quench_Start Add Quenching Reagent Reaction_Stir->Quench_Start Purify Purify (Centrifugation, Dialysis, or SEC) Quench_Start->Purify Store Store at 4°C Purify->Store

Caption: Workflow for functionalizing thiol-modified gold nanoparticles.

Protocol 3: Conjugation of Amine-Containing Molecules

This protocol describes the subsequent reaction of the chloromethyl-functionalized nanoparticles with an amine-containing molecule (e.g., a drug, peptide, or targeting ligand).

Materials:

  • Chloromethyl-functionalized nanoparticles

  • Amine-containing molecule

  • Anhydrous, aprotic solvent (e.g., DMF or DMSO)

  • Non-nucleophilic base (e.g., DIPEA)

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Purification supplies

Procedure:

  • Reaction Setup:

    • Disperse the chloromethyl-functionalized nanoparticles in the anhydrous solvent.

    • In a separate vial, dissolve the amine-containing molecule in the same solvent.

  • Addition of Reagents:

    • Add the solution of the amine-containing molecule to the nanoparticle dispersion (a 5-10 fold molar excess of the amine relative to the surface chloromethyl groups is a good starting point).

    • Add the base (e.g., DIPEA) at a 2-3 fold molar excess relative to the amine-containing molecule.

  • Reaction:

    • Stir the reaction mixture at room temperature for 24-48 hours.

  • Purification:

    • Purify the conjugated nanoparticles from unreacted molecules and byproducts using appropriate methods (e.g., dialysis, centrifugation, or chromatography).

Data Presentation

The successful modification of nanoparticles should be confirmed and quantified using various analytical techniques. The following tables summarize key quantitative data that should be collected.

Table 1: Physicochemical Properties of Nanoparticles

Nanoparticle TypeAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Unmodified NanoparticlesValue ± SDValue ± SDValue ± SD
Siloxane-Modified NPsValue ± SDValue ± SDValue ± SD
Drug-Conjugated NPsValue ± SDValue ± SDValue ± SD
Note: Data are representative and will vary depending on the specific nanoparticle system and functionalization chemistry.

Table 2: Quantification of Surface Modification

Nanoparticle TypeGrafting Density (molecules/nm²)Drug Loading Content (%)Drug Loading Efficiency (%)
Siloxane-Modified NPsValue ± SDN/AN/A
Drug-Conjugated NPsN/AValue ± SDValue ± SD
Note: Grafting density can be estimated using techniques like thermogravimetric analysis (TGA) or elemental analysis. Drug loading is typically determined by spectroscopy or chromatography.

Characterization Techniques

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles before and after modification.

  • Zeta Potential Measurement: To assess the surface charge of the nanoparticles, which is expected to change upon functionalization.

  • Transmission Electron Microscopy (TEM): To visualize the size, morphology, and dispersity of the nanoparticles.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the siloxane and other functional groups on the nanoparticle surface.

  • Thermogravimetric Analysis (TGA): To quantify the amount of organic material grafted onto the nanoparticle surface.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the nanoparticle surface.

Potential Signaling Pathways

The interaction of nanoparticles with cells can trigger various signaling pathways, which may be influenced by the surface chemistry of the nanoparticles. While specific pathways for nanoparticles modified with 1,3-bis(chloromethyl)tetramethyldisiloxane have not been elucidated, studies on silica nanoparticles suggest potential involvement of the following:

  • TNF and MAPK Signaling Pathways: These pathways have been shown to be upregulated in various cell types upon exposure to silica nanoparticles, potentially leading to inflammatory responses or apoptosis.[1][2]

  • PI3K/Akt/mTOR Signaling Pathway: Inhibition of this pathway by silica nanoparticles has been linked to the induction of autophagy and endothelial dysfunction.[3]

  • NLRP3 Inflammasome Activation: Sequestration of silica nanoparticles by macrophages can lead to the generation of reactive oxygen species (ROS) and subsequent activation of the NLRP3 inflammasome, an important component of the innate immune system.[4]

Potential Cellular Response to Functionalized Nanoparticles

G NP Siloxane-Modified Nanoparticle Cell Cell Membrane NP->Cell Uptake Cellular Uptake (e.g., Endocytosis) Cell->Uptake ROS ROS Generation Uptake->ROS TNF_MAPK TNF & MAPK Signaling Uptake->TNF_MAPK PI3K PI3K/Akt/mTOR Inhibition Uptake->PI3K Inflammasome NLRP3 Inflammasome Activation ROS->Inflammasome Inflammation Inflammation Inflammasome->Inflammation TNF_MAPK->Inflammation Apoptosis Apoptosis TNF_MAPK->Apoptosis Autophagy Autophagy PI3K->Autophagy

Caption: Potential signaling pathways affected by nanoparticle uptake.

Conclusion

The surface modification of nanoparticles with 1,3-bis(chloromethyl)tetramethyldisiloxane provides a versatile platform for the development of advanced materials for drug delivery and other biomedical applications. The protocols and information provided herein offer a foundation for researchers to explore the potential of this bifunctional silane in their work. Careful characterization and optimization are crucial for the successful implementation of these methods. Further investigation into the biological interactions and specific signaling pathways affected by these modified nanoparticles will be essential for their translation into clinical applications.

References

Application Notes and Protocols for Surface Functionalization of Silica Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the surface functionalization of silica nanoparticles (SNPs), a critical step in tailoring their properties for various applications, including drug delivery, bioimaging, and diagnostics. The following sections detail common surface modification strategies: aminization, carboxylation, thiolation, and PEGylation. Each protocol is accompanied by characterization methods and expected outcomes.

Amine Functionalization

Amine functionalization is a versatile method to introduce primary amine groups onto the silica surface, enabling further conjugation with a wide range of molecules such as drugs, proteins, and targeting ligands. The most common method utilizes 3-aminopropyltriethoxysilane (APTES).

Experimental Protocol: Amine Functionalization using APTES

This protocol is adapted from a method for modifying silica nanoparticles.[1][2][3][4]

Materials:

  • Silica nanoparticles (SNPs)

  • 3-aminopropyltriethoxysilane (APTES)

  • Anhydrous toluene or ethanol

  • Deionized water

  • Methanol

  • Centrifuge

  • Sonicator

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • Preparation of SNPs: Disperse 1 g of silica nanoparticles in 25 mL of ethanol and sonicate for approximately 30 minutes to ensure a homogenous suspension.[1]

  • Hydrolysis of APTES: In a separate beaker, dissolve 200 mg of APTES in 20 mL of deionized water. Stir the solution at room temperature for 2 hours to facilitate the hydrolysis of the ethoxy groups.[1]

  • Reaction: Transfer the SNP suspension to a round-bottom flask. Add the hydrolyzed APTES solution to the SNP suspension.

  • Reflux: Heat the reaction mixture to 70°C and stir continuously for 23 hours under reflux.[1]

  • Purification:

    • After the reaction, cool the mixture to room temperature.

    • Centrifuge the suspension at 10,500 x g for 10 minutes to pellet the functionalized nanoparticles.[2]

    • Discard the supernatant and resuspend the pellet in ethanol.

    • Repeat the washing step (centrifugation and resuspension in ethanol) three times to remove unreacted APTES.[2]

  • Drying: Dry the purified amine-functionalized SNPs at 80°C for 24 hours.[1]

  • Storage: Store the dried nanoparticles at room temperature.[1]

Characterization and Quantitative Data
ParameterMethodTypical ValueReference
Primary Particle SizeTransmission Electron Microscopy (TEM)47.31 ± 4.72 nm[1]
Zeta PotentialDynamic Light Scattering (DLS)+19 mV[5]
Amine Grafting DensityThermogravimetric Analysis (TGA)0.582 mmol/g[5]
Confirmation of Amine GroupFourier-Transform Infrared Spectroscopy (FTIR)Peak at ~1547 cm⁻¹ (N-H bending)[1]

Experimental Workflow

Amine_Functionalization cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product SNPs Silica Nanoparticles Mix Mixing & Sonication SNPs->Mix APTES_sol APTES Solution APTES_sol->Mix React Reflux at 70°C for 23h Mix->React Centrifuge Centrifugation React->Centrifuge Wash Washing with Ethanol (3x) Centrifuge->Wash Dry Drying at 80°C Wash->Dry Amine_SNPs Amine-Functionalized SNPs Dry->Amine_SNPs Carboxyl_Functionalization cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product Amine_SNPs Amine-Functionalized SNPs Mix Mixing in THF Amine_SNPs->Mix Succinic_Anhydride Succinic Anhydride in DMF Succinic_Anhydride->Mix React Stir at RT for 16h Mix->React Precipitate Precipitation in Diethyl Ether React->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Wash Washing with Ethanol/Ether Centrifuge->Wash Dry Drying under Vacuum Wash->Dry Carboxyl_SNPs Carboxyl-Functionalized SNPs Dry->Carboxyl_SNPs Thiol_Functionalization cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product SNPs Silica Nanoparticles Mix Mixing & Sonication SNPs->Mix MPTMS_sol MPTMS Solution MPTMS_sol->Mix React Reflux for 19h Mix->React Separate Separation (Centrifugation/Magnetic) React->Separate Wash Washing with Water (4x) Separate->Wash Dry Drying under Vacuum Wash->Dry Thiol_SNPs Thiol-Functionalized SNPs Dry->Thiol_SNPs PEGylation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product SNPs Silica Nanoparticles Mix Mixing in Ethanol SNPs->Mix PEG_sol mPEG-silane Solution PEG_sol->Mix React Stir at 4°C for 1h Mix->React Centrifuge Centrifugation React->Centrifuge Wash Washing with Water (3x) Centrifuge->Wash Resuspend Resuspend in Buffer Wash->Resuspend PEG_SNPs PEGylated SNPs Resuspend->PEG_SNPs Signaling_Pathways cluster_uptake Cellular Uptake cluster_signaling Intracellular Signaling SNPs Functionalized SNPs Cell Cell Membrane SNPs->Cell Endocytosis Endocytosis Cell->Endocytosis Internalization Endosome Endosome Endocytosis->Endosome TNF_MAPK TNF & MAPK Pathways Endosome->TNF_MAPK Wnt_beta_catenin Wnt/β-catenin Pathway Endosome->Wnt_beta_catenin Cellular_Response Cellular Response (Inflammation, Apoptosis, Osteogenesis) TNF_MAPK->Cellular_Response Wnt_beta_catenin->Cellular_Response

References

Application Notes and Protocols: 1,3-bis(chloromethyl)tetramethyldisiloxane in the Preparation of Silicone Elastomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-bis(chloromethyl)tetramethyldisiloxane is a versatile organosilicon compound utilized as a crosslinking agent in the synthesis of silicone elastomers.[1][2] Its bifunctional nature, containing two chloromethyl reactive groups, allows for the formation of stable siloxane crosslinks, enhancing the thermal stability and chemical resistance of the resulting polymer network.[1][2] Silicone elastomers prepared with this crosslinker are noted for their excellent flexibility, high tensile strength, and robust performance at elevated temperatures.[3] These properties make them suitable for a wide range of applications, including seals, gaskets, and advanced materials for biomedical and pharmaceutical uses.[1][3]

This document provides detailed application notes and representative protocols for the preparation of silicone elastomers using 1,3-bis(chloromethyl)tetramethyldisiloxane as a crosslinker with silanol-terminated polydimethylsiloxane (PDMS).

Reaction Mechanism

The crosslinking reaction proceeds via a condensation reaction between the chloromethyl groups of 1,3-bis(chloromethyl)tetramethyldisiloxane and the terminal silanol (Si-OH) groups of the polydimethylsiloxane chains. This reaction is typically catalyzed by a base, which facilitates the deprotonation of the silanol group, forming a more nucleophilic silanolate anion. The silanolate then attacks the electrophilic carbon of the chloromethyl group in a nucleophilic substitution reaction, forming a stable Si-O-CH2-Si linkage and eliminating hydrochloric acid (HCl). The liberated HCl is neutralized by the base catalyst.

Reaction_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Steps cluster_products Products PDMS Silanol-Terminated PDMS (HO-Si(CH3)2-...-O-Si(CH3)2-OH) Activation Deprotonation of Silanol PDMS->Activation Crosslinker 1,3-bis(chloromethyl)tetramethyldisiloxane (Cl-CH2-Si(CH3)2-O-Si(CH3)2-CH2-Cl) Attack Nucleophilic Attack Crosslinker->Attack Catalyst Base Catalyst (e.g., Triethylamine) Catalyst->Activation Neutralization Neutralization Catalyst->Neutralization Activation->Attack Elimination HCl Elimination Attack->Elimination Elimination->Neutralization HCl Elastomer Crosslinked Silicone Elastomer Network Elimination->Elastomer Byproduct Triethylammonium Chloride Neutralization->Byproduct

Figure 1: Proposed reaction mechanism for the crosslinking of silanol-terminated PDMS with 1,3-bis(chloromethyl)tetramethyldisiloxane catalyzed by a base.

Experimental Protocols

The following is a representative protocol for the preparation of a silicone elastomer. The precise quantities and curing parameters should be optimized based on the desired final properties of the elastomer.

Materials
  • Silanol-terminated polydimethylsiloxane (PDMS), viscosity 5,000-10,000 cSt

  • 1,3-bis(chloromethyl)tetramethyldisiloxane (95% purity)

  • Triethylamine (TEA), anhydrous

  • Toluene, anhydrous

  • Methanol

Equipment
  • Mechanical stirrer

  • Round-bottom flask

  • Heating mantle with temperature controller

  • Vacuum oven

  • Molds for casting elastomer sheets (e.g., PTFE or stainless steel)

Protocol: Preparation of a Silicone Elastomer Film
  • Preparation of the Pre-polymer Mixture:

    • In a round-bottom flask, dissolve 100 parts by weight of silanol-terminated PDMS in an equal volume of anhydrous toluene.

    • Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

    • Add 1.5 parts by weight of triethylamine to the mixture and stir for an additional 15 minutes.

  • Crosslinking Reaction:

    • Slowly add 5 parts by weight of 1,3-bis(chloromethyl)tetramethyldisiloxane to the stirred PDMS solution. The amount of crosslinker can be varied to control the crosslink density and resulting mechanical properties.

    • Heat the mixture to 80°C and maintain this temperature for 2 hours with continuous stirring.

  • Casting and Curing:

    • After 2 hours, allow the mixture to cool to room temperature.

    • Pour the viscous solution into a mold to the desired thickness.

    • Place the mold in a vacuum oven and degas at room temperature for 30 minutes to remove any trapped air bubbles.

    • Cure the elastomer in the oven at 120°C for 4 hours.

  • Post-Curing and Purification:

    • After the initial curing, increase the oven temperature to 150°C and post-cure for an additional 2 hours to ensure complete crosslinking and removal of volatile components.

    • Remove the elastomer from the mold after it has cooled to room temperature.

    • To remove any unreacted components or byproducts, the elastomer can be swelled in a suitable solvent like toluene for 24 hours, followed by drying in a vacuum oven at 60°C until a constant weight is achieved.

Experimental_Workflow start Start step1 Dissolve PDMS in Toluene start->step1 step2 Add Triethylamine Catalyst step1->step2 step3 Add Crosslinker (1,3-bis(chloromethyl)tetramethyldisiloxane) step2->step3 step4 Heat and Stir at 80°C for 2h step3->step4 step5 Cool to Room Temperature step4->step5 step6 Cast into Mold step5->step6 step7 Degas in Vacuum Oven step6->step7 step8 Cure at 120°C for 4h step7->step8 step9 Post-cure at 150°C for 2h step8->step9 step10 Cool and Demold step9->step10 step11 Optional: Solvent Extraction and Drying step10->step11 end End step11->end

Figure 2: Experimental workflow for the preparation of a silicone elastomer using 1,3-bis(chloromethyl)tetramethyldisiloxane.

Data Presentation

The following tables present representative data for silicone elastomers prepared with 1,3-bis(chloromethyl)tetramethyldisiloxane. Disclaimer: The following data are representative values based on typical silicone elastomers and should be confirmed by experimental analysis for the specific formulation.

Table 1: Representative Mechanical Properties

PropertyValueASTM Method
Tensile Strength (MPa)5 - 8D412
Elongation at Break (%)300 - 500D412
Young's Modulus (MPa)1.5 - 3.0D412
Shore A Hardness40 - 60D2240
Tear Strength (kN/m)20 - 35D624

Table 2: Representative Thermal Properties

PropertyValueMethod
Decomposition Temperature (TGA, 5% loss)> 350°CTGA
Glass Transition Temperature (Tg)-120°C to -110°CDSC
Service Temperature Range-50°C to 200°C-

Applications in Research and Drug Development

The unique properties of silicone elastomers prepared with 1,3-bis(chloromethyl)tetramethyldisiloxane open up several avenues for research and development:

  • Drug Delivery Systems: The chemical stability and biocompatibility of silicone elastomers make them excellent candidates for controlled drug release matrices. The crosslink density can be tailored to control the diffusion rate of encapsulated therapeutic agents.

  • Biomedical Devices: Due to their durability and flexibility, these elastomers can be used in the fabrication of various medical components, such as tubing, seals for medical equipment, and soft-tissue implants.

  • Microfluidics: The ease of molding and good sealing properties are advantageous for creating microfluidic devices for cell culture, diagnostics, and drug screening applications.

  • Surface Modification: The presence of chloromethyl groups, if not fully reacted, or the potential to introduce other functional groups through the crosslinking reaction, allows for further surface modification to enhance biocompatibility or attach specific biomolecules.

References

Application of 1,3-bis(chloromethyl)tetramethyldisiloxane in High-Performance Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-bis(chloromethyl)tetramethyldisiloxane is a versatile organosilicon compound that serves as a crucial building block in the synthesis of advanced high-performance coatings. Its unique structure, featuring a flexible siloxane backbone and two reactive chloromethyl end groups, allows for its incorporation into various polymer matrices to impart desirable properties such as enhanced thermal stability, improved adhesion, increased hydrophobicity, and superior chemical and corrosion resistance.[1][2] This document provides detailed application notes and experimental protocols for the utilization of 1,3-bis(chloromethyl)tetramethyldisiloxane in the formulation of high-performance epoxy-based coatings.

The reactivity of the chloromethyl groups allows this siloxane to act as a crosslinking agent or as an intermediate in the synthesis of other functionalized siloxanes, such as amino-terminated siloxanes, which can then be used as curing agents or modifiers for epoxy and polyurethane resins.[2] By integrating the polysiloxane structure into the organic polymer network, a hybrid coating with the combined benefits of both material classes can be achieved. These coatings are of significant interest in demanding applications, including aerospace, marine, automotive, and construction industries, where protection against harsh environmental conditions is paramount.[3]

Mechanism of Action: Modification of Epoxy Resins

The primary application of 1,3-bis(chloromethyl)tetramethyldisiloxane in high-performance coatings involves its conversion to a diamine-functionalized siloxane. The chloromethyl groups are susceptible to nucleophilic substitution by primary amines, yielding a secondary amine-terminated siloxane. This synthesized aminosiloxane can then participate in the curing process of epoxy resins.

The lone pair of electrons on the nitrogen atom of the aminosiloxane attacks the electrophilic carbon of the epoxide ring, leading to ring-opening and the formation of a covalent bond between the siloxane and the epoxy resin. This process results in a cross-linked network where flexible polysiloxane chains are integrated into the rigid epoxy matrix. This molecular architecture is responsible for the enhanced properties of the modified coating.

Experimental Protocols

Protocol 1: Synthesis of an Amino-Terminated Siloxane from 1,3-bis(chloromethyl)tetramethyldisiloxane

This protocol describes the synthesis of a diamine-terminated siloxane, which can be subsequently used as a curing agent or modifier for epoxy resins. The reaction involves the nucleophilic substitution of the chlorine atoms in 1,3-bis(chloromethyl)tetramethyldisiloxane with a primary amine.

Materials:

  • 1,3-bis(chloromethyl)tetramethyldisiloxane

  • Primary amine (e.g., n-butylamine, excess)

  • Anhydrous toluene

  • Triethylamine (acid scavenger)

  • Sodium sulfate (drying agent)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-bis(chloromethyl)tetramethyldisiloxane in anhydrous toluene.

  • Add an excess of the primary amine (e.g., a 4-fold molar excess of n-butylamine) and triethylamine (2.2 molar equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 24 hours with continuous stirring.

  • After cooling to room temperature, filter the mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with deionized water to remove any remaining salt and excess amine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the toluene solvent using a rotary evaporator to obtain the amino-terminated siloxane product.

  • Characterize the product using FTIR and NMR spectroscopy to confirm the substitution of the chloromethyl groups.

Protocol 2: Formulation of a Siloxane-Modified Epoxy Coating

This protocol details the preparation of a high-performance epoxy coating using the synthesized amino-terminated siloxane as a co-curing agent.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • Synthesized amino-terminated siloxane (from Protocol 1)

  • Conventional amine curing agent (e.g., isophorone diamine)

  • Solvent (e.g., xylene or a mixture of xylene and butanol)

  • Mechanical stirrer

  • Substrate for coating (e.g., steel panels)

Procedure:

  • In a suitable container, dissolve the DGEBA epoxy resin in the chosen solvent under mechanical stirring until a homogeneous solution is obtained.

  • In a separate container, prepare a mixture of the synthesized amino-terminated siloxane and the conventional amine curing agent. The stoichiometric ratio of amine hydrogen to epoxy groups should be calculated to achieve the desired crosslink density.

  • Slowly add the curing agent mixture to the epoxy resin solution under continuous stirring.

  • Continue stirring for 15-20 minutes to ensure thorough mixing.

  • Apply the formulated coating to the prepared substrate using a suitable method (e.g., doctor blade, spray, or brush).

  • Allow the coated substrate to cure at ambient temperature for 24 hours, followed by a post-curing step at an elevated temperature (e.g., 80°C for 2 hours) to ensure complete crosslinking.

Data Presentation

The incorporation of 1,3-bis(chloromethyl)tetramethyldisiloxane, via its amino-functionalized derivative, is expected to significantly enhance the performance of epoxy coatings. The following tables provide an illustrative summary of the anticipated quantitative improvements based on analogous siloxane-modified systems.

Table 1: Thermal Properties of Unmodified and Siloxane-Modified Epoxy Coatings

PropertyUnmodified EpoxySiloxane-Modified Epoxy
Glass Transition Temperature (Tg) by DSC~150 °C~135 °C
Onset Decomposition Temperature by TGA~350 °C~370 °C
Char Yield at 600°C by TGA~15%~25%

Note: The decrease in Tg is attributed to the increased flexibility from the siloxane backbone, while the increase in thermal stability and char yield is due to the high bond energy of Si-O linkages.

Table 2: Mechanical and Corrosion Resistance Properties

PropertyUnmodified EpoxySiloxane-Modified Epoxy
Adhesion Strength (Pull-off)~5 MPa~8 MPa
Pencil Hardness4H3H
Impact ResistanceModerateHigh
Corrosion Rate (Salt Spray)>100 µm/year<20 µm/year

Note: The siloxane modification is expected to enhance adhesion and impact resistance while slightly reducing hardness. The hydrophobic nature of the siloxane significantly improves corrosion resistance.

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_synthesis Protocol 1: Synthesis of Aminosiloxane cluster_formulation Protocol 2: Coating Formulation start_synthesis 1,3-bis(chloromethyl) tetramethyldisiloxane reaction_synthesis Reflux @ 110°C, 24h start_synthesis->reaction_synthesis reagents_synthesis Primary Amine Triethylamine Toluene reagents_synthesis->reaction_synthesis workup_synthesis Filtration & Washing reaction_synthesis->workup_synthesis product_synthesis Amino-terminated Siloxane workup_synthesis->product_synthesis mixing Mechanical Stirring product_synthesis->mixing epoxy Epoxy Resin (DGEBA) epoxy->mixing curing_agent Conventional Amine Curing Agent curing_agent->mixing solvent Xylene/Butanol solvent->mixing application Coating Application mixing->application curing Curing (Ambient + Thermal) application->curing final_coating High-Performance Coating curing->final_coating

Caption: Experimental workflow for the synthesis and formulation of a siloxane-modified epoxy coating.

reaction_mechanism cluster_step1 Step 1: Amination of Siloxane cluster_step2 Step 2: Epoxy Curing siloxane Cl-CH2-Si(CH3)2-O-Si(CH3)2-CH2-Cl aminated_siloxane R-NH-CH2-Si(CH3)2-O-Si(CH3)2-CH2-NH-R siloxane->aminated_siloxane + amine R-NH2 (excess) amine->aminated_siloxane + cured_network Cross-linked Siloxane-Epoxy Network aminated_siloxane->cured_network Reacts with epoxy_resin Epoxy Resin (with epoxide groups) epoxy_resin->cured_network final_properties Enhanced Properties: - Thermal Stability - Adhesion - Corrosion Resistance cured_network->final_properties

Caption: Reaction mechanism for the modification of epoxy resin with 1,3-bis(chloromethyl)tetramethyldisiloxane.

References

Application Notes and Protocols for Adhesives and Sealants Formulated with 1,3-Bis(chloromethyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the formulation of high-performance adhesives and sealants utilizing 1,3-bis(chloromethyl)tetramethyldisiloxane. This versatile organosilicon compound serves as a key building block or crosslinking agent to enhance adhesion, durability, and thermal stability in a variety of polymer systems. The protocols outlined below are based on established polycondensation reactions and can be adapted for specific application requirements.

Introduction

1,3-Bis(chloromethyl)tetramethyldisiloxane is a reactive organosilicon compound characterized by a flexible disiloxane backbone and two terminal chloromethyl groups.[1] These reactive sites allow for its integration into various polymer matrices, making it a valuable component in the formulation of specialty adhesives and sealants.[2] Its incorporation can significantly improve adhesion to a wide range of substrates, including plastics, metals, and ceramics, while also enhancing thermal stability and chemical resistance.[2][3] The inherent flexibility of the siloxane bond also contributes to the elastomeric properties of the final cured product.

Key Properties of 1,3-Bis(chloromethyl)tetramethyldisiloxane

A summary of the key physical and chemical properties of 1,3-bis(chloromethyl)tetramethyldisiloxane is provided in the table below. This data is essential for reaction stoichiometry calculations and for understanding the handling and storage requirements of the compound.

PropertyValueReference
CAS Number 2362-10-9[1]
Molecular Formula C₆H₁₆Cl₂OSi₂[1]
Molecular Weight 231.26 g/mol [1]
Appearance Colorless clear liquid[2]
Density 1.05 g/mL[2]
Boiling Point 204 °C[2]
Refractive Index (n20D) 1.44[2]
Purity ≥ 98% (GC)[2]

Formulation Principles and Reaction Pathways

The primary mechanism for incorporating 1,3-bis(chloromethyl)tetramethyldisiloxane into an adhesive or sealant formulation is through the reaction of its chloromethyl groups with nucleophiles, such as amines or thiols. This results in the formation of a stable polymer network. A common approach is the polycondensation reaction with a diamine to form a polysiloxane-polyamide copolymer.

The following diagram illustrates the general reaction pathway for the polycondensation of 1,3-bis(chloromethyl)tetramethyldisiloxane with a generic diamine (H₂N-R-NH₂).

reaction_pathway cluster_reactants Reactants cluster_process Process cluster_products Products A 1,3-Bis(chloromethyl)tetramethyldisiloxane C Polycondensation A->C B Diamine (H₂N-R-NH₂) B->C D Polysiloxane-Polyamide Copolymer C->D E HCl (byproduct) C->E

Caption: Polycondensation of 1,3-bis(chloromethyl)tetramethyldisiloxane.

This reaction creates a flexible and durable polymer backbone suitable for adhesive and sealant applications. The properties of the resulting copolymer can be tailored by selecting different diamine monomers (R-group).

Experimental Protocols

The following are representative experimental protocols for the synthesis of a polysiloxane-polyamide copolymer and a basic sealant formulation.

Synthesis of a Polysiloxane-Polyamide Copolymer

This protocol describes the synthesis of a linear polysiloxane-polyamide copolymer via polycondensation.

Materials:

  • 1,3-Bis(chloromethyl)tetramethyldisiloxane

  • Aliphatic or aromatic diamine (e.g., Jeffamine® series)

  • Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide - DMF)

  • Acid scavenger (e.g., triethylamine)

  • Nitrogen gas supply

  • Standard laboratory glassware (three-neck flask, condenser, dropping funnel, mechanical stirrer)

Procedure:

  • Set up a clean, dry three-neck flask equipped with a mechanical stirrer, a condenser with a nitrogen inlet, and a dropping funnel.

  • Purge the system with dry nitrogen gas.

  • In the flask, dissolve a stoichiometric amount of the chosen diamine and the acid scavenger in the anhydrous solvent.

  • Slowly add a stoichiometric amount of 1,3-bis(chloromethyl)tetramethyldisiloxane dropwise from the dropping funnel to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to a temperature appropriate for the specific diamine used (typically 60-80°C) and maintain for several hours to ensure complete polymerization.

  • Monitor the reaction progress by measuring the viscosity of the solution.

  • Once the desired viscosity is reached, cool the polymer solution to room temperature.

  • The resulting polymer solution can be used directly for formulation or the polymer can be precipitated, washed, and dried for later use.

Formulation of a Two-Component Sealant

This protocol provides a starting point for a two-component room-temperature-vulcanizing (RTV) sealant.

Component A (Base Polymer):

  • Polysiloxane-polyamide copolymer (synthesized as per 4.1)

  • Plasticizer (e.g., non-reactive silicone oil)

  • Reinforcing filler (e.g., fumed silica)

  • Adhesion promoter (optional, e.g., an aminosilane)

Component B (Curing Agent):

  • Crosslinking agent (e.g., a multifunctional amine or isocyanate)

  • Catalyst (if required for the chosen crosslinker)

Formulation Workflow:

formulation_workflow cluster_A Component A Preparation cluster_B Component B Preparation cluster_Final Final Sealant Application A1 Polysiloxane-Polyamide Copolymer Mix_A Mix Component A A1->Mix_A A2 Plasticizer A2->Mix_A A3 Reinforcing Filler A3->Mix_A A4 Adhesion Promoter A4->Mix_A Component_A Component A (Base) Mix_A->Component_A Mix_Final Mix A and B Component_A->Mix_Final B1 Crosslinking Agent Mix_B Mix Component B B1->Mix_B B2 Catalyst B2->Mix_B Component_B Component B (Curing Agent) Mix_B->Component_B Component_B->Mix_Final Application Application to Substrate Mix_Final->Application Curing Curing (Room Temp.) Application->Curing Final_Sealant Cured Sealant Curing->Final_Sealant

Caption: Workflow for a two-component sealant formulation.

Procedure:

  • Component A Preparation: In a suitable mixer, blend the polysiloxane-polyamide copolymer with the plasticizer until a homogeneous mixture is obtained. Gradually add the reinforcing filler under high shear to ensure proper dispersion. Finally, incorporate the adhesion promoter.

  • Component B Preparation: In a separate container, mix the crosslinking agent and catalyst (if applicable).

  • Application: Shortly before use, thoroughly mix Component A and Component B in the specified ratio. Apply the mixture to the substrate and allow it to cure at room temperature.

Characterization of Adhesives and Sealants

The performance of the formulated adhesives and sealants should be evaluated using standard testing methods.

Property to be TestedStandard Test Method (Example)
Tensile Strength and Elongation ASTM D412
Adhesion Strength (Lap Shear) ASTM D1002
Hardness (Shore A) ASTM D2240
Cure Time ASTM C679

The data obtained from these tests will allow for the optimization of the formulation to meet the specific requirements of the intended application.

References

Application Notes and Protocols: Bifunctional Silylating Agents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of bifunctional silylating agents, their mechanisms, and their critical role in modern organic synthesis. Detailed protocols for common applications are included to facilitate their implementation in research and development settings.

Introduction to Bifunctional Silylating Agents

Silylation is a chemical technique that involves the replacement of an active hydrogen atom (from functional groups like -OH, -NH₂, -COOH, and -SH) with a silyl group (e.g., -SiR₃).[1][2] This derivatization is fundamental in organic synthesis for several reasons:

  • Protection of Functional Groups: Silylation temporarily masks reactive functional groups, preventing them from undergoing unwanted side reactions during a synthetic sequence. The resulting silyl ethers, amines, or esters are generally stable under a variety of conditions but can be selectively removed when needed.[3]

  • Enhanced Volatility and Stability: Silyl derivatives are typically more volatile, less polar, and more thermally stable than their parent compounds. This property is extensively exploited in analytical chemistry, particularly for gas chromatography (GC) and mass spectrometry (GC-MS) analysis.[3][4]

  • Improved Solubility: The introduction of lipophilic silyl groups can enhance the solubility of molecules in organic solvents, facilitating reactions and purification.

Bifunctional silylating agents are a specific class of reagents capable of introducing two silyl groups or using a single silicon atom to protect two functional groups simultaneously. This dual reactivity offers unique advantages in terms of efficiency and stereochemical control, particularly in the protection of diols and other polyfunctional molecules.

Types of Bifunctional Silylating Agents and Their Applications

Bifunctional silylating agents can be broadly categorized into two main types, each with distinct applications in organic synthesis.

The most prominent example in this category is N,O-Bis(trimethylsilyl)acetamide (BSA) . BSA is a powerful and versatile silylating agent that transfers two trimethylsilyl (TMS) groups to suitable substrates.[5] Its byproducts, N-(trimethylsilyl)acetamide and acetamide, are volatile and easily removed, making product purification straightforward.[6]

Key Applications of BSA:

  • General Silylation: BSA readily silylates a wide range of functional groups, including non-sterically hindered alcohols, phenols, carboxylic acids, amines, and amides.[4][6] Reactions are typically fast, quantitative, and proceed under mild, neutral conditions.[7]

  • Synthesis of Silyl Enol Ethers: BSA is used to convert aldehydes and ketones into their corresponding silyl enol ethers, which are crucial intermediates in C-C bond-forming reactions.[8][9]

  • Catalysis: The reactivity of BSA can be enhanced by the addition of a catalyst, most commonly trimethylchlorosilane (TMCS), allowing for the silylation of more hindered functional groups.[4][10]

These agents contain a single silicon atom with two reactive leaving groups (e.g., -Cl, -OTf) and are designed to form stable cyclic silyl ethers with 1,2-, 1,3-, and in some cases, 1,4-diols. This strategy is highly efficient as it protects two hydroxyl groups in a single step.

Common examples include:

  • Dichlorodimethylsilane (Me₂SiCl₂): Used to form dimethylsilylene acetals.

  • 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂): Forms a highly stable tetraisopropyldisiloxanylidene (TIPDS) acetal, particularly effective for protecting 1,3-diols.[11]

  • Di-tert-butylsilyl bis(trifluoromethanesulfonate) (DTBS(OTf)₂): Reacts with diols to form the robust di-tert-butylsilylene (DTBS) protecting group.[12]

These cyclic protecting groups are valued for their high stability and their ability to influence the stereochemical outcome of subsequent reactions.[13]

Quantitative Data and Reaction Performance

The efficiency of bifunctional silylating agents is demonstrated by the high yields achieved across various transformations. The following tables summarize quantitative data from selected applications.

Table 1: Protection of Diols and Related Substrates with Cyclic Silylating Agents

SubstrateSilylating AgentSolventBase/CatalystTime (h)Temp (°C)Yield (%)Reference
UridineTIPDSCl₂Pyridine-7RT69
2-Hydroxy-6-methylbenzoic acidDTBS(OTf)₂CH₂Cl₂2,6-Lutidine10 to RT99[12]
2-Hydroxy-3-isopropylbenzoic acidDTBS(OTf)₂CH₂Cl₂2,6-Lutidine10 to RT95[12]
2-Hydroxy-5-nitrobenzoic acidDTBS(OTf)₂CH₂Cl₂2,6-Lutidine10 to RT83[12]
meso-1,2,3-CyclohexanetriolTESClCH₂Cl₂(S)-valine-derived catalyst48085[14]

Table 2: Applications of N,O-Bis(trimethylsilyl)acetamide (BSA) in Synthesis

Substrate TypeSubstrate ExampleCo-reagent/SolventTime (h)Temp (°C)Product TypeYield (%)Reference
KetoneCyclohexanoneTetrabutylammonium bromide4105Silyl Enol EtherHigh[9]
KetoneAcetophenoneTetrabutylammonium bromide4105Silyl Enol EtherHigh[9]
Silyl Enol Ether1-phenyl-1-(trimethylsiloxy)etheneThiophenol / MeOH1RTβ-Keto Sulfide95[15]
Silyl Enol Ether1-(4-chlorophenyl)-1-(trimethylsiloxy)ethene4-Methylbenzenethiol / MeOH1RTβ-Keto Sulfide94[15]

Diagrams and Workflows

Visual representations of reaction mechanisms and experimental procedures are essential for understanding and implementing synthetic protocols.

Caption: General reaction scheme for the silylation of an alcohol using BSA.

Caption: Cyclic protection of a 1,2-diol using a dichlorosilane reagent.

Caption: A typical experimental workflow for substrate silylation with BSA.

Experimental Protocols

Safety Precaution: Silylating agents are extremely sensitive to moisture and can be corrosive. All manipulations should be performed in a well-ventilated fume hood using anhydrous solvents and under an inert atmosphere (e.g., nitrogen or argon). Consult the Safety Data Sheet (SDS) for each reagent before use.[4]

Protocol 1: General Procedure for Silylation of an Alcohol/Phenol using BSA

This protocol provides a general guideline for the derivatization of hydroxyl-containing compounds for protection or analysis.[4][7][10]

Materials:

  • Substrate (e.g., alcohol, phenol) (1.0 equiv)

  • N,O-Bis(trimethylsilyl)acetamide (BSA) (2.0-2.2 equiv per active hydrogen)

  • Anhydrous solvent (e.g., Pyridine, DMF, Acetonitrile, or none) (optional)

  • Reaction vial (e.g., 5 mL) with a screw cap and septum

  • Nitrogen or Argon line

  • Heating block or oil bath

Procedure:

  • Preparation: Place 1-10 mg of the dry substrate into a clean, oven-dried reaction vial. If the sample is in an aqueous solution, evaporate it to complete dryness first.

  • Solvent Addition (Optional): If the substrate is not soluble in BSA or if a solvent is desired to moderate the reaction, add the appropriate anhydrous solvent (e.g., 0.5-1.0 mL). BSA itself has good solvent properties and is often used neat.[4]

  • Reagent Addition: Under an inert atmosphere, add BSA using a dry syringe. A molar excess of at least 2:1 of BSA to the active hydrogen is recommended.[4] For substrates that are difficult to silylate, a mixture of BSA with 1-10% TMCS can be used to increase reactivity.[10]

  • Reaction: Tightly cap the vial and mix the contents. Many reactions proceed rapidly at room temperature. For less reactive or sterically hindered substrates, heat the mixture to 60-70 °C for 30-60 minutes.

  • Monitoring: To determine when the reaction is complete, carefully take an aliquot at selected time intervals and analyze by TLC or GC until no further increase in the product peak is observed.

  • Workup: Once the reaction is complete, the mixture can often be used directly for the next step or analyzed. The volatile byproducts (acetamide) and excess reagent can be removed under reduced pressure if necessary.

Protocol 2: Cyclic Protection of a Diol with 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂)

This protocol is adapted from the selective protection of the 3'- and 5'-hydroxyl groups of uridine and is a robust method for protecting 1,3-diols.

Materials:

  • Uridine (1.0 g, 4.10 mmol, 1.0 equiv)

  • 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂) (1.42 g, 4.50 mmol, 1.1 equiv)

  • Anhydrous pyridine (14 mL)

  • Ethyl acetate

  • 0.05 M HCl (aq), Deionized water, Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask and standard glassware

  • Magnetic stirrer

Procedure:

  • Setup: To a round-bottom flask containing a magnetic stir bar, add uridine (1.0 g, 4.10 mmol).

  • Reagent Addition: Add anhydrous pyridine (13.7 mL) and stir at room temperature until the uridine is dissolved or well-suspended. Add TIPDSCl₂ (1.42 g, 4.50 mmol) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 7 hours. Monitor the reaction progress by TLC or UPLC.

  • Quenching and Extraction: Once the reaction is complete, add ethyl acetate (10 mL) to the reaction mixture.

  • Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 0.05 M HCl (10 mL), deionized water (10 mL), and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a dichloromethane:methanol = 10:1 eluent) to afford the 3',5'-O-(tetraisopropyldisiloxanylidene)uridine as a white solid (Expected yield: ~1.38 g, 69%).

References

Application Notes and Protocols: Reaction of 1,3-Bis(chloromethyl)tetramethyldisiloxane with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of amine-terminated disiloxanes obtained from the reaction of 1,3-bis(chloromethyl)tetramethyldisiloxane with various amines. This document is intended to serve as a valuable resource for researchers in polymer chemistry, materials science, and drug development.

Introduction

The reaction of 1,3-bis(chloromethyl)tetramethyldisiloxane with primary and secondary amines is a versatile method for the synthesis of a variety of amine-functionalized disiloxanes. This nucleophilic substitution reaction replaces the chlorine atoms with amino groups, leading to the formation of products such as 1,3-bis(aminomethyl)tetramethyldisiloxane and its derivatives. These resulting diamino-disiloxanes are valuable building blocks in polymer synthesis and can be incorporated into materials for various applications, including biomedical and drug delivery systems. The presence of the flexible siloxane backbone combined with the reactive terminal amino groups allows for the creation of polymers with unique properties, such as good thermal stability, low glass transition temperatures, and biocompatibility.[1]

Reaction Mechanism and Synthesis

The fundamental reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the chloromethyl group, displacing the chloride ion. This reaction is typically carried out in a suitable solvent and may be facilitated by a base to neutralize the hydrochloric acid generated as a byproduct.

General Reaction Scheme:

Where R1 and R2 can be hydrogen, alkyl, or aryl groups.

The reaction conditions, including temperature, reaction time, and the choice of solvent, can be optimized to achieve high yields and purity of the desired diamino-disiloxane product.

Experimental Protocols

While specific, detailed protocols for the reaction of 1,3-bis(chloromethyl)tetramethyldisiloxane with a wide range of amines are not extensively documented in a single source, the following general procedures can be adapted based on the reactivity of the specific amine.

General Protocol for Reaction with Primary and Secondary Amines

This protocol describes a general method for the synthesis of 1,3-bis(N-substituted-aminomethyl)tetramethyldisiloxane.

Materials:

  • 1,3-Bis(chloromethyl)tetramethyldisiloxane

  • Desired primary or secondary amine (e.g., butylamine, diethylamine, aniline)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), toluene, or acetonitrile)

  • Acid scavenger (e.g., triethylamine or an excess of the reactant amine)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 1,3-bis(chloromethyl)tetramethyldisiloxane (1 equivalent) in the chosen anhydrous solvent.

  • Add the amine (2.2 to 4 equivalents, depending on whether it also acts as the acid scavenger) to the reaction mixture. If a separate acid scavenger like triethylamine is used, add 2.2 equivalents.

  • The reaction mixture is stirred at a temperature ranging from room temperature to the reflux temperature of the solvent. The optimal temperature depends on the nucleophilicity of the amine. For less reactive amines, heating may be required.

  • Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a hydrochloride salt has precipitated, remove it by filtration.

  • Wash the filtrate with water or a mild aqueous base to remove any remaining salts and unreacted amine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography to obtain the pure diamino-disiloxane.

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and reported yields for the amination of chloromethylated compounds, which can serve as a starting point for optimizing the reaction with 1,3-bis(chloromethyl)tetramethyldisiloxane.

AmineSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Trimethylamine (25% in water)Water504-10Not specified[2]
DimethylethanolamineWater902Not specified[2]
N-allylcyclohexylamineNeat70-1108Nearly quantitative[3]
N-allylanilineNeat90-15018High[3]

Note: The data in this table is derived from reactions of similar chloromethylated compounds and may require optimization for 1,3-bis(chloromethyl)tetramethyldisiloxane.

Applications in Drug Development

Amine-functionalized disiloxanes are promising materials in the field of drug delivery due to their biocompatibility and the reactive nature of the terminal amine groups.[4] These groups can be used to attach therapeutic agents, targeting moieties, or to form polymeric drug carriers.

Formation of Biocompatible Polymers

The diamino-disiloxanes can serve as monomers in the synthesis of various biocompatible polymers, such as polyureas, polyamides, and polyimides.[5] These polymers can be designed to be biodegradable, offering controlled release of encapsulated drugs.[3]

Drug Carrier Systems

The amine-terminated disiloxanes can be used to functionalize the surface of nanoparticles or to form self-assembling systems for drug encapsulation. The amine groups provide a handle for conjugating drugs or for modifying the surface properties of the carrier to enhance cellular uptake and targeting. Amine-functionalized silica nanoparticles, for instance, have been shown to have high drug loading capacities and pH-responsive release profiles.[6]

Mandatory Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of diamino-disiloxanes.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A 1,3-Bis(chloromethyl)- tetramethyldisiloxane E Stirring at controlled temperature A->E B Amine (Primary or Secondary) B->E C Anhydrous Solvent C->E D Acid Scavenger (Optional) D->E F Filtration of salt E->F G Washing with aqueous solution F->G H Drying of organic layer G->H I Solvent removal H->I J Vacuum distillation or chromatography I->J K Pure Diamino-disiloxane J->K

Caption: General workflow for the synthesis of diamino-disiloxanes.

Logical Relationship of Applications

The following diagram illustrates the potential applications of the synthesized diamino-disiloxanes in drug development.

G cluster_0 Polymer Synthesis cluster_1 Drug Delivery Applications A 1,3-Bis(aminomethyl)- tetramethyldisiloxane Derivatives B Polyureas A->B Reacts with isocyanates C Polyamides A->C Reacts with acyl chlorides D Polyimides A->D Reacts with dianhydrides G Nanoparticle Surface Functionalization A->G H Self-Assembling Drug Carriers A->H E Biocompatible Implants B->E F Drug-Polymer Conjugates C->F D->E

Caption: Potential applications of diamino-disiloxanes in drug development.

References

Application Notes and Protocols for Creating Hydrophobic Surfaces with 1,3-bis(chloromethyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrophobic surfaces are of paramount importance in a multitude of scientific and industrial applications, including microfluidics, self-cleaning coatings, anti-fouling surfaces, and in the development of drug delivery systems. The modification of surfaces to impart water-repellent properties can be achieved through various chemical treatments. This document provides detailed application notes and protocols for the use of 1,3-bis(chloromethyl)tetramethyldisiloxane to create robust and stable hydrophobic surfaces on hydroxylated substrates such as glass, silicon wafers, and other metal oxides.

1,3-bis(chloromethyl)tetramethyldisiloxane is a bifunctional organosilicon compound. The chloromethyl groups at both ends of the disiloxane chain can react with surface hydroxyl (-OH) groups, forming stable covalent bonds. This reaction effectively replaces the hydrophilic hydroxyl groups with a low-surface-energy tetramethyldisiloxane layer, rendering the surface hydrophobic. The resulting coating is typically a monolayer, ensuring minimal impact on the substrate's bulk properties while significantly altering its surface characteristics.

Data Presentation

The effectiveness of the hydrophobic treatment is primarily quantified by measuring the water contact angle (WCA). A higher contact angle indicates greater hydrophobicity. While specific data for 1,3-bis(chloromethyl)tetramethyldisiloxane is not extensively published, the following table summarizes typical water contact angles achieved with structurally similar silane and siloxane compounds on glass or silicon substrates. These values serve as a benchmark for the expected performance of the described protocols.

Treatment MethodSubstrateSilanizing AgentTypical Advancing Water Contact Angle (°)Typical Receding Water Contact Angle (°)Reference Compound
Solution Phase DepositionGlass/Silicon1,3-dichlorotetramethyldisiloxane95 - 11050 - 70Structurally similar dichlorosiloxane
Vapor Phase DepositionGlass/SiliconFluorosilicone Polymer104 ± 161 ± 1Functionalized siloxane polymer[1]
Solution Phase DepositionWoodTetramethylcyclotetrasiloxane140 - 152Not ReportedCyclic siloxane

Experimental Protocols

Two primary methods for the application of 1,3-bis(chloromethyl)tetramethyldisiloxane are detailed below: solution phase deposition and vapor phase deposition. Both methods require a clean, hydroxylated substrate for optimal reaction.

Protocol 1: Substrate Cleaning and Hydroxylation

A pristine and well-hydroxylated surface is crucial for achieving a uniform and stable hydrophobic coating. This protocol is suitable for glass and silicon-based substrates.

Materials:

  • Substrates (e.g., glass microscope slides, silicon wafers)

  • Detergent solution

  • Deionized (DI) water

  • Acetone (reagent grade)

  • Isopropanol (reagent grade)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

  • Nitrogen gas source

  • Oven

Procedure:

  • Sonciate the substrates in a detergent solution for 15 minutes.

  • Rinse the substrates thoroughly with DI water.

  • Sonciate the substrates in acetone for 10 minutes.

  • Sonciate the substrates in isopropanol for 10 minutes.

  • Rinse the substrates again with DI water and dry under a stream of nitrogen.

  • Immerse the cleaned substrates in Piranha solution for 30-60 minutes to remove any remaining organic residues and to maximize the density of surface hydroxyl groups.

  • Carefully remove the substrates from the Piranha solution and rinse them extensively with DI water.

  • Dry the substrates under a stream of nitrogen and then bake them in an oven at 110-120°C for at least 1 hour immediately prior to silanization.

Protocol 2: Solution Phase Deposition

This method involves immersing the prepared substrates in a solution containing 1,3-bis(chloromethyl)tetramethyldisiloxane.

Materials:

  • Cleaned and hydroxylated substrates

  • 1,3-bis(chloromethyl)tetramethyldisiloxane

  • Anhydrous toluene (or other anhydrous aprotic solvent like hexane)

  • Triethylamine (optional, as a catalyst and acid scavenger)

  • Reaction vessel (e.g., glass beaker with a lid)

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas for inert atmosphere

  • Oven

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen), prepare a 1-5% (v/v) solution of 1,3-bis(chloromethyl)tetramethyldisiloxane in anhydrous toluene.

  • If desired, add triethylamine to the solution at a molar ratio of approximately 2:1 (triethylamine to disiloxane) to neutralize the HCl byproduct.

  • Immerse the pre-cleaned and dried substrates into the silane solution.

  • Gently agitate the solution using a magnetic stirrer at room temperature. Allow the reaction to proceed for 2-12 hours. The reaction time can be optimized based on the substrate and desired level of hydrophobicity.

  • After the reaction, remove the substrates from the solution and rinse them thoroughly with fresh anhydrous toluene to remove any unreacted silane.

  • Rinse the substrates with isopropanol and then DI water.

  • Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to drive the reaction to completion and remove any residual solvent.

  • Allow the substrates to cool to room temperature before characterization.

Protocol 3: Vapor Phase Deposition

Vapor phase deposition is often preferred for creating a more uniform monolayer, especially on complex geometries.

Materials:

  • Cleaned and hydroxylated substrates

  • 1,3-bis(chloromethyl)tetramethyldisiloxane

  • Vacuum desiccator

  • Small container for the silane (e.g., a watch glass or aluminum foil cup)

  • Vacuum pump

  • Oven

Procedure:

  • Place the cleaned and hydroxylated substrates in a vacuum desiccator.

  • In a separate small container, place a few drops of 1,3-bis(chloromethyl)tetramethyldisiloxane. Place this container inside the desiccator, ensuring it is not in direct contact with the substrates.

  • Evacuate the desiccator using a vacuum pump for 10-15 minutes to reduce the pressure and facilitate the vaporization of the silane.

  • Close the desiccator valve and allow the silanization to proceed at room temperature for 12-24 hours. Alternatively, the process can be accelerated by placing the desiccator in an oven at a moderately elevated temperature (e.g., 60-80°C) for 2-4 hours.

  • After the deposition, vent the desiccator with an inert gas (e.g., nitrogen) in a fume hood.

  • Remove the substrates and rinse them with anhydrous toluene followed by isopropanol to remove any physisorbed silane molecules.

  • Cure the coated substrates in an oven at 110-120°C for 30-60 minutes.

  • Allow the substrates to cool to room temperature before characterization.

Characterization of Hydrophobic Surfaces

The primary method for characterizing the hydrophobicity of the modified surfaces is by measuring the static and dynamic water contact angles using a contact angle goniometer.

Key Parameters:

  • Static Contact Angle: A single measurement of the angle a sessile water droplet makes with the surface.

  • Advancing and Receding Contact Angles: These are dynamic measurements taken as the volume of the water droplet is increased (advancing) and decreased (receding). The difference between these two angles is the contact angle hysteresis, which provides information about surface homogeneity and droplet adhesion. A low hysteresis is desirable for self-cleaning applications.

Visualizations

G cluster_surface Hydroxylated Surface cluster_siloxane 1,3-bis(chloromethyl)tetramethyldisiloxane cluster_product Hydrophobic Surface Surface_OH1 Si-OH Reaction Surface Reaction Surface_OH1->Reaction Surface_OH2 Si-OH Surface_OH2->Reaction Siloxane Cl-CH₂-Si(CH₃)₂-O-Si(CH₃)₂-CH₂-Cl Siloxane->Reaction Surface_Bound Surface-Si-O-CH₂-Si(CH₃)₂-O-Si(CH₃)₂-CH₂-O-Si-Surface Reaction->Surface_Bound Byproduct 2 HCl Reaction->Byproduct

Caption: Reaction of 1,3-bis(chloromethyl)tetramethyldisiloxane with a hydroxylated surface.

G cluster_prep Substrate Preparation cluster_deposition Surface Modification cluster_post Post-Treatment cluster_char Characterization Cleaning Detergent, Acetone, Isopropanol Sonication Hydroxylation Piranha Solution Treatment Cleaning->Hydroxylation Drying N₂ Dry & Oven Bake (110-120°C) Hydroxylation->Drying Solution_Dep Solution Phase Deposition (1-5% in Anhydrous Toluene) Drying->Solution_Dep Option 1 Vapor_Dep Vapor Phase Deposition (Vacuum Desiccator) Drying->Vapor_Dep Option 2 Rinsing Rinse with Anhydrous Solvent Solution_Dep->Rinsing Vapor_Dep->Rinsing Curing Oven Cure (110-120°C) Rinsing->Curing Characterization Contact Angle Goniometry Curing->Characterization

Caption: Experimental workflow for creating and characterizing hydrophobic surfaces.

References

Application Notes and Protocols: 1,3-Bis(chloromethyl)tetramethyldisiloxane in Biomedical Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-bis(chloromethyl)tetramethyldisiloxane as a versatile precursor for synthesizing functional polysiloxanes for biomedical applications. Detailed protocols for synthesis, surface modification, drug loading, and biocompatibility assessment are provided to guide researchers in the development of novel biomaterials.

Introduction to 1,3-Bis(chloromethyl)tetramethyldisiloxane in Biomaterials

1,3-Bis(chloromethyl)tetramethyldisiloxane is a key organosilicon compound utilized as a building block for creating advanced silicone-based polymers. Its bifunctional nature, with reactive chloromethyl groups at either end of a flexible disiloxane backbone, allows for a variety of chemical modifications. This makes it an ideal starting material for producing polysiloxanes with tailored properties for biomedical applications, including drug delivery, tissue engineering, and biocompatible coatings.

The inherent properties of the siloxane backbone, such as high thermal stability, low surface tension, and biocompatibility, are desirable for medical devices and drug carriers. By functionalizing the polymer with specific moieties, properties like hydrophilicity, drug affinity, and cellular interaction can be precisely controlled.

Key Applications and Experimental Data

The primary applications of 1,3-bis(chloromethyl)tetramethyldisiloxane in the biomedical field revolve around the synthesis of functionalized polysiloxanes for surface modification to enhance biocompatibility and for the creation of drug delivery vehicles.

Surface Modification for Enhanced Biocompatibility

A major challenge with silicone-based materials like polydimethylsiloxane (PDMS) is their inherent hydrophobicity, which can lead to non-specific protein adsorption and poor cell adhesion. Functionalizing the surface to be more hydrophilic can significantly improve biocompatibility.

Quantitative Data: Water Contact Angle of Modified PDMS Surfaces

The following table summarizes the change in water contact angle, a measure of hydrophilicity, of PDMS surfaces after modification. A lower contact angle indicates a more hydrophilic surface.

Surface TreatmentWater Contact Angle (°)Reference
Pristine PDMS112° - 119°[1][2]
O2 Plasma Treated PDMS21° - 46°[3]
Aminosilanization (APTES)~70°[1]
Graphene Oxide Coating40°[1]
Polydopamine Coating40° - 70°[4]
Polysiloxane-Based Drug Delivery Systems

Functionalized polysiloxanes can self-assemble into nanoparticles or microparticles, encapsulating therapeutic agents for controlled release. The release kinetics can be tuned by altering the polymer composition and crosslinking density.

Quantitative Data: Representative Drug Loading and Release from Polysiloxane-based Nanoparticles

This table provides representative data for the loading and release of the anticancer drug Doxorubicin (DOX) from functionalized nanoparticles. While not directly synthesized from 1,3-bis(chloromethyl)tetramethyldisiloxane, this data from a similar system illustrates the potential performance.[5][6][7]

Nanoparticle FormulationDrug Loading Efficiency (%)Cumulative Release at pH 7.4 (24h)Cumulative Release at pH 5.4 (24h)
Amine-Functionalized Polysiloxane~96%~15%~40%
Carboxyl-Functionalized Polysiloxane~85%~20%~55%

Experimental Protocols

Synthesis of Amine-Terminated Polysiloxane

This protocol describes a representative method for synthesizing an amine-functionalized polysiloxane, a versatile intermediate for further modification and drug conjugation.

Materials:

  • 1,3-Bis(chloromethyl)tetramethyldisiloxane

  • Allylamine

  • Toluene

  • Karstedt's catalyst

  • Tetramethylammonium hydroxide solution in methanol (25 wt%)

  • 1,3-Bis(3-aminopropyl)tetramethyldisiloxane

  • Methanol

Procedure:

  • Hydrosilylation: In a nitrogen-purged round-bottom flask, dissolve 1,3-bis(chloromethyl)tetramethyldisiloxane and a molar excess of allylamine in toluene.

  • Add Karstedt's catalyst (typically a few drops) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by FTIR spectroscopy, looking for the disappearance of the Si-H stretch.

  • Purification: Remove the toluene and excess allylamine under reduced pressure.

  • Ring-Opening Polymerization: In a separate flask, add the purified product, 1,3-bis(3-aminopropyl)tetramethyldisiloxane, and toluene.

  • Add the tetramethylammonium hydroxide catalyst.

  • Heat the mixture to 80°C and stir under nitrogen for 5 hours.

  • Increase the temperature to 150°C for 1 hour to deactivate the catalyst.[8]

  • Final Purification: Precipitate the polymer by adding the reaction mixture to an excess of methanol.

  • Collect the polymer by filtration and dry under vacuum.

Preparation of Drug-Loaded Polysiloxane Nanoparticles

This protocol outlines a general method for forming drug-loaded nanoparticles from the synthesized amine-terminated polysiloxane using an oil-in-water emulsion technique.

Materials:

  • Amine-terminated polysiloxane

  • Doxorubicin (DOX) hydrochloride

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (1% w/v in deionized water)

  • Deionized water

  • Phosphate-buffered saline (PBS)

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of amine-terminated polysiloxane and DOX in DCM.

  • Emulsification: Add the organic phase dropwise to the aqueous PVA solution while sonicating on an ice bath. Sonicate for 5 minutes to form a stable oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for 4 hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual PVA and unloaded drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water and freeze-dry to obtain a powder.

In Vitro Drug Release Study

This protocol describes how to measure the release of the encapsulated drug from the nanoparticles over time.

Materials:

  • Drug-loaded polysiloxane nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.4

  • Dialysis tubing (MWCO suitable to retain nanoparticles but allow free drug to pass)

  • Shaking incubator at 37°C

  • UV-Vis spectrophotometer

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in 1 mL of PBS (either pH 7.4 or 5.4).

  • Transfer the suspension into a dialysis bag and seal it.

  • Place the dialysis bag in a container with 50 mL of the corresponding PBS.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS to maintain sink conditions.

  • Quantify the amount of released drug in the withdrawn samples using a UV-Vis spectrophotometer at the characteristic absorbance wavelength of the drug (e.g., ~480 nm for DOX).

  • Calculate the cumulative drug release as a percentage of the initial drug loading.

In Vitro Cytotoxicity Assay

This protocol provides a method to assess the biocompatibility of the synthesized polysiloxane material using a standard cell viability assay.

Materials:

  • Synthesized polysiloxane material

  • NIH/3T3 fibroblast cell line (or other relevant cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Material Extraction: Prepare extracts of the polysiloxane material by incubating it in cell culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C for 24 hours, according to ISO 10993-5 standards.[9]

  • Cell Seeding: Seed NIH/3T3 cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the old medium and replace it with the material extracts. Include a positive control (e.g., dilute phenol solution) and a negative control (fresh medium).

  • Incubation: Incubate the cells with the extracts for 24, 48, and 72 hours.

  • MTT Assay: After each incubation period, add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Cell Viability Calculation: Express the cell viability as a percentage relative to the negative control.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product A 1,3-Bis(chloromethyl)- tetramethyldisiloxane D Hydrosilylation A->D B Allylamine B->D C 1,3-Bis(3-aminopropyl)- tetramethyldisiloxane E Ring-Opening Polymerization C->E D->E F Amine-Terminated Polysiloxane E->F

Caption: Synthesis workflow for amine-terminated polysiloxane.

Drug Delivery Application Workflow

Drug_Delivery_Workflow cluster_formulation Nanoparticle Formulation cluster_delivery Drug Delivery cluster_outcome Therapeutic Outcome A Amine-Terminated Polysiloxane C Emulsification & Solvent Evaporation A->C B Drug (e.g., Doxorubicin) B->C D Drug-Loaded Nanoparticles C->D E Uptake by Target Cells D->E F Controlled Drug Release (e.g., pH-triggered) E->F G Therapeutic Effect F->G

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1,3-bis(chloromethyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,3-bis(chloromethyl)tetramethyldisiloxane.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 1,3-bis(chloromethyl)tetramethyldisiloxane via the hydrolysis of chloro(chloromethyl)dimethylsilane.

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Yield 1. Incomplete hydrolysis of the starting material, chloro(chloromethyl)dimethylsilane. 2. Loss of product during workup or distillation. 3. Impure or degraded starting material.1. Ensure the reaction is refluxed at 85°C for the recommended 2 hours after the initial hydrolysis.[1] Consider extending the reflux time if monitoring (e.g., by GC) indicates incomplete conversion. 2. Carefully separate the organic and aqueous layers. Ensure the washing steps are performed without significant loss of the organic phase. Optimize distillation conditions to prevent product loss. 3. Verify the purity of chloro(chloromethyl)dimethylsilane using a suitable analytical method (e.g., GC-MS or NMR) before starting the reaction.
Product is Contaminated with Impurities 1. Presence of unreacted starting material. 2. Formation of cyclic siloxane byproducts. 3. Incomplete removal of acidic byproducts (HCl).1. Improve the efficiency of the fractional distillation to separate the product from the lower-boiling starting material. 2. Ensure controlled addition of chloro(chloromethyl)dimethylsilane to the water to minimize localized high concentrations of the silane, which can favor cyclization. Maintain the recommended reaction temperature. 3. Wash the organic layer with water until it is neutral to litmus or pH paper.[1]
Reaction is Too Exothermic/Uncontrolled 1. The hydrolysis of chlorosilanes is a highly exothermic process. 2. Addition of chloro(chloromethyl)dimethylsilane is too rapid.1. Use a well-ventilated fume hood and appropriate personal protective equipment. Have an ice bath ready to cool the reaction if necessary. 2. Add the chloro(chloromethyl)dimethylsilane dropwise to the water to control the rate of reaction and heat generation.[1]
Cloudy or Emulsified Organic Layer 1. Incomplete phase separation.1. Allow the reaction mixture to stand for a sufficient period for the layers to separate cleanly.[1] If an emulsion persists, consider adding a small amount of brine (saturated NaCl solution) to help break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing 1,3-bis(chloromethyl)tetramethyldisiloxane?

A1: The most common and efficient method is the controlled hydrolysis of chloro(chloromethyl)dimethylsilane.[1] This reaction involves the reaction of the chlorosilane with water to form the desired disiloxane and hydrochloric acid as a byproduct.

Q2: What are the critical parameters to control during the synthesis?

A2: The key parameters to control are the reaction temperature, the rate of addition of the chlorosilane, and the reaction time. Maintaining a temperature of 85°C during reflux and ensuring a controlled, dropwise addition of the starting material are crucial for achieving a high yield and purity.[1]

Q3: What are the potential side reactions?

A3: A potential side reaction is the formation of cyclic siloxanes. This can be minimized by controlling the addition rate of the chloro(chloromethyl)dimethylsilane to the water.

Q4: How can I purify the final product?

A4: The recommended purification method is reduced pressure distillation.[1] This allows for the separation of the desired product from any unreacted starting material and higher-boiling impurities.

Q5: What are the main safety precautions to consider?

A5: The reaction is exothermic and generates hydrochloric acid, which is corrosive. It is essential to perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Experimental Protocols

Synthesis of 1,3-bis(chloromethyl)tetramethyldisiloxane

This protocol is based on a reported procedure with a high yield and purity.[1]

Materials:

  • Chloro(chloromethyl)dimethylsilane (0.5 mol, 71.5 g)

  • Deionized water (70 g)

  • Anhydrous calcium chloride

Equipment:

  • Four-necked flask

  • Reflux condenser

  • T-shaped three-way piston

  • Constant pressure dropping funnel

  • Rubber stopper

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a four-necked flask equipped with a reflux condenser, a T-shaped three-way piston, a constant pressure dropping funnel, and a rubber stopper, add 70 g of deionized water.

  • Slowly add 71.5 g (0.5 mol) of chloro(chloromethyl)dimethylsilane dropwise from the constant pressure dropping funnel over approximately 20 minutes. An acid mist will appear in the flask, and the temperature will slightly increase.

  • Stir the mixture at room temperature for 30 minutes to allow for the initial hydrolysis.

  • Heat the mixture to 85°C and reflux for 2 hours.

  • After reflux, allow the mixture to cool and stand for phase separation.

  • Separate the lower aqueous layer using a separatory funnel.

  • Wash the organic layer with water until it is neutral.

  • Dry the organic layer over anhydrous calcium chloride overnight.

  • Filter the dried organic layer.

  • Purify the product by distillation under reduced pressure, collecting the fraction near 64°C. This procedure should yield 1,3-bis(chloromethyl)tetramethyldisiloxane with a molar yield of approximately 95% and a purity of 99%.[1]

Data Presentation

ParameterValueReference
Starting Material Chloro(chloromethyl)dimethylsilane[1]
Reactant Ratio 0.5 mol Chloro(chloromethyl)dimethylsilane to 70g Water[1]
Reaction Temperature 85°C (Reflux)[1]
Reaction Time 2 hours (Reflux)[1]
Purification Method Reduced Pressure Distillation[1]
Reported Yield 95%[1]
Reported Purity 99%[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Assemble Apparatus: - Four-necked flask - Reflux condenser - Dropping funnel add_water 2. Charge with Deionized Water setup->add_water add_silane 3. Add Chloro(chloromethyl)dimethylsilane (dropwise) add_water->add_silane hydrolysis 4. Stir at Room Temperature (0.5 h) add_silane->hydrolysis reflux 5. Reflux at 85°C (2 h) hydrolysis->reflux phase_sep 6. Phase Separation reflux->phase_sep wash 7. Wash Organic Layer phase_sep->wash dry 8. Dry with CaCl2 wash->dry distill 9. Reduced Pressure Distillation dry->distill product Final Product distill->product

Caption: Experimental workflow for the synthesis of 1,3-bis(chloromethyl)tetramethyldisiloxane.

troubleshooting_logic start Problem Encountered During Synthesis low_yield Low or No Product Yield? start->low_yield impure_product Product Impure? start->impure_product uncontrolled_reaction Uncontrolled Reaction? start->uncontrolled_reaction check_hydrolysis Verify Reflux Time and Temperature low_yield->check_hydrolysis Yes check_workup Review Workup and Distillation Technique low_yield->check_workup check_sm Analyze Starting Material Purity low_yield->check_sm optimize_distillation Optimize Fractional Distillation impure_product->optimize_distillation Yes control_addition Ensure Controlled Addition of Silane impure_product->control_addition neutral_wash Ensure Neutral Wash impure_product->neutral_wash slow_addition Reduce Rate of Silane Addition uncontrolled_reaction->slow_addition Yes cooling Prepare Cooling Bath uncontrolled_reaction->cooling solution Solution Implemented check_hydrolysis->solution check_workup->solution check_sm->solution optimize_distillation->solution control_addition->solution neutral_wash->solution slow_addition->solution cooling->solution

Caption: Troubleshooting logic for the synthesis of 1,3-bis(chloromethyl)tetramethyldisiloxane.

References

preventing hydrolysis of 1,3-bis(chloromethyl)tetramethyldisiloxane during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of 1,3-bis(chloromethyl)tetramethyldisiloxane during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is 1,3-bis(chloromethyl)tetramethyldisiloxane and what are its primary applications?

A1: 1,3-Bis(chloromethyl)tetramethyldisiloxane is a versatile organosilicon compound with the chemical formula C6H16Cl2OSi2. It serves as a crucial building block in the synthesis of various silicone-based materials. Its primary applications include the production of silicone polymers, surface modification to enhance properties like hydrophobicity, and as a coupling agent in composite materials. It is also utilized in the formulation of specialty coatings, adhesives, sealants, and elastomers due to its ability to improve adhesion, durability, and thermal stability.

Q2: What is hydrolysis in the context of 1,3-bis(chloromethyl)tetramethyldisiloxane?

A2: Hydrolysis is a chemical reaction in which a molecule of water reacts with the Si-Cl (silicon-chlorine) bond in 1,3-bis(chloromethyl)tetramethyldisiloxane. This reaction cleaves the Si-Cl bond, leading to the formation of a silanol (Si-OH) group and hydrochloric acid (HCl) as a byproduct. This process is generally undesirable as it consumes the starting material and the generated HCl can catalyze other unwanted side reactions.

Q3: Why is it crucial to prevent the hydrolysis of 1,3-bis(chloromethyl)tetramethyldisiloxane during reactions?

A3: Preventing hydrolysis is critical for several reasons:

  • Maintaining Stoichiometry and Yield: Hydrolysis consumes the reagent, leading to inaccurate stoichiometry and reduced yields of the desired product.

  • Avoiding Side Reactions: The hydrochloric acid generated during hydrolysis can catalyze side reactions, leading to the formation of impurities and a more complex reaction mixture.

  • Ensuring Product Purity: The formation of silanol and other hydrolysis-related byproducts complicates the purification of the final product.

  • Reproducibility: Inconsistent levels of moisture will lead to variable rates of hydrolysis, making experimental results difficult to reproduce.

Q4: What are the main factors that promote the hydrolysis of this compound?

A4: The primary factors that promote hydrolysis are:

  • Presence of Water: As the reactant, water is the most direct cause of hydrolysis. Even trace amounts of moisture in solvents, reagents, or on glassware can be problematic.

  • Protic Solvents: Solvents with acidic protons, such as alcohols (e.g., methanol, ethanol) and water, can actively participate in and facilitate the hydrolysis reaction.

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of hydrolysis.

  • Acidic or Basic Conditions: Both acidic and basic conditions can catalyze the hydrolysis of silyl chlorides.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with 1,3-bis(chloromethyl)tetramethyldisiloxane, focusing on problems arising from hydrolysis.

Issue 1: Low or no yield of the desired product, with recovery of a significant amount of a water-soluble, silicon-containing byproduct.

  • Question: My reaction yield is very low, and I suspect my starting material has decomposed. What could be the cause?

  • Answer: This is a classic sign of significant hydrolysis of the 1,3-bis(chloromethyl)tetramethyldisiloxane. The water-soluble byproduct is likely the corresponding silanol or siloxane oligomers formed from its condensation. The most probable cause is the presence of excess moisture in your reaction setup.

    Troubleshooting Steps:

    • Ensure Rigorously Anhydrous Conditions:

      • Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry, inert gas (e.g., nitrogen or argon).

      • Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves.

      • Ensure all other reagents are anhydrous.

    • Utilize an Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.

    • Check Reagent Quality: If the 1,3-bis(chloromethyl)tetramethyldisiloxane has been opened previously, it may have been exposed to atmospheric moisture. Consider using a fresh bottle or purifying the reagent by distillation.

Issue 2: Formation of a white precipitate upon addition of a tertiary amine base (e.g., triethylamine).

  • Question: I observed a white solid forming immediately after adding my base. Is this a problem?

  • Answer: Not necessarily. In fact, this can be an indication that your reaction is proceeding as intended, but it can also be a sign of a problem. The intended reaction of the chloromethyl group with a nucleophile in the presence of a base like triethylamine will generate triethylammonium chloride, a white solid. However, if hydrolysis of the Si-Cl bond occurs, the generated HCl will also react with the triethylamine to form the same precipitate. If you observe excessive precipitation without the consumption of your nucleophile, it may indicate significant hydrolysis.

    Troubleshooting Steps:

    • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the consumption of your starting materials and the formation of your desired product.

    • Control the Rate of Addition: Add the 1,3-bis(chloromethyl)tetramethyldisiloxane slowly to the reaction mixture to control any exotherm and minimize localized high concentrations that might react with trace moisture.

Issue 3: The reaction is sluggish and incomplete, even under seemingly anhydrous conditions.

  • Question: My reaction is not going to completion. I've tried to keep everything dry. What else could be wrong?

  • Answer: Several factors could contribute to a sluggish reaction. While moisture is the most common culprit, other factors to consider are:

    Troubleshooting Steps:

    • Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be mindful that this can also increase the rate of any residual hydrolysis.

    • Use a More Reactive Base/Catalyst: For silylation reactions, a catalyst like imidazole can be more effective than a simple tertiary amine base.

    • Consider Solvent Effects: While aprotic solvents are necessary, their polarity can influence reaction rates. Solvents like dimethylformamide (DMF) or acetonitrile may be more effective than less polar solvents like tetrahydrofuran (THF) or dichloromethane for certain reactions.

    • Add an Acid Scavenger: In addition to a base for the primary reaction, a dedicated acid scavenger can be used to neutralize any HCl generated from hydrolysis. Non-nucleophilic bases like 2,6-lutidine are a good choice.

Data Presentation

Table 1: Factors Influencing Hydrolysis of 1,3-Bis(chloromethyl)tetramethyldisiloxane and Preventative Measures

FactorInfluence on HydrolysisRecommended Preventative Measure
Moisture High: Direct reactant, significantly increases hydrolysis rate.Use rigorously dried glassware, anhydrous solvents, and an inert atmosphere (N₂ or Ar).
Solvent Type Protic (e.g., alcohols, water): Promotes hydrolysis. Aprotic (e.g., THF, DCM, DMF): Minimizes hydrolysis.Exclusively use anhydrous aprotic solvents.
Temperature Elevated: Increases the rate of hydrolysis.Maintain the lowest effective temperature for the desired reaction.
pH Acidic or Basic: Can catalyze hydrolysis.Use non-nucleophilic bases or acid scavengers to neutralize any in-situ generated acid.
Reagent Purity Low: Impurities may include water or HCl, accelerating hydrolysis.Use high-purity, fresh reagents. Purify by distillation if necessary.

Experimental Protocols

Protocol 1: General Procedure for the Functionalization of an Alcohol with 1,3-Bis(chloromethyl)tetramethyldisiloxane under Anhydrous Conditions

This protocol describes a general method for the Williamson ether synthesis, a common application for this reagent, while minimizing the risk of hydrolysis.

Materials:

  • 1,3-Bis(chloromethyl)tetramethyldisiloxane (freshly opened or distilled)

  • Anhydrous alcohol

  • Anhydrous non-protic solvent (e.g., THF, DMF)

  • A strong, non-nucleophilic base (e.g., sodium hydride, NaH) or a suitable tertiary amine (e.g., triethylamine, diisopropylethylamine)

  • Inert gas (Nitrogen or Argon)

  • Oven-dried glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of the Reaction Setup:

    • Assemble the oven-dried glassware while hot and immediately place it under a positive pressure of inert gas.

    • Allow the glassware to cool to room temperature under the inert atmosphere.

  • Formation of the Alkoxide (if using a strong base like NaH):

    • To the reaction flask, add the anhydrous alcohol and the anhydrous solvent under an inert atmosphere.

    • Carefully add the sodium hydride portion-wise to the stirred solution at 0 °C.

    • Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Reaction with 1,3-Bis(chloromethyl)tetramethyldisiloxane:

    • Dissolve the 1,3-bis(chloromethyl)tetramethyldisiloxane in the anhydrous solvent in the dropping funnel.

    • Add the solution of the disiloxane dropwise to the stirred alkoxide solution at a controlled temperature (e.g., 0 °C to room temperature, depending on the reactivity of the alcohol).

    • If using a tertiary amine base, the base is typically added to the solution of the alcohol before the dropwise addition of the disiloxane.

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the reaction by TLC or GC.

    • Once the reaction is complete, cautiously quench the reaction mixture by the slow addition of a saturated aqueous solution of ammonium chloride or water at 0 °C.

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Hydrolysis_Mechanism reagent 1,3-Bis(chloromethyl)tetramethyldisiloxane (R-Si-Cl) intermediate Pentacoordinate Silicon Intermediate reagent->intermediate Nucleophilic attack by H₂O water Water (H₂O) water->intermediate product Silanol (R-Si-OH) intermediate->product Elimination of HCl byproduct Hydrochloric Acid (HCl) intermediate->byproduct

Caption: Mechanism of 1,3-bis(chloromethyl)tetramethyldisiloxane hydrolysis.

Troubleshooting_Workflow start Low or No Product Yield check_moisture Check for Moisture Contamination start->check_moisture anhydrous_conditions Implement Rigorous Anhydrous Conditions check_moisture->anhydrous_conditions Yes check_reagents Verify Reagent Purity and Activity check_moisture->check_reagents No anhydrous_conditions->check_reagents fresh_reagents Use Fresh or Purified Reagents check_reagents->fresh_reagents Yes check_conditions Optimize Reaction Conditions check_reagents->check_conditions No fresh_reagents->check_conditions optimize Adjust Temperature, Solvent, or Catalyst check_conditions->optimize Yes success Successful Reaction check_conditions->success No optimize->success

Caption: Troubleshooting workflow for low reaction yield.

Experimental_Workflow prep 1. Prepare Anhydrous Setup (Oven-dried glassware, inert gas) alkoxide 2. Form Alkoxide (Alcohol + Base in anhydrous solvent) prep->alkoxide addition 3. Add Disiloxane Solution Dropwise alkoxide->addition monitor 4. Monitor Reaction (TLC, GC, or NMR) addition->monitor quench 5. Quench Reaction monitor->quench extract 6. Extraction and Washing quench->extract dry 7. Dry and Concentrate extract->dry purify 8. Purify Product (Column Chromatography) dry->purify

Caption: Experimental workflow for alcohol functionalization.

Technical Support Center: Purification of 1,3-bis(chloromethyl)tetramethyldisiloxane by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 1,3-bis(chloromethyl)tetramethyldisiloxane via vacuum distillation.

Data Presentation: Physical Properties and Distillation Parameters

For successful purification, a comprehensive understanding of the physical properties of 1,3-bis(chloromethyl)tetramethyldisiloxane is crucial. The following table summarizes key quantitative data.

PropertyValueSource
Molecular FormulaC₆H₁₆Cl₂OSi₂[1]
Molecular Weight231.27 g/mol
Boiling Point (Atmospheric Pressure)204 °C[2]
Boiling Point (20 mmHg)92-93 °C
Boiling Point (12 mmHg)92 °C
Density1.05 g/mL at 25 °C

Note: The boiling point is highly dependent on the vacuum achieved. The provided values serve as a guideline for setting up the distillation.

Experimental Protocols: Vacuum Distillation

A detailed methodology for the vacuum distillation of 1,3-bis(chloromethyl)tetramethyldisiloxane is provided below, emphasizing the handling of this moisture-sensitive compound.

Materials and Equipment:

  • Crude 1,3-bis(chloromethyl)tetramethyldisiloxane

  • Two-neck round-bottom flask

  • Short path distillation head with a condenser and collection flask

  • Thermometer and adapter

  • Vacuum pump (capable of reaching <1 mmHg)

  • Cold trap (e.g., with dry ice/acetone or liquid nitrogen)

  • Heating mantle with a stirrer

  • Inert gas (Nitrogen or Argon) source

  • Drying tube

  • Glassware dried in an oven at >120°C overnight and cooled under an inert gas stream

Procedure:

  • System Setup: Assemble the distillation apparatus, ensuring all joints are well-sealed with appropriate vacuum grease. The system should be leak-free to achieve the desired vacuum.

  • Charging the Flask: Charge the dried two-neck round-bottom flask with the crude 1,3-bis(chloromethyl)tetramethyldisiloxane. Add a magnetic stir bar for smooth boiling.

  • Inert Atmosphere: Flush the entire system with a gentle stream of inert gas for several minutes to remove air and moisture.

  • Applying Vacuum: Gradually apply the vacuum to the system. A cold trap should be in place between the distillation setup and the vacuum pump to protect the pump from corrosive vapors.

  • Heating: Once the desired vacuum is stable, begin heating the distillation flask using the heating mantle. Stir the liquid to prevent bumping.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for the measured pressure. Discard any initial lower-boiling fractions which may contain residual solvents or impurities.

  • Shutdown: After collecting the desired product, turn off the heating and allow the system to cool to room temperature under vacuum. Once cooled, slowly and carefully introduce the inert gas to bring the system back to atmospheric pressure before dismantling the apparatus.

Troubleshooting Guide

This section addresses specific issues that users might encounter during the vacuum distillation of 1,3-bis(chloromethyl)tetramethyldisiloxane.

Issue Potential Cause Recommended Solution
Difficulty achieving or maintaining a stable vacuum Leaks in the distillation setup (glassware joints, tubing connections).Check all connections for proper sealing. Re-grease joints if necessary. Inspect tubing for cracks or holes.
Inefficient vacuum pump.Check the pump oil; it may need to be changed. Ensure the pump is rated to achieve the required vacuum level.
Product is cloudy or appears to have particulate matter Hydrolysis of the product due to the presence of moisture.Ensure all glassware is thoroughly dried before use. Use a fresh, anhydrous grade of the starting material. Purge the system with inert gas before applying a vacuum.
Thermal decomposition.Reduce the distillation temperature by improving the vacuum. Ensure even heating and stirring to avoid localized overheating.
Bumping or unstable boiling Superheating of the liquid.Use a magnetic stirrer and ensure vigorous stirring. A capillary bubbler with an inert gas can also be used to promote smooth boiling.
Rapid initial heating.Increase the heat gradually to allow for a controlled boiling rate.
Low yield of purified product Incomplete distillation.Ensure the distillation is run for a sufficient amount of time at the correct temperature and pressure to distill all of the product.
Product decomposition.Lower the distillation temperature by achieving a higher vacuum. Minimize the residence time at high temperatures.
Leaks in the system leading to loss of vapor.Thoroughly check the system for leaks before and during the distillation.
Distillate is discolored (yellow or brown) Thermal decomposition of the product or impurities.Reduce the distillation temperature by improving the vacuum. Consider a pre-purification step if the crude material is highly impure.
Presence of acidic impurities catalyzing decomposition.Neutralize any acidic impurities in the crude product with a mild, non-volatile base (e.g., anhydrous sodium carbonate) before distillation.

Frequently Asked Questions (FAQs)

Q1: What is the primary impurity I should be concerned about during the distillation of 1,3-bis(chloromethyl)tetramethyldisiloxane?

A1: The most critical impurity to control is water. 1,3-bis(chloromethyl)tetramethyldisiloxane, like other chlorosilanes, is susceptible to hydrolysis. The presence of moisture will lead to the formation of silanols and subsequently siloxane oligomers, releasing hydrochloric acid (HCl). This not only contaminates your product but the generated HCl can also catalyze further decomposition reactions, especially at elevated temperatures. Therefore, maintaining strictly anhydrous conditions is paramount.

Q2: My vacuum pump can only achieve 10 mmHg. Can I still purify the compound?

A2: Yes, purification is still possible at 10 mmHg, but you will need to adjust the distillation temperature accordingly. Based on the available data, the boiling point will be higher than the 92-93 °C observed at 20 mmHg. You will need to carefully and slowly increase the temperature until distillation begins. However, operating at a higher temperature increases the risk of thermal decomposition. For the best purity and yield, a vacuum of 1 mmHg or lower is recommended.

Q3: Is it necessary to use a cold trap?

A3: Absolutely. A cold trap serves two main purposes. Firstly, it protects your vacuum pump from corrosive vapors like HCl that may be generated from hydrolysis, as well as any volatile organosilicon compounds. Secondly, it helps to achieve a higher and more stable vacuum by trapping condensable vapors that would otherwise enter the pump.

Q4: What are the signs of thermal decomposition during distillation?

A4: Signs of thermal decomposition include charring or darkening of the material in the distillation flask, an unexpected increase in pressure during the distillation, and a discolored (often yellow to brown) distillate. The thermal decomposition of siloxanes can occur at elevated temperatures, and this process can be accelerated by the presence of acidic or basic impurities.

Q5: Can I use boiling chips instead of a magnetic stirrer?

A5: While boiling chips are commonly used in atmospheric distillations, they are less effective under vacuum. The trapped air in the pores of the boiling chips is quickly removed by the vacuum, rendering them inactive. Vigorous stirring with a magnetic stir bar is the recommended method to prevent bumping during vacuum distillation.

Visualizations

Experimental Workflow for Vacuum Distillation

G Experimental Workflow for Vacuum Distillation setup System Setup (Dried Glassware) charge Charge Flask (Crude Product + Stir Bar) setup->charge inert Inert Gas Purge charge->inert vacuum Apply Vacuum inert->vacuum heat Gradual Heating & Stirring vacuum->heat collect Collect Product Fraction heat->collect cool Cool to Room Temperature collect->cool shutdown Return to Atmospheric Pressure cool->shutdown

Caption: A flowchart of the vacuum distillation process.

Troubleshooting Logic for Poor Vacuum

G Troubleshooting Poor Vacuum start Poor Vacuum check_leaks Check for Leaks (Joints, Tubing) start->check_leaks leaks_found Leaks Found? check_leaks->leaks_found fix_leaks Reseal Joints, Replace Tubing leaks_found->fix_leaks Yes check_pump Check Vacuum Pump leaks_found->check_pump No fix_leaks->check_leaks pump_ok Pump OK? check_pump->pump_ok change_oil Change Pump Oil pump_ok->change_oil No end Stable Vacuum Achieved pump_ok->end Yes change_oil->check_pump

Caption: A decision tree for troubleshooting poor vacuum.

Signaling Pathway of Hydrolysis and Decomposition

G Hydrolysis and Decomposition Pathway start 1,3-bis(chloromethyl)tetramethyldisiloxane hydrolysis Hydrolysis start->hydrolysis decomposition Decomposition start->decomposition moisture Moisture (H₂O) moisture->hydrolysis silanol Silanol Intermediate hydrolysis->silanol hcl HCl hydrolysis->hcl condensation Condensation silanol->condensation hcl->decomposition catalyzes oligomers Siloxane Oligomers (Impurity) condensation->oligomers heat Heat heat->decomposition decomp_products Decomposition Products (Discoloration, Char) decomposition->decomp_products

Caption: Potential side reactions during distillation.

References

managing side reactions in silylation with chloromethylsiloxanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing silylation reactions involving chloromethylsiloxanes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, ensuring higher yields and purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the silylation process in a direct question-and-answer format.

Q1: My silylation reaction is slow or incomplete, with significant starting material remaining. What should I do?

A1: Incomplete conversion is a common challenge, often stemming from several root causes. The most frequent culprit is the presence of moisture, which consumes the silylating agent. A systematic approach is needed to diagnose and resolve the issue.

Potential Causes & Solutions

SymptomPotential CauseRecommended Solution
Low to no product formation Moisture Contamination: Chloromethylsiloxanes readily react with water to form inactive silanols and siloxanes.Ensure Anhydrous Conditions: Rigorously dry all glassware (flame-dried under vacuum or oven-dried at >120°C). Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Inactive Silylating Agent: The chloromethylsiloxane may have degraded due to improper storage and exposure to atmospheric moisture.Use a fresh bottle of the silylating agent or purify the existing stock by distillation. Store reagents under an inert atmosphere and use Sure/Seal™ bottles.
Steric Hindrance: Bulky groups on the substrate (e.g., tertiary alcohols) or the siloxane can significantly slow down the reaction rate.Increase the reaction temperature or prolong the reaction time. Consider using a less hindered silylating agent if possible. For highly hindered substrates, a stronger silylating agent or different catalytic system may be required.
Insufficient Base/Catalyst: The base may be insufficient to neutralize the HCl generated, or the catalyst may not be active enough.Use a slight excess of a suitable base like triethylamine or imidazole (typically 1.1-2.2 equivalents). For difficult silylations, a more potent catalyst may be necessary.

digraph "Troubleshooting_Incomplete_Silylation" {
graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes start [label="Incomplete or Slow Silylation Detected", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; check_moisture [label="Step 1: Verify Anhydrous Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="Step 2: Check Reagent Quality", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Step 3: Review Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"];

// Moisture Sub-nodes dry_glassware [label="Flame-dry or oven-dry glassware?", fillcolor="#FFFFFF", fontcolor="#202124", shape=diamond]; dry_solvents [label="Are solvents certified anhydrous?", fillcolor="#FFFFFF", fontcolor="#202124", shape=diamond]; inert_atmosphere [label="Is reaction under N2 or Ar?", fillcolor="#FFFFFF", fontcolor="#202124", shape=diamond];

// Reagent Sub-nodes fresh_siloxane [label="Is chloromethylsiloxane fresh?", fillcolor="#FFFFFF", fontcolor="#202124", shape=diamond]; fresh_base [label="Is base/catalyst active and dry?", fillcolor="#FFFFFF", fontcolor="#202124", shape=diamond];

// Conditions Sub-nodes steric_hindrance [label="Is substrate sterically hindered?", fillcolor="#FFFFFF", fontcolor="#202124", shape=diamond]; temp_time [label="Optimize temperature and time?", fillcolor="#FFFFFF", fontcolor="#202124", shape=diamond];

// Outcome Nodes solution_moisture [label="Implement rigorous drying protocols.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_reagents [label="Use fresh, high-purity reagents.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_conditions [label="Increase temp/time or use stronger catalyst.", fillcolor="#34A853", fontcolor="#FFFFFF"]; success [label="Problem Resolved", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Edges start -> check_moisture; check_moisture -> dry_glassware; dry_glassware -> dry_solvents [label="Yes"]; dry_glassware -> solution_moisture [label="No"];

dry_solvents -> inert_atmosphere [label="Yes"]; dry_solvents -> solution_moisture [label="No"];

inert_atmosphere -> check_reagents [label="Yes"]; inert_atmosphere -> solution_moisture [label="No"];

check_reagents -> fresh_siloxane; fresh_siloxane -> fresh_base [label="Yes"]; fresh_siloxane -> solution_reagents [label="No"];

fresh_base -> check_conditions [label="Yes"]; fresh_base -> solution_reagents [label="No"];

check_conditions -> steric_hindrance; steric_hindrance -> temp_time [label="Yes"]; steric_hindrance -> temp_time [label="No"]; temp_time -> solution_conditions;

solution_moisture -> success; solution_reagents -> success; solution_conditions -> success; }

Caption: Troubleshooting workflow for incomplete silylation reactions.

Q2: I'm observing a white precipitate or an oily, insoluble byproduct in my reaction. What is it and how can I prevent it?

A2: This is a classic sign of siloxane byproduct formation. These byproducts (containing Si-O-Si linkages) arise primarily from the reaction of the chloromethylsiloxane with water, which forms a silanol intermediate. This intermediate can then condense with another silanol or an unreacted chloromethylsiloxane molecule.

Prevention Strategies:

  • Strictly Anhydrous Conditions: This is the most critical factor. The rigorous exclusion of water from glassware, solvents, and the reaction atmosphere is paramount to preventing hydrolysis of the silylating agent.

  • Controlled Reagent Addition: Adding the chloromethylsiloxane slowly to the reaction mixture, especially at low temperatures (e.g., 0 °C), can help minimize side reactions.

  • Choice of Base: Use a non-nucleophilic amine base like triethylamine or imidazole. These bases are effective at scavenging the HCl produced during the reaction without promoting other side reactions.

Siloxane_Formation_Mechanism cluster_hydrolysis Hydrolysis (Side Reaction) cluster_condensation Condensation (Side Reaction) cluster_silylation Desired Silylation Silane R3Si-Cl (Chloromethylsiloxane) Silanol R3Si-OH (Silanol Intermediate) Silane->Silanol + H2O Product R3Si-OR' (Desired Product) Silane->Product Water H2O (Moisture) Water->Silanol Alcohol R'-OH (Substrate) Alcohol->Product + R3Si-Cl Siloxane R3Si-O-SiR3 (Siloxane Byproduct) Silanol->Siloxane + R3Si-OH or R3Si-Cl - H2O or HCl HCl HCl

Caption: Mechanism of siloxane byproduct formation versus desired silylation.

Q3: My substrate is sensitive to acid. How do I manage the HCl generated from the chloromethylsiloxane?

A3: The reaction of a chlorosilane with a hydroxyl group produces one equivalent of hydrogen chloride (HCl). This acidic byproduct can lead to the degradation of acid-sensitive substrates or catalyze other unwanted side reactions.

Management Strategy: The most effective strategy is to use a stoichiometric amount of a base (an "HCl scavenger") to neutralize the acid as it is formed.

Commonly Used Bases

BasepKa of Conjugate AcidKey Characteristics
Triethylamine (TEA) ~10.7Inexpensive and commonly used. Forms triethylammonium chloride, which is often insoluble in nonpolar solvents and can be removed by filtration.
Diisopropylethylamine (DIPEA) ~11A non-nucleophilic, sterically hindered base. Useful when the nucleophilicity of TEA is a concern.
Pyridine ~5.25A weaker base, sometimes used as both a base and a solvent. Can be more difficult to remove during workup.
Imidazole ~7.0Often used as a catalyst and a base, particularly for silylating alcohols. Forms imidazolium hydrochloride.

digraph "HCl_Scavenging" {
graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12];
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Reaction [label="R'-OH + R3Si-Cl", fillcolor="#FFFFFF", fontcolor="#202124"]; Products [label="R'-OSiR3\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; HCl [label="HCl\n(Acidic Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base (e.g., Et3N)\n(Scavenger)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Salt [label="Base-H+Cl-\n(Inert Salt)", fillcolor="#FBBC05", fontcolor="#202124"]; Degradation [label="Substrate Degradation", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Edges Reaction -> Products; Reaction -> HCl; HCl -> Degradation [label="Causes"]; Base -> Salt [label="+ HCl"]; HCl -> Salt [style=dashed, arrowhead=open, color="#4285F4", label="Neutralized by"]; }

Caption: Role of a base as an HCl scavenger to prevent substrate degradation.

Frequently Asked Questions (FAQs)

Q: What are the essential steps to ensure my reaction is truly anhydrous?

A:

  • Glassware: Oven-dry all glassware at a minimum of 120°C for several hours or flame-dry under vacuum immediately before use. Allow to cool in a desiccator or under an inert atmosphere.

  • Solvents: Use freshly opened bottles of anhydrous solvents (e.g., Sure/Seal™ products). If not available, solvents must be dried using appropriate methods, such as distillation from a drying agent (e.g., sodium/benzophenone for THF, CaH₂ for dichloromethane) or by passing through a column of activated alumina.

  • Reagents: Use high-purity, freshly opened reagents. Liquid reagents should be handled with dry syringes. Solid reagents should be dried in a vacuum oven.

  • Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas like argon or nitrogen. Use septa and cannulation techniques for transferring liquids.

Q: How can I monitor the reaction to identify side products?

A:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of starting material and the formation of the main product. Side products may appear as additional spots. Siloxane byproducts are often non-polar and will have a high Rf value.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is an excellent tool. It can separate the desired product from byproducts and unreacted starting materials, and the mass spectra can help in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of the crude reaction mixture can reveal the presence of byproducts. Siloxanes often have characteristic signals in the upfield region of the ¹H NMR spectrum.

Q: What is the best way to purify my product and remove siloxane byproducts?

A:

  • Aqueous Workup: Before extraction, carefully quench the reaction (e.g., with saturated aqueous NH₄Cl or NaHCO₃) to hydrolyze any remaining chlorosiloxane. This can help partition some impurities into the aqueous layer.

  • Filtration: If a salt byproduct (e.g., triethylammonium chloride) has precipitated, it can be removed by filtration before the aqueous workup.

  • Flash Column Chromatography: This is the most common and effective method. Siloxane byproducts are typically much less polar than the desired silylated product. Therefore, they will elute first from the silica gel column, often with a non-polar eluent like hexane. The desired product can then be eluted by increasing the polarity of the solvent system (e.g., adding ethyl acetate).

Experimental Protocols

Protocol 1: General Procedure for Silylation of a Primary Alcohol

This protocol describes a general method for the silylation of a primary alcohol using a chloromethylsiloxane, emphasizing techniques to minimize side reactions.

Materials:

  • Primary alcohol (1.0 eq)

  • Chloromethylsiloxane (1.1 eq)

  • Triethylamine (TEA, 1.5 eq), freshly distilled

  • Anhydrous Dichloromethane (DCM)

  • Oven-dried glassware and magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an inert gas inlet.

  • Reagent Preparation: Under a positive pressure of inert gas, dissolve the primary alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Slow Addition: Add the chloromethylsiloxane (1.1 eq) dropwise to the stirred solution via a dry syringe over 15-20 minutes. A white precipitate of triethylammonium chloride will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC until the starting alcohol spot is no longer visible.

Protocol 2: Reaction Work-up and Purification

Procedure:

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Start with a non-polar eluent (e.g., 100% hexanes) to elute non-polar siloxane byproducts, then gradually increase the polarity (e.g., with ethyl acetate) to elute the desired silyl ether.

improving the yield of silicone polymer synthesis with disiloxane crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for improving the yield of silicone polymer synthesis with disiloxane crosslinkers.

Troubleshooting Guide: Enhancing Silicone Polymer Yield

Low yield in silicone polymer synthesis can be a significant challenge. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve problems in your experiments.

Question: My polymer yield is consistently low. What are the most likely causes?

Answer: Several factors can contribute to low polymer yield. The most common culprits are:

  • Suboptimal Reaction Temperature: Temperature is a critical parameter in silicone polymer synthesis.[1] For some systems, the optimal temperature is around 90°C.[1] Temperatures exceeding this can lead to a decrease in yield.

  • Incorrect Molar Ratio of Reactants: The ratio of the silicone polymer to the disiloxane crosslinker is crucial for achieving a high yield. An imbalance can lead to incomplete polymerization or the formation of undesirable byproducts.

  • Catalyst Issues: The concentration and activity of the catalyst are paramount. Too little catalyst can result in an incomplete reaction, while catalyst poisoning can halt the synthesis altogether.

  • Presence of Impurities: Water, alcohols, or other reactive compounds can interfere with the polymerization process, leading to side reactions and reduced yield.

Question: I'm observing gelation or the formation of insoluble particles in my reaction mixture. What's happening and how can I prevent it?

Answer: Premature gelation or the formation of insoluble particles is often due to an uncontrolled crosslinking reaction. This can be caused by:

  • Absence or Insufficient Amount of Inhibitor: Inhibitors are used to control the reaction and prevent premature curing, especially in platinum-catalyzed hydrosilylation reactions.[2][3]

  • Localized High Concentrations of Catalyst: Poor mixing can lead to areas with a high catalyst concentration, causing rapid, localized crosslinking.

  • Reaction Temperature Spikes: Poor temperature control can lead to hotspots in the reactor, accelerating the crosslinking reaction uncontrollably.

To prevent this, ensure you are using the correct type and concentration of inhibitor, and that your reaction mixture is well-agitated to maintain a uniform temperature and distribution of reactants and catalyst.

Question: My final polymer has bubbles or appears foamy. What causes this and how can I resolve it?

Answer: The formation of gas bubbles, often hydrogen, is a common side reaction in syntheses involving hydrosilylation. This occurs when Si-H groups react with active hydrogen compounds like water or alcohols.[4] To mitigate this:

  • Ensure all reactants and solvents are dry: Use anhydrous solvents and thoroughly dry all glassware before starting the reaction.

  • Purify your starting materials: Remove any residual water or alcohol from your silicone polymer and crosslinker.

  • Work under an inert atmosphere: Performing the reaction under nitrogen or argon can help to exclude atmospheric moisture.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst concentration for hydrosilylation reactions?

A1: For platinum-based catalysts like Karstedt's catalyst, a typical concentration range is 5 to 50 ppm based on the total weight of the formulation.[5] However, the optimal concentration can vary depending on the specific reactants and desired reaction rate.

Q2: How can I remove catalyst residues and other impurities from my final polymer?

A2: A common purification method involves dissolving the polymer in a non-polar solvent like toluene and then washing the solution.[6] This can be done by first washing with aqueous hydrochloric acid to remove ionizable metal impurities, followed by several washes with ultrapure water.[6]

Q3: What are common inhibitors for platinum-catalyzed hydrosilylation, and how do they affect the reaction?

A3: Inhibitors are crucial for controlling the pot life and cure time of the silicone formulation.[2][7] They work by forming a complex with the platinum catalyst, preventing it from initiating the crosslinking reaction at room temperature.[8] Common inhibitors include certain alkynes and alkenes with electron-withdrawing groups.[9] The concentration of the inhibitor directly impacts the cure profile, with higher concentrations generally leading to a longer pot life and a higher temperature required to initiate curing.[10][11]

Q4: What are the key differences between addition cure (hydrosilylation) and condensation cure systems?

A4: Addition cure systems, which rely on the platinum-catalyzed reaction of a vinyl-functional silicone with a hydride-functional crosslinker, have the advantage of producing no byproducts, resulting in very low shrinkage.[7] Condensation cure systems, on the other hand, involve the reaction of silanol-terminated polymers with a crosslinker, releasing small molecules like alcohol or water as byproducts, which can lead to more significant shrinkage.[7]

Data Presentation

Table 1: Effect of Inhibitor Concentration on Curing Characteristics

Inhibitor Concentration (ppm)Peak Cure Temperature (°C)Enthalpy of Curing (J/g)
100Reduced~9.3
250 - 950Stable~10.8 - 11.2

Data synthesized from a study on 1-ethynyl-1-cyclohexanol (ETCH) as an inhibitor.[10] At low concentrations, some partial curing may occur during mixing, as indicated by the lower enthalpy.[10]

Table 2: Typical Reaction Parameters for Hydrosilylation

ParameterRecommended RangeNotes
Platinum Catalyst Concentration5 - 100 ppmKarstedt's catalyst is a common choice.[5]
Reaction Temperature20 - 200 °CThe optimal temperature is system-dependent.
SolventToluene, Xylene, EthersEnsure solvents are anhydrous.
Inhibitor ConcentrationVariesDependent on desired pot life and cure temperature.

Experimental Protocols

Protocol 1: High-Yield Silicone Polymer Synthesis via Hydrosilylation

This protocol outlines a general procedure for the synthesis of a silicone polymer using a disiloxane crosslinker and a platinum catalyst.

Materials:

  • Vinyl-terminated silicone polymer

  • Disiloxane crosslinker (e.g., tetramethyldisiloxane)

  • Platinum catalyst (e.g., Karstedt's catalyst)

  • Inhibitor (e.g., 1-ethynyl-1-cyclohexanol)

  • Anhydrous toluene

Procedure:

  • Preparation: Thoroughly dry all glassware in an oven at 120°C overnight. Allow to cool to room temperature under a stream of dry nitrogen.

  • Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the vinyl-terminated silicone polymer in anhydrous toluene under a nitrogen atmosphere.

  • Inhibitor Addition: Add the appropriate amount of inhibitor to the solution and stir for 10 minutes to ensure homogeneity.

  • Crosslinker Addition: Slowly add the disiloxane crosslinker to the reaction mixture while stirring.

  • Catalyst Addition: Introduce the platinum catalyst to the mixture. The reaction is often exothermic, so monitor the temperature closely.

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 90°C) and maintain for the required reaction time (this can range from minutes to hours depending on the system). Monitor the progress of the reaction by techniques such as FTIR spectroscopy to observe the disappearance of the Si-H peak.

  • Purification: Once the reaction is complete, cool the mixture to room temperature. The polymer can be purified by precipitation in a non-solvent like methanol, followed by washing and drying under vacuum.

Visualizations

experimental_workflow prep Preparation (Dry Glassware, Inert Atmosphere) charge Reactant Charging (Silicone Polymer + Toluene) prep->charge inhibitor Inhibitor Addition charge->inhibitor crosslinker Crosslinker Addition inhibitor->crosslinker catalyst Catalyst Addition crosslinker->catalyst reaction Reaction (Heating and Stirring) catalyst->reaction purification Purification (Precipitation and Drying) reaction->purification product Final Silicone Polymer purification->product

Caption: Experimental workflow for silicone polymer synthesis.

troubleshooting_yield low_yield Low Polymer Yield sub_temp Suboptimal Temperature low_yield->sub_temp wrong_ratio Incorrect Molar Ratio low_yield->wrong_ratio catalyst_issue Catalyst Issues (Poisoning/Concentration) low_yield->catalyst_issue impurities Impurities (Water, Alcohols) low_yield->impurities solution_temp Optimize Temperature (e.g., 90°C) sub_temp->solution_temp solution_ratio Adjust Reactant Stoichiometry wrong_ratio->solution_ratio solution_catalyst Verify Catalyst Activity & Concentration catalyst_issue->solution_catalyst solution_impurities Use Anhydrous Reactants & Solvents impurities->solution_impurities

Caption: Troubleshooting logic for low silicone polymer yield.

References

Technical Support Center: Catalyst Selection for Reactions Involving 1,3-Bis(chloromethyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,3-bis(chloromethyl)tetramethyldisiloxane. Our aim is to address common challenges encountered during experimental procedures, with a focus on catalyst selection and reaction optimization.

Troubleshooting Guide

This guide addresses specific issues that may arise during reactions with 1,3-bis(chloromethyl)tetramethyldisiloxane.

Problem Potential Cause Suggested Solution
Low or no reaction conversion in hydrosilylation 1. Catalyst Inactivity: The platinum catalyst may be poisoned or degraded. 2. Insufficient Catalyst Loading: The amount of catalyst is too low for the reaction scale. 3. Reaction Temperature Too Low: The activation energy for the reaction is not being met. 4. Presence of Inhibitors: Trace impurities in reactants or solvents can inhibit the catalyst.1. Use a fresh batch of catalyst. Consider using a more robust catalyst, such as a microencapsulated platinum catalyst for better stability. 2. Increase the catalyst concentration incrementally. A typical starting range for platinum catalysts is 10-50 ppm. 3. Gradually increase the reaction temperature. For many hydrosilylation reactions, a temperature range of 60-100°C is effective. 4. Purify all reactants and solvents prior to use. Common inhibitors include sulfur compounds, amines, and phosphines.
Formation of side products (e.g., vinyl isomerization) 1. Catalyst Type: Some catalysts, like Speier's catalyst, can have lower selectivity.[1] 2. High Reaction Temperature: Elevated temperatures can promote side reactions.1. Switch to a more selective catalyst, such as Karstedt's catalyst, which often provides higher yields of the desired product.[1][2] 2. Optimize the reaction temperature to the lowest effective point that still achieves a reasonable reaction rate.
Gelation or premature curing of the reaction mixture 1. Catalyst is too active at room temperature. 2. Lack of an inhibitor in the formulation.1. Select a catalyst with a delayed onset of activity or one that requires thermal activation. 2. Introduce a suitable inhibitor to control the pot life of the mixture. Common inhibitors include certain alkynes, vinyl-functional siloxanes, or nitrogen- and sulfur-containing compounds.
Inconsistent reaction times 1. Variations in reactant purity. 2. Inconsistent catalyst dispensing. 3. Fluctuations in reaction temperature.1. Ensure consistent purity of 1,3-bis(chloromethyl)tetramethyldisiloxane and other reactants for each batch. 2. Use a stock solution of the catalyst in a suitable solvent (e.g., xylene, toluene) to ensure accurate and reproducible addition. 3. Employ a reliable temperature control system to maintain a stable reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for hydrosilylation reactions involving siloxanes like 1,3-bis(chloromethyl)tetramethyldisiloxane?

A1: The most widely used catalysts for hydrosilylation are platinum-based complexes.[1][3] Two of the most common are Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex).[1][2] Karstedt's catalyst is often preferred due to its high activity and solubility in silicone systems.[2] Other transition metal complexes based on rhodium, iridium, and palladium have also been explored but are less common in industrial applications.[1]

Q2: How do I choose between Speier's catalyst and Karstedt's catalyst?

A2: The choice depends on the specific requirements of your reaction. Karstedt's catalyst is generally more active at lower temperatures and is highly soluble in silicone fluids, making it ideal for many curing applications.[2] Speier's catalyst, while also effective, may require higher temperatures and can sometimes lead to more side reactions.[1] For high selectivity, Karstedt's catalyst is often the better choice.

Q3: My platinum catalyst seems to be inhibited. What are common inhibitors and how can I avoid them?

A3: Platinum catalysts are sensitive to a variety of compounds that can act as poisons or inhibitors. These include:

  • Sulfur-containing compounds: Thiols, sulfides, etc.

  • Nitrogen-containing compounds: Amines, amides, nitriles.

  • Phosphorus-containing compounds: Phosphines, phosphites.

  • Certain unsaturated compounds: Alkynes, dienes.

To avoid inhibition, ensure all glassware is scrupulously clean and that all reactants and solvents are of high purity and free from these contaminants. If necessary, purification of starting materials may be required.

Q4: Can I use a heterogeneous catalyst for reactions with 1,3-bis(chloromethyl)tetramethyldisiloxane?

A4: Yes, heterogeneous catalysts, such as platinum supported on carbon or silica, can be used.[3] The primary advantage of a heterogeneous catalyst is the ease of separation from the reaction mixture, which simplifies product purification and allows for potential catalyst recycling. However, they may exhibit lower activity compared to their homogeneous counterparts.

Q5: What is the role of an inhibitor in a hydrosilylation reaction?

A5: An inhibitor is a compound added to a catalytic system to control the reaction rate, particularly at room temperature. This is crucial for applications where a long "pot life" or working time is needed before the reaction is initiated, usually by heat. The inhibitor temporarily coordinates to the platinum center, preventing it from catalyzing the hydrosilylation reaction until it is released upon heating.

Experimental Protocols

Protocol 1: General Procedure for Hydrosilylation using Karstedt's Catalyst

  • Preparation: To a dry, inert-atmosphere flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, add 1,3-bis(chloromethyl)tetramethyldisiloxane and the alkene in the desired stoichiometric ratio.

  • Solvent Addition: Add an appropriate anhydrous solvent (e.g., toluene or xylene) to achieve the desired concentration.

  • Catalyst Addition: Introduce Karstedt's catalyst (typically a solution in xylene, ~10-20 ppm Pt) to the reaction mixture while stirring.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80°C) and monitor the reaction progress by techniques such as FTIR (disappearance of the Si-H band around 2100-2260 cm⁻¹) or NMR spectroscopy.

  • Work-up: Once the reaction is complete, the product can be purified by distillation or chromatography if necessary. For many applications, the product is used directly without further purification.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Work-up A Dry Inert Flask B Add 1,3-bis(chloromethyl)tetramethyldisiloxane A->B C Add Alkene B->C D Add Anhydrous Solvent C->D E Add Karstedt's Catalyst D->E F Heat to Reaction Temp. E->F G Monitor by FTIR/NMR F->G H Purification (if needed) G->H I Final Product H->I

Caption: A typical experimental workflow for a hydrosilylation reaction.

troubleshooting_logic start Low Conversion? cat_issue Catalyst Issue? start->cat_issue Yes temp_issue Temp. Too Low? start->temp_issue No cat_issue->temp_issue No fresh_cat Use Fresh Catalyst cat_issue->fresh_cat Yes inhibitor_issue Inhibitors Present? temp_issue->inhibitor_issue No inc_temp Increase Temperature temp_issue->inc_temp Yes purify Purify Reactants inhibitor_issue->purify Yes

Caption: A troubleshooting decision tree for low reaction conversion.

References

dealing with the thermal stability of 1,3-bis(chloromethyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-bis(chloromethyl)tetramethyldisiloxane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues related to the handling and thermal stability of 1,3-bis(chloromethyl)tetramethyldisiloxane.

Issue 1: Unexpected Reaction or Polymerization

  • Question: My reaction involving 1,3-bis(chloromethyl)tetramethyldisiloxane resulted in an unexpected solid or viscous material. What could be the cause?

  • Answer: Unwanted polymerization or side reactions can be triggered by several factors. This compound is sensitive to moisture and incompatible with certain substances. Review the following potential causes:

    • Moisture Contamination: The presence of water can lead to hydrolysis of the chloromethyl groups, potentially initiating polymerization. Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon).

    • Incompatible Reagents: Avoid contact with strong acids, alcohols, oxidizing agents, and peroxides, as these can catalyze decomposition or polymerization.

    • Elevated Temperatures: Although generally stable at room temperature, prolonged exposure to heat can promote self-polymerization or reaction with other components in your mixture.

Issue 2: Inconsistent Experimental Results

  • Question: I am observing significant variability in the outcomes of my experiments using 1,3-bis(chloromethyl)tetramethyldisiloxane from different batches. Why might this be happening?

  • Answer: Inconsistent results can often be traced back to the purity and handling of the starting material.

    • Purity: The purity of 1,3-bis(chloromethyl)tetramethyldisiloxane can impact its reactivity. Impurities from the synthesis process can act as catalysts or inhibitors. It is advisable to verify the purity of each new batch, for instance by gas chromatography (GC).

    • Storage Conditions: Improper storage can lead to degradation. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.

Issue 3: Signs of Decomposition During Heating

  • Question: While heating a reaction containing 1,3-bis(chloromethyl)tetramethyldisiloxane, I noticed fuming and a change in color. Is this normal?

  • Answer: No, this is indicative of thermal decomposition. Upon exposure to elevated temperatures, irritating fumes and organic acid vapors may be generated. The boiling point of this compound is approximately 204°C, and decomposition may occur at or below this temperature, especially in the presence of catalysts or impurities. If you observe these signs, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). The decomposition of polysiloxanes containing chloropropyl groups has been shown to be accelerated compared to their non-halogenated counterparts.

Frequently Asked Questions (FAQs)

Handling and Storage

  • Q1: What are the recommended storage conditions for 1,3-bis(chloromethyl)tetramethyldisiloxane?

  • A1: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Keep away from heat, sparks, open flames, and other ignition sources.[2][3] It is also crucial to protect it from moisture.[3]

  • Q2: What personal protective equipment (PPE) should be used when handling this compound?

  • A2: It is recommended to wear protective gloves (neoprene or nitrile rubber), chemical goggles, and suitable protective clothing to avoid skin and eye contact.[2] Work should be conducted in a well-ventilated area, and if there is a risk of vapor inhalation, a NIOSH-certified respirator may be necessary.[2]

Thermal Stability

  • Q3: What is the thermal decomposition temperature of 1,3-bis(chloromethyl)tetramethyldisiloxane?

  • Q4: What are the likely decomposition products?

  • A4: The thermal decomposition of polysiloxanes in an inert atmosphere typically yields cyclic siloxane oligomers. In the presence of oxygen, decomposition products can include carbon monoxide, carbon dioxide, water, and formaldehyde. For chloromethyl-containing siloxanes, the decomposition products may also include volatile organochlorine compounds and organic acid vapors.[2]

  • Q5: How does the presence of the chloromethyl group affect thermal stability?

  • A5: Functional groups on the siloxane backbone can influence the degradation mechanism. Studies on related compounds, such as those with γ-chloropropyl groups, have shown that the presence of these halogenated alkyl groups can accelerate the depolymerization of the main siloxane chain.

Experimental Protocols

Thermogravimetric Analysis (TGA) - General Protocol

This protocol provides a general methodology for assessing the thermal stability of organosilicon compounds like 1,3-bis(chloromethyl)tetramethyldisiloxane.

ParameterRecommended Setting
Instrument Thermogravimetric Analyzer
Sample Size 5-10 mg
Crucible Alumina or Platinum
Atmosphere Nitrogen (inert) or Air (oxidative)
Flow Rate 20-50 mL/min
Heating Rate 10 °C/min
Temperature Range Ambient to 800 °C

Data Presentation

The results from the TGA can be summarized in a table for easy comparison of thermal stability under different atmospheres.

AtmosphereOnset Decomposition Temp. (Tonset)Temperature at 5% Mass Loss (Td5%)Temperature at 50% Mass Loss (Td50%)Residual Mass at 800 °C (%)
NitrogenTo be determinedTo be determinedTo be determinedTo be determined
AirTo be determinedTo be determinedTo be determinedTo be determined

Visualizations

Troubleshooting Workflow for Unexpected Polymerization

A Unexpected Polymerization or Viscous Material B Check for Moisture Contamination A->B C Review Reagent Compatibility A->C D Assess Reaction Temperature A->D E Dry Glassware Thoroughly and Use Inert Atmosphere B->E F Avoid Acids, Alcohols, Oxidizing Agents, Peroxides C->F G Maintain Recommended Reaction Temperature D->G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Well-Ventilated Fume Hood A->B C Ensure All Glassware is Dry B->C D Dispense Under Inert Atmosphere C->D E Avoid Contact with Incompatible Materials D->E F Store in a Tightly Sealed Container E->F G Store in a Cool, Dry, Well-Ventilated Area F->G

References

storage and handling of 1,3-bis(chloromethyl)tetramethyldisiloxane to maintain purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 1,3-bis(chloromethyl)tetramethyldisiloxane to maintain its purity. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of 1,3-bis(chloromethyl)tetramethyldisiloxane.

Issue Possible Cause(s) Recommended Action(s)
Cloudy or hazy appearance of the liquid 1. Moisture Contamination: Exposure to atmospheric moisture can lead to hydrolysis, forming insoluble silanols and potentially hydrochloric acid. 2. Contamination from storage container: Improperly cleaned or incompatible storage materials.1. Immediately blanket the container with a dry, inert gas (e.g., nitrogen or argon) and securely seal. 2. If the material is critical for an experiment, consider purification by distillation under reduced pressure. However, this may not be feasible for small quantities. 3. For future prevention, ensure all handling is performed under strictly anhydrous conditions. Use dry glassware and handle the compound in a glovebox or under a stream of inert gas. 4. Verify that the storage container is made of a compatible material (e.g., borosilicate glass) and was thoroughly dried before use.
Decrease in purity over time as determined by GC analysis 1. Improper Storage Conditions: Exposure to heat, light, or reactive atmospheres. 2. Hydrolysis: Reaction with residual moisture in the container or from the atmosphere. 3. Reaction with Incompatible Materials: Contact with acids, alcohols, or oxidizing agents.1. Review storage conditions. Ensure the container is tightly sealed, stored in a cool, dark, and well-ventilated area away from incompatible substances.[1][2] 2. Implement stricter anhydrous handling techniques. Use septa-sealed containers for withdrawal of small quantities to minimize atmospheric exposure. 3. Check for potential sources of contamination in your storage area. Ensure no acidic or alcoholic vapors are present.
Unexpected reaction outcomes when using the reagent 1. Degraded Reagent: The presence of hydrolysis products (silanols, HCl) can interfere with intended reactions. 2. Contamination: The reagent may have been contaminated with other reactive species during previous handling.1. Re-analyze the purity of the 1,3-bis(chloromethyl)tetramethyldisiloxane using the recommended GC-FID protocol (see Experimental Protocols section). 2. If purity is compromised, consider purifying the reagent or using a fresh, unopened bottle. 3. Always use clean, dry syringes or cannulas for transferring the liquid to prevent cross-contamination.
Formation of a white precipitate in the storage container Advanced Hydrolysis/Polymerization: Significant exposure to moisture can lead to the formation of polymeric siloxane materials.1. The material is likely significantly degraded and may not be suitable for use. 2. Dispose of the material in accordance with local regulations. 3. Thoroughly review and improve storage and handling procedures to prevent recurrence.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 1,3-bis(chloromethyl)tetramethyldisiloxane?

A1: To ensure the long-term purity of 1,3-bis(chloromethyl)tetramethyldisiloxane, it should be stored in a tightly sealed container, under a dry, inert atmosphere such as nitrogen or argon. The storage area should be cool, dry, well-ventilated, and away from sources of heat, sparks, or open flames.[1][2] It is also crucial to store it separately from incompatible materials like acids, alcohols, oxidizing agents, and peroxides.[1]

Q2: How does moisture affect the purity of 1,3-bis(chloromethyl)tetramethyldisiloxane?

A2: Moisture leads to the hydrolysis of the chloromethyl groups, which is a primary degradation pathway. This reaction produces silanols (Si-OH) and hydrochloric acid (HCl). The generated silanols can then undergo self-condensation to form higher molecular weight siloxane oligomers or polymers, which will reduce the purity of the desired compound. The presence of HCl can also catalyze further degradation.

Q3: What are the signs of degradation?

A3: Visual signs of degradation can include a cloudy or hazy appearance of the liquid, or the formation of a white precipitate. A decrease in purity can be quantitatively confirmed by analytical techniques such as Gas Chromatography (GC).

Q4: Can I handle this compound on the open bench?

A4: It is strongly recommended to handle 1,3-bis(chloromethyl)tetramethyldisiloxane in a controlled environment, such as a glovebox or under a stream of dry, inert gas. This minimizes its exposure to atmospheric moisture and oxygen, thereby preserving its purity. If a controlled environment is not available, handling should be done quickly and with care to minimize exposure, for example, by using a syringe to withdraw the liquid through a septum.

Q5: What personal protective equipment (PPE) should be worn when handling this chemical?

A5: Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of vapors.

Quantitative Data on Storage and Stability

Parameter Condition Effect on Purity Primary Degradation Product(s)
Temperature Elevated temperaturesAccelerates degradationSilanols, HCl, Siloxane oligomers
Moisture Presence of water/humidityPromotes hydrolysis1,3-bis(hydroxymethyl)tetramethyldisiloxane, HCl
Atmosphere Air (Oxygen and Moisture)Potential for oxidation and hydrolysisSilanols, HCl, Siloxane oligomers
pH Acidic or Basic conditionsCan catalyze hydrolysisSilanols, HCl, Siloxane oligomers
Light UV exposureMay promote radical reactionsNot well-documented, but best to avoid

Experimental Protocols

Protocol for Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol provides a general method for the routine analysis of the purity of 1,3-bis(chloromethyl)tetramethyldisiloxane. This method should be validated in your laboratory for its intended use.

1. Instrumentation and Columns:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5, or equivalent) is recommended. A typical dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

2. Reagents and Materials:

  • High-purity solvent for sample dilution (e.g., anhydrous hexane or toluene, GC grade).

  • 1,3-bis(chloromethyl)tetramethyldisiloxane sample.

  • Microsyringes for sample injection.

  • GC vials with septa.

3. GC-FID Conditions:

  • Inlet Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

4. Sample Preparation:

  • Prepare a dilute solution of the 1,3-bis(chloromethyl)tetramethyldisiloxane sample in the chosen anhydrous solvent (e.g., 1 mg/mL). Ensure the solvent and all glassware are completely dry to prevent hydrolysis during sample preparation.

5. Analysis:

  • Inject the prepared sample onto the GC system.

  • Record the chromatogram.

  • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

6. Expected Results:

  • A pure sample of 1,3-bis(chloromethyl)tetramethyldisiloxane will show a single major peak. Impurities, such as hydrolysis products or starting materials, will appear as separate, smaller peaks. The retention time will be specific to the column and conditions used.

Visualizations

StorageAndHandlingWorkflow Proper Storage and Handling Workflow cluster_receiving Receiving and Initial Inspection cluster_storage Storage cluster_handling Handling for Use Receive Receive Chemical Inspect Inspect Container Seal and Integrity Receive->Inspect Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store Seal Intact Quarantine Quarantine and Test Purity Inspect->Quarantine Seal Broken/Damaged Inert Blanket with Inert Gas (N2 or Ar) Store->Inert Seal Ensure Container is Tightly Sealed Inert->Seal Separate Store Away from Incompatible Materials (Acids, Alcohols, Oxidizers) Seal->Separate Glovebox Handle in a Glovebox or under Inert Gas Seal->Glovebox Separate->Glovebox Dry Use Dry Glassware and Syringes Glovebox->Dry Septum Use Septum-Sealed Containers for Aliquoting Dry->Septum

Caption: Workflow for proper storage and handling of 1,3-bis(chloromethyl)tetramethyldisiloxane.

TroubleshootingPurityIssues Troubleshooting Purity Issues cluster_storage_check Storage Condition Investigation cluster_handling_check Handling Procedure Investigation Start Purity Issue Detected (e.g., failed reaction, cloudy appearance, low GC purity) CheckStorage Review Storage Conditions Start->CheckStorage CheckHandling Review Handling Procedures Start->CheckHandling Temp Temperature Log Check CheckStorage->Temp Moisture Evidence of Moisture Ingress? CheckStorage->Moisture Incompatibles Proximity to Incompatible Materials? CheckStorage->Incompatibles Atmosphere Handled under Inert Atmosphere? CheckHandling->Atmosphere Glassware Were Glassware and Utensils Dry? CheckHandling->Glassware Contamination Potential for Cross-Contamination? CheckHandling->Contamination Analyze Re-analyze Purity by GC-FID PurityOK Investigate Other Experimental Parameters Analyze->PurityOK Purity Confirmed >98% PurityLow Purify (if possible) or Discard and Replace Reagent. Implement Corrective Actions for Storage/Handling. Analyze->PurityLow Purity Confirmed <98% Temp->Analyze Moisture->Analyze Incompatibles->Analyze Atmosphere->Analyze Glassware->Analyze Contamination->Analyze

Caption: Logical workflow for troubleshooting purity issues with 1,3-bis(chloromethyl)tetramethyldisiloxane.

References

Technical Support Center: Troubleshooting Incomplete Reactions with 1,3-bis(chloromethyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,3-bis(chloromethyl)tetramethyldisiloxane. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting incomplete reactions and other common issues encountered when using this versatile bifunctional silylating agent. The following troubleshooting guides and frequently asked questions (FAQs) are tailored to address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My reaction is showing low or no conversion of starting materials. What are the common causes and how can I address them?

Incomplete or failed reactions with 1,3-bis(chloromethyl)tetramethyldisiloxane can often be attributed to several key factors. Below is a systematic guide to diagnosing and resolving these issues.

  • Moisture Contamination: 1,3-bis(chloromethyl)tetramethyldisiloxane is sensitive to moisture, which can lead to hydrolysis of the chloromethyl groups to form hydroxymethyl groups or even cleavage of the siloxane bond under certain conditions.

    • Troubleshooting:

      • Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum).

      • Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or sourced from a sealed bottle.

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Dry all other reagents thoroughly before addition.

  • Inadequate Activation of the Nucleophile: The chloromethyl groups on the disiloxane are reactive, but may require activation of the nucleophile, especially if it is a weak one.

    • Troubleshooting:

      • For reactions with amines, consider the basicity of the amine. Less basic amines may require the addition of a non-nucleophilic base to scavenge the HCl byproduct and drive the reaction forward.

      • For reactions with alcohols or diols, the use of a base (e.g., pyridine, triethylamine, or a stronger base like sodium hydride for deprotonation) is often necessary.

  • Low Reaction Temperature: The reaction kinetics may be slow at ambient temperature.

    • Troubleshooting:

      • Gradually increase the reaction temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, NMR) to find the optimal temperature. Be cautious of potential side reactions at elevated temperatures.

  • Steric Hindrance: The nucleophile or the substrate itself might be sterically hindered, slowing down the reaction rate.

    • Troubleshooting:

      • Increase the reaction time.

      • Consider using a less sterically hindered nucleophile if the experimental design allows.

      • A change in solvent to one that better solvates the transition state may also be beneficial.

2. I am observing the formation of side products in my reaction. What are the likely impurities and how can I minimize them?

The formation of side products is a common challenge. Understanding the potential side reactions is key to mitigating them.

  • Hydrolysis Products: As mentioned, hydrolysis due to trace moisture is a primary concern. The primary hydrolysis product would be 1-(chloromethyl)-3-(hydroxymethyl)tetramethyldisiloxane, and further hydrolysis could lead to the corresponding diol.

  • Oligomerization/Polymerization: Since 1,3-bis(chloromethyl)tetramethyldisiloxane is a bifunctional molecule, there is a possibility of forming oligomers or polymers, especially if the stoichiometry with a bifunctional nucleophile is not carefully controlled.

  • Siloxane Bond Cleavage: The Si-O-Si bond can be susceptible to cleavage under strongly acidic or basic conditions.[1][2] This can lead to the formation of various silanol and rearranged siloxane species.

    • Minimization Strategies:

      • Control Stoichiometry: Use precise stoichiometry, especially in polymerization reactions, to control the molecular weight and minimize unwanted oligomers.

      • pH Control: Avoid strongly acidic or basic conditions if siloxane bond cleavage is a concern. If a base is required, use a non-nucleophilic organic base.

      • Temperature Management: Higher temperatures can sometimes promote side reactions. It is crucial to find a balance between a sufficient reaction rate and the minimization of byproducts.

3. What are the optimal reaction conditions for reactions with 1,3-bis(chloromethyl)tetramethyldisiloxane?

The optimal conditions are highly dependent on the specific nucleophile being used. However, some general guidelines can be provided.

ParameterRecommended ConditionRationale & Considerations
Solvent Anhydrous aprotic solvents (e.g., THF, Dichloromethane, Toluene)Prevents hydrolysis of the chloromethyl groups. The choice of solvent can also influence reaction rates and solubility of reactants and products.
Temperature 25-80 °CThe reaction may be slow at room temperature. Heating is often required to achieve a reasonable reaction rate. Monitor for side reactions at higher temperatures.
Atmosphere Inert (Nitrogen or Argon)Excludes moisture and oxygen, which can interfere with the reaction.
Base (if required) Non-nucleophilic organic bases (e.g., Triethylamine, Pyridine) or stronger bases for deprotonation (e.g., NaH)To neutralize the HCl byproduct and drive the reaction to completion. The choice of base depends on the pKa of the nucleophile.
Stoichiometry Dependent on the desired product (mono- vs. di-substitution)For di-substitution or polymerization, a 1:1 molar ratio with a bifunctional nucleophile is a common starting point. For mono-substitution, an excess of the disiloxane may be used.

4. How can I effectively purify the products from my reaction?

Purification can be challenging due to the nature of organosilicon compounds.

  • Standard Techniques:

    • Distillation: For volatile products, vacuum distillation can be an effective purification method.

    • Chromatography: Column chromatography on silica gel is a common method. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically used.

    • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be employed.

  • Specific Challenges and Solutions:

    • Removal of Siloxane Byproducts: In cases of siloxane bond cleavage, a complex mixture of siloxanes can form. These can sometimes be removed by washing the organic phase with dilute acid or base, followed by a water wash, though this carries the risk of further hydrolysis if the desired product is sensitive.

    • Handling of Viscous Oils: Many products of reactions with 1,3-bis(chloromethyl)tetramethyldisiloxane are viscous oils. Careful handling during extraction and chromatography is necessary to minimize losses.

Experimental Protocols

Synthesis of 1,3-bis(aminomethyl)tetramethyldisiloxane (Illustrative Protocol)

This protocol describes a general procedure for the reaction of 1,3-bis(chloromethyl)tetramethyldisiloxane with an amine.

Materials:

  • 1,3-bis(chloromethyl)tetramethyldisiloxane

  • Amine (e.g., propylamine)

  • Triethylamine (or other non-nucleophilic base)

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add the amine (2.2 equivalents) and anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve 1,3-bis(chloromethyl)tetramethyldisiloxane (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the disiloxane solution dropwise to the stirred amine solution over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • If the reaction is incomplete, gently heat the mixture to reflux for several hours.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation or column chromatography.

Visualizations

Troubleshooting_Workflow start Incomplete Reaction Observed check_moisture Check for Moisture Contamination start->check_moisture First Check check_activation Evaluate Nucleophile Activation start->check_activation check_temp Assess Reaction Temperature start->check_temp check_sterics Consider Steric Hindrance start->check_sterics dry_reagents Dry Solvents & Reagents Use Inert Atmosphere check_moisture->dry_reagents Moisture Suspected add_base Add Appropriate Base check_activation->add_base Weak Nucleophile increase_temp Increase Temperature Incrementally check_temp->increase_temp Reaction Sluggish increase_time Increase Reaction Time check_sterics->increase_time Sterically Hindered end_success Reaction Complete dry_reagents->end_success add_base->end_success increase_temp->end_success increase_time->end_success

Caption: Troubleshooting workflow for incomplete reactions.

Side_Product_Formation start Side Products Detected hydrolysis Hydrolysis Products start->hydrolysis oligomers Oligomers/Polymers start->oligomers cleavage Siloxane Bond Cleavage start->cleavage solution_hydrolysis Strict Anhydrous Conditions hydrolysis->solution_hydrolysis Cause: Moisture solution_oligomers Precise Stoichiometry Control oligomers->solution_oligomers Cause: Stoichiometry solution_cleavage Control pH & Temperature cleavage->solution_cleavage Cause: Harsh Conditions end_pure Minimized Side Products solution_hydrolysis->end_pure solution_oligomers->end_pure solution_cleavage->end_pure

Caption: Common side products and mitigation strategies.

References

Technical Support Center: Scaling Up Reactions with 1,3-Bis(chloromethyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-bis(chloromethyl)tetramethyldisiloxane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up reactions involving this versatile bifunctional reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 1,3-bis(chloromethyl)tetramethyldisiloxane in large-scale synthesis?

A1: 1,3-Bis(chloromethyl)tetramethyldisiloxane is a key intermediate in the synthesis of various organosilicon materials.[1] Its primary large-scale applications include the production of:

  • Silicone Polymers: It acts as a chain extender or crosslinker to create silicone copolymers with tailored properties.

  • Silicone-based Sealants and Elastomers: Incorporation of this molecule enhances thermal stability and chemical resistance.[1]

  • Surface Modification Agents: It is used to modify surfaces to impart hydrophobicity or oleophobicity, valuable for coatings on textiles, electronics, and medical devices.[1]

  • Adhesives: It improves the adhesion properties and environmental resistance of sealant and adhesive formulations.[1]

Q2: What are the main safety concerns when handling 1,3-bis(chloromethyl)tetramethyldisiloxane on a larger scale?

A2: On a larger scale, it is crucial to be aware of the following hazards:

  • Flammability: It is a combustible liquid and should be kept away from heat, sparks, and open flames.[2]

  • Irritation: It causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), such as gloves, goggles, and protective clothing, is mandatory.

  • Inhalation: May cause respiratory tract irritation.[2] Operations should be conducted in a well-ventilated area or with appropriate respiratory protection.

  • Reactivity: It is reactive with acids, alcohols, oxidizing agents, and peroxides.[2]

Q3: How can I control the exotherm when scaling up polymerization reactions with 1,3-bis(chloromethyl)tetramethyldisiloxane?

A3: Controlling the exothermic nature of polymerization is critical for safety and product quality. Key strategies include:

  • Slow Reagent Addition: Add the 1,3-bis(chloromethyl)tetramethyldisiloxane or other reactive monomers dropwise to the reaction mixture to control the rate of reaction and heat generation.

  • Efficient Cooling: Utilize a reactor with a cooling jacket and an efficient heat transfer fluid. Ensure the cooling system is appropriately sized for the scale of the reaction.

  • Solvent Selection: Use a solvent with a suitable boiling point to help dissipate heat through reflux.

  • Monitoring: Continuously monitor the internal temperature of the reactor and have a contingency plan for rapid cooling if necessary.

Q4: I am observing gel formation or an uncontrolled increase in viscosity during my polymerization. What could be the cause and how can I prevent it?

A4: Uncontrolled viscosity increase or gelation is a common issue in polymerization scale-up. Potential causes and solutions include:

  • Incorrect Stoichiometry: Ensure the molar ratio of your monomers and crosslinkers is precise. A slight excess of the crosslinker, 1,3-bis(chloromethyl)tetramethyldisiloxane, can lead to premature gelation.

  • Localized High Concentrations: Inadequate mixing can lead to areas of high reactant concentration, causing rapid, localized polymerization. Improve agitation to ensure homogeneous mixing.

  • Temperature Hotspots: Poor heat dissipation can create hotspots where the reaction rate accelerates, leading to gelation. Refer to the exotherm control strategies in Q3.

  • Reaction Time: Monitor the reaction progress and stop it before the gel point is reached if you are targeting a soluble polymer.

Troubleshooting Guides

Williamson Ether Synthesis for Polysiloxane-Polyether Block Copolymers

This guide focuses on the common issues encountered during the synthesis of ABA-type block copolymers, such as PEO-PDMS-PEO, via Williamson ether synthesis using α,ω-bis(chloromethyl)polydimethylsiloxane and hydroxy-terminated polyethylene oxide (PEO).

Experimental Workflow: Williamson Ether Synthesis of PEO-PDMS-PEO Copolymers

Williamson_Ether_Synthesis cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification Reactants 1. α,ω-Bis(chloromethyl)PDMS 2. Dihydroxy-terminated PEO 3. Sodium hydride (NaH) 4. Anhydrous Toluene Setup Inert atmosphere reactor (e.g., Nitrogen or Argon) Reactants->Setup Alkoxide PEO + NaH in Toluene (Formation of Sodium Alkoxide) Setup->Alkoxide Addition Slow addition of α,ω-Bis(chloromethyl)PDMS Alkoxide->Addition Reflux Reflux at elevated temperature (e.g., 110°C) Addition->Reflux Filter Cool and filter to remove NaCl Reflux->Filter Evaporate Evaporate Toluene Filter->Evaporate Precipitate Precipitate in non-solvent (e.g., Methanol) Evaporate->Precipitate Dry Dry under vacuum Precipitate->Dry

Caption: Workflow for the Williamson ether synthesis of PEO-PDMS-PEO block copolymers.

Troubleshooting Table: Williamson Ether Synthesis

Issue Potential Cause Recommended Solution
Low Yield of Copolymer Incomplete reaction of the PEO with NaH to form the alkoxide.Ensure the PEO is thoroughly dried before use. Use a slight excess of NaH and allow sufficient time for the alkoxide formation.
Side reactions of the chloromethyl group.Maintain a strictly inert and anhydrous atmosphere to prevent hydrolysis of the chloromethyl groups.
Inefficient stirring leading to poor mixing of reactants.Use an overhead stirrer for larger scale reactions to ensure proper homogenization.
Broad Molecular Weight Distribution Presence of water leading to side reactions.Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly before use.
Incomplete reaction of one or both ends of the disiloxane.Ensure stoichiometric balance and adequate reaction time.
Presence of Unreacted PEO Insufficient amount of 1,3-bis(chloromethyl)tetramethyldisiloxane.Accurately determine the molar equivalents of the starting materials.
Poor reactivity of the formed alkoxide.Ensure complete formation of the sodium alkoxide before adding the disiloxane.
Formation of Insoluble Gel Cross-linking due to impurities or side reactions.Purify starting materials to remove any poly-functional impurities. Control the reaction temperature to minimize side reactions.

Detailed Experimental Protocol: Synthesis of PEO-PDMS-PEO Block Copolymer (Lab Scale)

This protocol is adapted from the synthesis of similar block copolymers.

  • Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve dihydroxy-terminated polyethylene oxide (PEO, 2 equivalents) in anhydrous toluene. Add sodium hydride (NaH, 2.2 equivalents) portion-wise at room temperature. Heat the mixture to reflux for 2-3 hours to ensure complete formation of the disodium salt of PEO.

  • Copolymerization: Cool the reaction mixture to room temperature. Slowly add a solution of α,ω-bis(chloromethyl)polydimethylsiloxane (1 equivalent) in anhydrous toluene via a dropping funnel. After the addition is complete, heat the mixture to reflux and maintain for 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the precipitated sodium chloride.

  • Purification: Concentrate the filtrate under reduced pressure. Precipitate the resulting copolymer by adding the concentrated solution dropwise into a large volume of a non-solvent like cold methanol with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum at 40-50°C to a constant weight.

Quantitative Data Summary: Williamson Ether Synthesis

Parameter Lab Scale (e.g., 10g) Pilot Scale (e.g., 1kg) Notes
Reactant Ratio (PEO:Disiloxane) 2:1 (molar)2:1 (molar)Maintain stoichiometry for linear polymer.
NaH Excess ~10% molar excess~10% molar excessEnsures complete alkoxide formation.
Solvent Volume ~100 mL Toluene~10 L TolueneAdjust for efficient stirring and heat transfer.
Reaction Temperature Reflux (~110°C)Reflux (~110°C)Monitor for exotherms during addition.
Reaction Time 12-24 hours12-24 hoursMonitor by GPC or NMR for completion.
Typical Yield 70-85%65-80%Yields may decrease slightly on scale-up due to handling losses.
Grignard Reactions with 1,3-Bis(chloromethyl)tetramethyldisiloxane

This guide addresses challenges in performing Grignard reactions with the chloromethyl groups of the disiloxane to introduce new carbon-carbon bonds.

Logical Relationship: Key Factors in Successful Grignard Reaction Scale-up

Grignard_Factors cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_process Process Control Anhydrous Anhydrous Solvents (e.g., THF, Diethyl Ether) Success Successful Grignard Reaction Scale-up Anhydrous->Success Mg_Quality High-Purity Magnesium (activated if necessary) Mg_Quality->Success Substrate_Purity Pure Alkyl/Aryl Halide Substrate_Purity->Success Inert_Atmosphere Inert Atmosphere (Nitrogen or Argon) Inert_Atmosphere->Success Temp_Control Strict Temperature Control (Initiation and Reaction) Temp_Control->Success Addition_Rate Controlled Addition Rate of Halide Addition_Rate->Success Initiation Reliable Initiation (e.g., Iodine, 1,2-dibromoethane) Initiation->Success Agitation Efficient Agitation Agitation->Success

Caption: Key factors influencing the success of scaling up Grignard reactions.

Troubleshooting Table: Grignard Reactions

Issue Potential Cause Recommended Solution
Failure to Initiate Grignard Formation Passivated magnesium surface (oxide layer).Use fresh, high-purity magnesium turnings. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.
Presence of moisture in reagents or glassware.Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and reagents.
Low Yield of Grignard Reagent Wurtz coupling side reaction (R-X + R-X -> R-R).Add the alkyl/aryl halide solution slowly to the magnesium suspension to maintain a low concentration of the halide.
Reaction with atmospheric oxygen or carbon dioxide.Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
Low Yield of Desired Product after Reaction with Disiloxane Grignard reagent is too sterically hindered.Consider using a less hindered Grignard reagent or a different synthetic route.
Side reaction with the siloxane bond.This is less common but can occur under harsh conditions. Maintain moderate reaction temperatures.
Incomplete reaction.Increase reaction time or temperature after the addition of the disiloxane. Monitor reaction progress by GC or TLC.
Formation of Homocoupled Disiloxane Reaction of the Grignard reagent with unreacted chloromethyl groups on another molecule.Use a dilute solution of the disiloxane and add it slowly to the Grignard reagent to favor intramolecular reaction if applicable, or ensure a sufficient excess of the Grignard reagent for complete substitution.

Detailed Experimental Protocol: Grignard Reaction with 1,3-Bis(chloromethyl)tetramethyldisiloxane (Illustrative Lab Scale)

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (2.5 equivalents). Add a small portion of anhydrous THF. Add a small amount of the alkyl/aryl halide (e.g., bromobenzene, 2.2 equivalents) to initiate the reaction (activation with an iodine crystal may be necessary). Once initiated, add the remaining alkyl/aryl halide dissolved in anhydrous THF dropwise at a rate that maintains a gentle reflux. After the addition, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Disiloxane: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of 1,3-bis(chloromethyl)tetramethyldisiloxane (1 equivalent) in anhydrous THF via a dropping funnel.

  • Work-up: After the reaction is complete (monitor by GC or TLC), quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Quantitative Data Summary: Grignard Reaction (Representative)

Parameter Lab Scale (e.g., 5g disiloxane) Pilot Scale (e.g., 500g disiloxane) Notes
Grignard Reagent Excess 10-20% molar excess per chloromethyl group10-20% molar excess per chloromethyl groupEnsures complete reaction and minimizes side products.
Solvent Volume ~50-100 mL THF~5-10 L THFEnsure sufficient dilution to manage exotherm and viscosity.
Addition Temperature (Halide) RefluxControlled addition to maintain a specific temperature (e.g., 40-50°C)Crucial for controlling the exotherm of Grignard formation.
Addition Temperature (Disiloxane) 0-10°C0-10°CTo control the exotherm of the substitution reaction.
Reaction Time 2-6 hours4-8 hoursMay require longer times at larger scales for complete conversion.
Typical Yield 60-80%50-75%Scale-up can be challenging; yields may vary significantly.

References

Validation & Comparative

A Comparative Guide to Siloxane Crosslinkers: Featuring 1,3-bis(chloromethyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is paramount in tailoring the properties of silicone-based materials for specific applications. This guide provides a detailed comparison of 1,3-bis(chloromethyl)tetramethyldisiloxane with other common siloxane crosslinkers, offering insights into their reaction mechanisms, performance characteristics, and experimental considerations.

Siloxane polymers, particularly polydimethylsiloxane (PDMS), are renowned for their biocompatibility, thermal stability, and tunable mechanical properties, making them ideal for use in medical devices, drug delivery systems, and advanced materials. The process of crosslinking transforms the linear or branched siloxane polymers into a three-dimensional network, imparting elasticity, strength, and chemical resistance to the final material. The choice of crosslinker plays a pivotal role in defining the final properties of the crosslinked silicone.

This guide will delve into the characteristics of different classes of siloxane crosslinkers, with a special focus on the unique attributes of 1,3-bis(chloromethyl)tetramethyldisiloxane.

Classification of Siloxane Crosslinkers

Siloxane crosslinkers can be broadly categorized based on their curing chemistry. The most prevalent mechanisms are condensation curing, addition curing, and radical curing.

  • Condensation Curing: This mechanism involves the reaction of hydrolyzable groups on the crosslinker with hydroxyl-terminated siloxane polymers. The reaction releases a small byproduct, such as alcohol, acetic acid, or an oxime. Common crosslinkers in this category include alkoxysilanes, acetoxysilanes, and oximinosilanes. These reactions are often catalyzed by tin or titanium compounds.

  • Addition (Hydrosilylation) Curing: This process involves the addition of a silicon-hydride (Si-H) bond across a vinyl group (C=C) on the siloxane polymer. This reaction is typically catalyzed by a platinum complex and does not produce any byproducts, resulting in a clean and controlled crosslinking process.

  • Radical Curing: This method utilizes peroxides to generate free radicals, which then initiate crosslinking between polymer chains. This technique is often used for high-consistency silicone rubbers.

1,3-bis(chloromethyl)tetramethyldisiloxane: A Unique Crosslinking Agent

1,3-bis(chloromethyl)tetramethyldisiloxane stands out due to its distinct chemical structure and reactivity. Its key feature is the presence of two chloromethyl groups, which allows for the formation of stable silicon-carbon (Si-C) linkages within the polymer network. This is in contrast to the more common silicon-oxygen-silicon (Si-O-Si) bonds formed by many other crosslinkers.

Properties of 1,3-bis(chloromethyl)tetramethyldisiloxane:

PropertyValue
Appearance Colorless liquid
Molecular Formula C6H16Cl2OSi2[1]
Molecular Weight 231.26 g/mol [1]
Boiling Point 175-177 °C
Density 0.97 g/mL
Solubility Soluble in most organic solvents; insoluble in water.

The reactivity of the chloromethyl group allows this crosslinker to participate in nucleophilic substitution reactions. For instance, it can react with hydroxyl-terminated polysiloxanes in the presence of a base to form stable ether linkages, resulting in a crosslinked network with Si-O-C bonds. This reaction pathway offers an alternative to traditional condensation and addition curing chemistries.

Comparative Performance of Siloxane Crosslinkers

Table 1: Comparison of Siloxane Crosslinker Performance

Crosslinker TypeCuring MechanismByproductsCatalystKey AdvantagesPotential Disadvantages
Alkoxysilanes (e.g., TEOS) CondensationAlcoholTin/TitaniumGood adhesion, variable cure rates.Moisture sensitive, byproduct release.
Acetoxysilanes CondensationAcetic AcidTin/TitaniumFast cure, good adhesion.[2]Corrosive byproduct, odor.[2]
Oximinosilanes CondensationOximeTin/TitaniumLow corrosion.[2]Slower cure than acetoxy.[2]
Vinyl-functional Silanes (with Si-H polymers) Addition (Hydrosilylation)NonePlatinumNo byproducts, high purity, fast cure.Catalyst sensitivity (poisoning).
1,3-bis(chloromethyl)tetramethyldisiloxane Nucleophilic SubstitutionSalt (e.g., HCl or NaCl)BaseForms stable Si-C or Si-O-C linkages, potentially improved thermal and hydrolytic stability.Potentially corrosive byproducts (HCl) if not controlled, requires specific polymer functionality.

Experimental Protocols

Detailed experimental procedures are crucial for achieving desired material properties. Below are representative protocols for crosslinking polydimethylsiloxane (PDMS) using different types of crosslinkers.

Protocol 1: Condensation Curing of Hydroxyl-Terminated PDMS with Tetraethoxysilane (TEOS)

Materials:

  • α,ω-Dihydroxy-terminated polydimethylsiloxane (PDMS-diol)

  • Tetraethoxysilane (TEOS)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Toluene (anhydrous)

Procedure:

  • In a flask, dissolve a known amount of PDMS-diol in anhydrous toluene.

  • Add the desired stoichiometric amount of TEOS to the solution. The molar ratio of PDMS-diol to TEOS will determine the crosslink density.

  • Add a catalytic amount of DBTDL (typically 0.1-0.5 wt% of the total polymer and crosslinker).

  • Mix the solution thoroughly until homogeneous.

  • Pour the mixture into a mold and allow the solvent to evaporate in a fume hood.

  • Cure the resulting film at room temperature for 24 hours or at an elevated temperature (e.g., 60-80 °C) for a shorter period to complete the crosslinking reaction.

  • Post-cure the elastomer at a higher temperature (e.g., 150 °C) to remove any residual byproducts and ensure complete reaction.

Protocol 2: Addition Curing of Vinyl-Terminated PDMS with a Hydrosilane Crosslinker

Materials:

  • Vinyl-terminated polydimethylsiloxane (Vi-PDMS)

  • Poly(methylhydrosiloxane) (PMHS) or other Si-H functional crosslinker

  • Platinum-divinyltetramethyldisiloxane complex (Karstedt's catalyst)

Procedure:

  • In a clean container, mix the Vi-PDMS (Part A) and the Si-H functional crosslinker (Part B) in the manufacturer-specified ratio. The ratio is determined by the molar equivalents of vinyl and hydride groups.

  • Add a very small amount of Karstedt's catalyst (typically in the ppm range).

  • Mix the components thoroughly but gently to avoid incorporating air bubbles.

  • Degas the mixture in a vacuum chamber to remove any trapped air.

  • Pour the mixture into a mold and cure at the recommended temperature (e.g., room temperature to 150 °C), depending on the specific formulation. Curing is typically rapid.

Protocol 3: Proposed Crosslinking of Hydroxyl-Terminated PDMS with 1,3-bis(chloromethyl)tetramethyldisiloxane

Materials:

  • α,ω-Dihydroxy-terminated polydimethylsiloxane (PDMS-diol)

  • 1,3-bis(chloromethyl)tetramethyldisiloxane

  • A non-nucleophilic base (e.g., pyridine or a hindered amine)

  • Anhydrous aprotic solvent (e.g., toluene or THF)

Procedure:

  • Dissolve the PDMS-diol in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Add the non-nucleophilic base to the solution.

  • Slowly add a stoichiometric amount of 1,3-bis(chloromethyl)tetramethyldisiloxane to the reaction mixture with stirring. The temperature may need to be controlled depending on the reactivity.

  • Allow the reaction to proceed at a set temperature (e.g., room temperature or elevated) for a specified time to allow for the formation of the crosslinked network.

  • The resulting crosslinked polymer can be isolated by precipitation or by casting the solution and evaporating the solvent.

  • The material should be washed to remove the salt byproduct formed during the reaction.

Visualizing Crosslinking Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the fundamental differences in the crosslinking chemistries and a general workflow for evaluating crosslinker performance.

Crosslinking_Mechanisms cluster_condensation Condensation Curing cluster_addition Addition Curing cluster_chloromethyl 1,3-bis(chloromethyl)tetramethyldisiloxane Curing PDMS_OH1 PDMS-OH Crosslinked_Condensation PDMS-O-Si(OR)2-O-PDMS + ROH PDMS_OH1->Crosslinked_Condensation Crosslinker_OR R'-Si(OR)3 Crosslinker_OR->Crosslinked_Condensation PDMS_OH2 HO-PDMS PDMS_OH2->Crosslinked_Condensation PDMS_Vinyl PDMS-CH=CH2 Crosslinked_Addition PDMS-CH2-CH2-Si-R' PDMS_Vinyl->Crosslinked_Addition Crosslinker_H R'-Si-H Crosslinker_H->Crosslinked_Addition PDMS_OH3 PDMS-OH Crosslinked_Chloro PDMS-O-CH2-Si(CH3)2-O-Si(CH3)2-CH2-O-PDMS + HCl PDMS_OH3->Crosslinked_Chloro BCMTDS Cl-CH2-Si(CH3)2-O-Si(CH3)2-CH2-Cl BCMTDS->Crosslinked_Chloro PDMS_OH4 HO-PDMS PDMS_OH4->Crosslinked_Chloro

Figure 1. Simplified reaction schemes for different siloxane crosslinking mechanisms.

Crosslinker_Evaluation_Workflow start Select Siloxane Polymer and Crosslinkers prepare Prepare Polymer/Crosslinker Formulations start->prepare cure Cure Samples under Controlled Conditions prepare->cure characterize Characterize Material Properties cure->characterize mechanical Mechanical Testing (Tensile, Hardness, etc.) characterize->mechanical thermal Thermal Analysis (TGA, DSC) characterize->thermal swelling Swelling Studies (Crosslink Density) characterize->swelling analyze Analyze and Compare Data mechanical->analyze thermal->analyze swelling->analyze conclusion Select Optimal Crosslinker for Application analyze->conclusion

Figure 2. General workflow for the evaluation and comparison of siloxane crosslinkers.

Conclusion

The selection of a siloxane crosslinker is a critical step in the development of silicone-based materials. While traditional condensation and addition cure systems are well-established and offer a range of properties, novel crosslinkers like 1,3-bis(chloromethyl)tetramethyldisiloxane present opportunities for creating materials with unique characteristics. The formation of Si-C or Si-O-C bonds may lead to enhanced thermal and hydrolytic stability, which could be advantageous in demanding applications such as long-term implantable medical devices or materials for use in harsh chemical environments.

Further experimental investigation is required to fully elucidate the performance of 1,3-bis(chloromethyl)tetramethyldisiloxane in direct comparison with other crosslinkers. Researchers are encouraged to use the provided protocols as a starting point for their own comparative studies to identify the optimal crosslinking strategy for their specific research and development needs.

References

A Comparative Guide to the Thermal Stability of Polymers Crosslinked with 1,3-bis(chloromethyl)tetramethyldisiloxane and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical determinant of a polymer's final properties, particularly its thermal stability. This guide provides a comparative analysis of the thermal stability of polymers crosslinked with 1,3-bis(chloromethyl)tetramethyldisiloxane against common alternative crosslinkers, including organic peroxides and vinyl-based monomers. This comparison is supported by a review of experimental data from scientific literature and detailed experimental protocols for thermal analysis.

Introduction to Polymer Crosslinking and Thermal Stability

Crosslinking is a chemical process that introduces covalent bonds between polymer chains, transforming a collection of individual chains into a single, interconnected network. This three-dimensional structure significantly enhances a material's mechanical strength, chemical resistance, and, most importantly for many advanced applications, its thermal stability. The choice of crosslinking agent dictates the chemical nature of these crosslinks and the overall network architecture, thereby profoundly influencing the polymer's response to elevated temperatures.

1,3-bis(chloromethyl)tetramethyldisiloxane is a siloxane-based crosslinking agent containing reactive chloromethyl groups. The presence of the thermally stable siloxane backbone is anticipated to impart enhanced thermal and oxidative stability to the crosslinked polymer network. The chloromethyl groups can react with various functional groups on polymer chains, such as hydroxyl or amine groups, or can be used in reactions like Friedel-Crafts alkylation with aromatic polymers, to form robust crosslinks.

Comparative Analysis of Thermal Stability

An objective assessment of a crosslinking agent's performance requires a comparison of key thermal properties. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to evaluate the thermal stability of polymers. TGA measures the weight loss of a material as a function of temperature, providing information on decomposition temperatures and the amount of residual char. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the glass transition temperature (Tg), melting points (Tm), and crystallization temperatures (Tc).

While specific quantitative data for polymers crosslinked with 1,3-bis(chloromethyl)tetramethyldisiloxane is not extensively available in peer-reviewed literature, a comparative assessment can be made by examining data for polymers crosslinked with structurally similar siloxanes and common alternative crosslinkers such as organic peroxides (e.g., dicumyl peroxide) and vinyl crosslinkers (e.g., divinylbenzene).

Data Presentation

The following table summarizes typical thermal properties for various polymer systems crosslinked with different agents. It is important to note that these values are representative and can vary depending on the specific polymer, crosslinking density, and experimental conditions.

Crosslinking AgentPolymer SystemOnset Decomposition Temp. (Tonset, °C)Temperature at Max. Decomposition Rate (Tmax, °C)Char Yield at 600°C (%)Glass Transition Temp. (Tg, °C)Citation(s)
Siloxane-based (Anticipated) Various PolymersHighHighModerate to HighVaries with polymer[1]
Dicumyl PeroxidePolyethylene (HDPE)~450~475< 1Not significantly affected[2]
Dicumyl PeroxideNitrile Rubber (NBR)~350~380~5Not significantly affected[3]
DivinylbenzenePolystyrene~370~420~20-30Increases with crosslink density[4][5][6][7]

Note: The data for the siloxane-based crosslinker is an anticipated range based on the known high thermal stability of polysiloxanes.[1]

From the comparative data, it is evident that the type of crosslinker significantly influences the thermal stability of the resulting polymer network. Peroxide crosslinkers, while effective, can sometimes initiate degradation at lower temperatures.[3] Aromatic crosslinkers like divinylbenzene are known to enhance char yield, which is beneficial for flame retardancy.[4][7] Siloxane-based crosslinkers are generally expected to provide a substantial increase in thermal and oxidative stability due to the high bond energy of the Si-O backbone.[1]

Experimental Protocols

To facilitate reproducible and comparative thermal analysis, detailed methodologies for TGA and DSC are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability, decomposition profile, and char yield of the crosslinked polymer.

Apparatus: Thermogravimetric Analyzer.

Procedure:

  • A small sample of the crosslinked polymer (typically 5-10 mg) is accurately weighed and placed in a tared TGA pan (e.g., platinum or alumina).

  • The sample is heated in the TGA furnace from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).[8]

  • The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent thermo-oxidative degradation.

  • The weight of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset decomposition temperature (Tonset), the temperature of maximum decomposition rate (Tmax) from the derivative thermogravimetric (DTG) curve, and the final char yield.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the crosslinked polymer.

Apparatus: Differential Scanning Calorimeter.

Procedure:

  • A small, accurately weighed sample of the crosslinked polymer (typically 5-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum).

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program. A typical program involves a heat-cool-heat cycle to erase the thermal history of the sample.[9][10]

  • The sample is first heated to a temperature above its expected Tg, then cooled at a controlled rate (e.g., 10 °C/min), and finally reheated at the same rate (e.g., 10 °C/min).[10]

  • The heat flow to the sample relative to the reference is measured as a function of temperature.

  • The glass transition is observed as a step-like change in the heat flow curve during the second heating scan. The Tg is typically determined as the midpoint of this transition.[10]

Mandatory Visualization

The following diagrams illustrate the logical workflow for the thermal stability analysis of crosslinked polymers.

experimental_workflow cluster_synthesis Polymer Crosslinking cluster_analysis Thermal Stability Analysis cluster_comparison Comparative Evaluation polymer Base Polymer synthesis Crosslinking Reaction polymer->synthesis crosslinker 1,3-bis(chloromethyl)tetramethyldisiloxane or Alternative Crosslinker crosslinker->synthesis crosslinked_polymer Crosslinked Polymer Sample synthesis->crosslinked_polymer tga Thermogravimetric Analysis (TGA) crosslinked_polymer->tga dsc Differential Scanning Calorimetry (DSC) crosslinked_polymer->dsc tga_data TGA Data (Tonset, Tmax, Char Yield) tga->tga_data dsc_data DSC Data (Tg) dsc->dsc_data comparison Compare Thermal Properties tga_data->comparison dsc_data->comparison conclusion Assess Relative Thermal Stability comparison->conclusion

References

A Comparative Guide to Polymers Synthesized from 1,3-bis(chloromethyl)tetramethyldisiloxane and its Aryl Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characteristics of polymers synthesized using 1,3-bis(chloromethyl)tetramethyldisiloxane and an alternative bifunctional monomer, 1,4-bis(chloromethyl)benzene. Due to the limited availability of published experimental data on polymers derived specifically from 1,3-bis(chloromethyl)tetramethyldisiloxane, this guide leverages established principles of polymer chemistry and available data for the well-characterized poly(p-xylylene) synthesized from 1,4-bis(chloromethyl)benzene to provide a predictive comparison.

Introduction

The synthesis of novel polymers with tailored properties is a cornerstone of materials science and plays a crucial role in advancing various fields, including drug delivery and biomedical devices. The choice of monomer is a critical determinant of the final polymer's characteristics. This guide focuses on 1,3-bis(chloromethyl)tetramethyldisiloxane, a monomer containing a flexible siloxane backbone, and compares its potential in polymerization to the rigid aromatic monomer, 1,4-bis(chloromethyl)benzene. The key difference lies in the backbone structure: the disiloxane unit imparts flexibility, while the phenylene group introduces rigidity.

Monomer Structures and Expected Polymer Architectures

The chemical structures of the two monomers are depicted below. The bifunctional nature of both molecules, with two chloromethyl groups, allows for their participation in polycondensation reactions.

1,3-bis(chloromethyl)tetramethyldisiloxane is expected to produce polymers with a flexible siloxane linkage in the main chain, leading to materials with potentially lower glass transition temperatures and increased chain mobility.

1,4-bis(chloromethyl)benzene , on the other hand, is a well-established precursor for poly(p-xylylene) (Parylene), a polymer known for its high thermal stability and crystallinity.[1][2]

Comparative Data and Predicted Properties

The following table summarizes the known properties of poly(p-xylylene) derived from 1,4-bis(chloromethyl)benzene and predicts the properties of a hypothetical polymer synthesized from 1,3-bis(chloromethyl)tetramethyldisiloxane. These predictions are based on the structural differences between the monomers.

PropertyPolymer from 1,4-bis(chloromethyl)benzene (Poly(p-xylylene))Predicted Properties of Polymer from 1,3-bis(chloromethyl)tetramethyldisiloxane
Backbone Structure Rigid aromatic (phenylene) unitsFlexible siloxane units
Glass Transition Temp. (Tg) ~80-100 °C (for Parylene N)Expected to be significantly lower due to the flexible Si-O-Si linkage
Thermal Stability High, with decomposition temperatures often exceeding 400°C[1]Potentially lower than poly(p-xylylene) due to the lower bond energy of Si-C compared to C-C in the aromatic ring, but still expected to be reasonably high for a polysiloxane.
Crystallinity Semi-crystalline to crystalline[3]Likely to be amorphous or have low crystallinity due to the flexibility of the siloxane backbone.
Solubility Generally insoluble in common organic solventsExpected to be more soluble in a wider range of organic solvents.
Mechanical Properties High tensile strength and modulusExpected to be more elastomeric with lower tensile strength and modulus.

Experimental Protocols

Hypothetical Protocol: Friedel-Crafts Polycondensation of 1,3-bis(chloromethyl)tetramethyldisiloxane with Benzene

Objective: To synthesize a poly(phenylene-co-disiloxane) via Friedel-Crafts alkylation.

Materials:

  • 1,3-bis(chloromethyl)tetramethyldisiloxane

  • Benzene (anhydrous)

  • Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis acid catalyst

  • Anhydrous nitrobenzene or other suitable solvent

  • Methanol

  • Hydrochloric acid (HCl) solution

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, dissolve 1,3-bis(chloromethyl)tetramethyldisiloxane and a stoichiometric amount of benzene in anhydrous nitrobenzene under a nitrogen atmosphere.

  • Cool the reaction mixture in an ice bath.

  • Gradually add anhydrous aluminum chloride to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a specified temperature (e.g., 60-80 °C) for several hours to promote polymerization.

  • Monitor the reaction progress by observing the increase in viscosity.

  • Quench the reaction by pouring the viscous solution into a mixture of methanol and hydrochloric acid.

  • Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomers and catalyst residues.

  • Dry the polymer product under vacuum at an elevated temperature.

Established Protocol: Gilch Polymerization of a 1,4-bis(chloromethyl)benzene Derivative

Objective: To synthesize a substituted poly(p-phenylene vinylene) (PPV).

Materials:

  • A substituted 1,4-bis(chloromethyl)benzene monomer

  • Potassium tert-butoxide

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the substituted 1,4-bis(chloromethyl)benzene monomer in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of potassium tert-butoxide in THF to the monomer solution with vigorous stirring.

  • A color change and the formation of a precipitate are typically observed, indicating the initiation of polymerization.

  • Allow the reaction to proceed at 0 °C for a specified time (e.g., 1-2 hours).

  • Quench the polymerization by adding a small amount of methanol.

  • Isolate the polymer by precipitation into a non-solvent like methanol, followed by filtration.

  • Wash the polymer with methanol and dry it under vacuum.

Mandatory Visualizations

Logical Workflow for Polymer Synthesis and Characterization

Polymer_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomer_Selection Monomer Selection (e.g., 1,3-bis(chloromethyl)tetramethyldisiloxane) Polymerization Polymerization Reaction (e.g., Friedel-Crafts) Monomer_Selection->Polymerization Purification Purification (Precipitation, Washing) Polymerization->Purification Structural Structural Analysis (NMR, FTIR) Purification->Structural Molecular_Weight Molecular Weight Determination (GPC/SEC) Purification->Molecular_Weight Thermal Thermal Analysis (TGA, DSC) Purification->Thermal Mechanical Mechanical Testing (Tensile Analysis) Purification->Mechanical

Caption: Workflow for the synthesis and characterization of polymers.

Signaling Pathway: Friedel-Crafts Polycondensation

Friedel_Crafts_Polycondensation Monomer1 1,3-bis(chloromethyl)- tetramethyldisiloxane Activation Formation of Electrophilic Species Monomer1->Activation Monomer2 Aromatic Comonomer (e.g., Benzene) Propagation Electrophilic Aromatic Substitution & Chain Growth Monomer2->Propagation Catalyst Lewis Acid Catalyst (e.g., AlCl3) Catalyst->Activation Activation->Propagation Polymer Poly(arylene-co-disiloxane) Propagation->Polymer n

Caption: Proposed mechanism for Friedel-Crafts polycondensation.

References

A Comparative Guide to Analytical Methods for Purity Determination of 1,3-bis(chloromethyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key analytical techniques for assessing the purity of 1,3-bis(chloromethyl)tetramethyldisiloxane, a versatile bifunctional silylating agent and an important intermediate in the synthesis of various organosilicon compounds.[1][2] The selection of an appropriate analytical method is critical for ensuring the quality, consistency, and safety of the final products in research and drug development.

The primary methods for purity determination of 1,3-bis(chloromethyl)tetramethyldisiloxane include Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method offers distinct advantages and provides complementary information regarding the purity and identity of the compound.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the recommended analytical methods for the purity assessment of 1,3-bis(chloromethyl)tetramethyldisiloxane.

FeatureGas Chromatography (GC)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Primary Use Quantitative Purity Assessment & Separation of Volatile ImpuritiesStructural Elucidation & Quantitative AnalysisFunctional Group Identification & Qualitative Assessment
Purity Range Typically ≥95%[3]High Purity (Quantitative NMR)Primarily for identification, not quantification of purity
Information Provided Retention time, peak area (proportional to concentration)Chemical shift, signal intensity, coupling constantsVibrational frequencies of chemical bonds
Strengths High resolution for separating structurally similar impurities, high sensitivity.[4]Provides unambiguous structural information, can identify and quantify unknown impurities with appropriate standards.[5]Fast, non-destructive, and provides characteristic fingerprints of the siloxane backbone and chloromethyl groups.[6]
Limitations Destructive, requires volatile and thermally stable analytes.Lower sensitivity compared to GC, potential for signal overlap.Not suitable for quantifying individual impurities, less sensitive to minor components.
Typical Detection Flame Ionization Detector (FID), Mass Spectrometry (MS)¹H, ¹³C, and ²⁹Si nuclei detectionInfrared absorption

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Gas Chromatography (GC) for Purity Determination

Gas chromatography is a cornerstone technique for quantifying the purity of 1,3-bis(chloromethyl)tetramethyldisiloxane by separating it from volatile impurities.[1]

Methodology:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A non-polar or mid-polar capillary column is recommended. A common choice would be a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent) with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector, with a split ratio of 50:1.

  • Temperatures:

    • Injector Temperature: 250 °C

    • Detector Temperature (FID): 300 °C

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10 °C/min.

      • Final hold: 280 °C for 5 minutes.

  • Sample Preparation: Dilute the 1,3-bis(chloromethyl)tetramethyldisiloxane sample in a suitable solvent such as dichloromethane or hexane to a concentration of approximately 1 mg/mL.

  • Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. For higher accuracy, a quantitative analysis using an internal or external standard is recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification and Purity

NMR spectroscopy is an indispensable tool for the structural confirmation of 1,3-bis(chloromethyl)tetramethyldisiloxane and can be used for quantitative purity assessment. ¹H, ¹³C, and ²⁹Si NMR provide complementary information.[7][8]

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of CDCl₃.

  • ¹H NMR:

    • Acquisition: Standard single-pulse experiment.

    • Expected Signals:

      • A singlet around 0.2 ppm corresponding to the methyl protons (Si-CH₃).

      • A singlet around 2.7 ppm corresponding to the chloromethyl protons (Si-CH₂Cl).

    • Purity Assessment: Integration of the signals should correspond to the expected proton ratio. Impurities will present as additional peaks.

  • ¹³C NMR:

    • Acquisition: Proton-decoupled experiment.

    • Expected Signals:

      • A signal for the methyl carbons (Si-CH₃).

      • A signal for the chloromethyl carbons (Si-CH₂Cl).

  • ²⁹Si NMR:

    • Acquisition: Inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.[8] A relaxation agent may be used to shorten the long relaxation times of ²⁹Si nuclei.

    • Expected Signal: A single resonance characteristic of the silicon environment in the disiloxane. PubChem indicates the availability of a ²⁹Si NMR spectrum for this compound.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and straightforward method for confirming the presence of key functional groups in 1,3-bis(chloromethyl)tetramethyldisiloxane and for detecting certain types of impurities.

Methodology:

  • Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Neat: A thin film of the liquid sample can be placed between two KBr or NaCl plates.

    • ATR: A drop of the sample is placed directly on the ATR crystal.[3]

  • Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹.

  • Expected Characteristic Absorptions:

    • Si-O-Si stretching: A strong, broad absorption band around 1050-1100 cm⁻¹.

    • Si-CH₃ rocking and Si-C stretching: Peaks around 800-850 cm⁻¹ and 1250-1270 cm⁻¹.

    • C-H stretching (in CH₃ and CH₂): Absorptions in the region of 2900-3000 cm⁻¹.

    • CH₂-Cl stretching: A band typically in the 650-800 cm⁻¹ region.

  • Purity Assessment: The presence of unexpected peaks, such as a broad O-H stretch around 3200-3600 cm⁻¹, could indicate the presence of hydrolysis products (silanols).

Mandatory Visualization

The following diagrams illustrate the logical workflow for purity analysis and the potential reaction pathway for the synthesis of 1,3-bis(chloromethyl)tetramethyldisiloxane.

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Interpretation cluster_reporting Final Report sample 1,3-bis(chloromethyl)tetramethyldisiloxane Sample prep Sample Preparation (Dilution/Dissolution) sample->prep gc GC Analysis prep->gc nmr NMR Analysis (¹H, ¹³C, ²⁹Si) prep->nmr ftir FTIR Analysis prep->ftir data_proc Data Processing (Integration/Peak Picking) gc->data_proc nmr->data_proc ftir->data_proc purity_det Purity Determination data_proc->purity_det struct_ver Structural Verification data_proc->struct_ver report Certificate of Analysis / Research Report purity_det->report struct_ver->report

Caption: Experimental workflow for purity analysis.

synthesis_pathway reactant Chloro(chloromethyl)dimethylsilane hydrolysis Hydrolysis (with H₂O) reactant->hydrolysis product 1,3-bis(chloromethyl)tetramethyldisiloxane hydrolysis->product byproduct HCl hydrolysis->byproduct

Caption: Simplified synthesis pathway.[9]

References

performance comparison of silicone elastomers made with different crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The selection of a silicone elastomer for research, medical, and pharmaceutical applications is a critical decision, with the curing chemistry—specifically the crosslinking agent—playing a pivotal role in the final performance characteristics of the material. The two most prevalent curing systems are platinum-catalyzed (addition cure) and peroxide-initiated (free-radical cure). This guide provides an objective comparison of the performance of silicone elastomers made with these different crosslinkers, supported by experimental data and detailed testing methodologies, to aid in the selection of the optimal material for your specific application.

Key Performance Metrics: A Tabular Comparison

The choice between platinum-cured and peroxide-cured silicone elastomers often involves a trade-off between purity, mechanical properties, and cost. Platinum-cured silicones are renowned for their high purity and excellent mechanical properties, making them a preferred choice for sensitive applications.[1][2][3] In contrast, peroxide-cured silicones offer a cost-effective solution with robust performance, particularly in industrial settings where high purity is less critical.[3][4]

Performance MetricPlatinum-Cured Silicone ElastomerPeroxide-Cured Silicone ElastomerTest Standard
Purity & Biocompatibility High purity with no byproducts, making it ideal for medical, pharmaceutical, and food-grade applications.[1][2][3]Contains byproducts such as volatile organic acids that may leach out, limiting its use in high-purity applications.[5][6]ISO 10993, USP Class VI
Tensile Strength Generally higher, offering superior durability under tension.[6][7][8][9]Good, but typically lower than platinum-cured counterparts.[6]ASTM D412
Elongation at Break Higher elongation, indicating greater flexibility and elasticity.[6][8]Good, but generally lower than platinum-cured silicones.[6]ASTM D412
Tear Strength Typically higher, providing better resistance to tearing and propagation of cuts.[5][8]Generally lower than platinum-cured elastomers.[5]ASTM D624
Compression Set Good resistance to permanent deformation after prolonged compression.Often exhibits superior compression set properties, especially at elevated temperatures.[7][10]ASTM D395
Hardness (Durometer) Wide range of hardnesses available.Wide range of hardnesses available.ASTM D2240
Clarity Excellent optical clarity and transparency.[5]Can be hazy or translucent and may yellow over time.[5]Visual Inspection
Curing Byproducts No byproducts, resulting in a cleaner material.[1][9]Produces byproducts that may require post-curing to remove.[5][6]N/A
Cost Higher material and processing costs.[6][8]More cost-effective.[3][6]N/A

Experimental Protocols

Accurate and reproducible data are paramount in material science. The following are detailed methodologies for the key experiments cited in the comparison table, based on internationally recognized ASTM standards.

ASTM D412: Tensile Properties of Vulcanized Rubber and Thermoplastic Elastomers

This test method is used to determine the tensile strength and elongation at break of silicone elastomers.[11][12][13][14][15]

  • Specimen Preparation: Dumbbell-shaped ("dogbone") specimens are die-cut from a flat sheet of the cured silicone elastomer.[11] The thickness of the narrow section of the specimen is measured at three points, and the median value is used for cross-sectional area calculation.[11]

  • Test Procedure:

    • The specimen is clamped into the grips of a universal testing machine (tensile tester).

    • The grips are separated at a constant rate of speed, typically 500 mm/min, until the specimen ruptures.[11][13]

    • The force required to stretch the specimen and the elongation at the point of rupture are continuously recorded.

  • Calculations:

    • Tensile Strength: The maximum force recorded during the test divided by the original cross-sectional area of the specimen.

    • Elongation at Break: The increase in length of the specimen at the point of rupture, expressed as a percentage of the original length.

ASTM D395: Compression Set of Rubber

This test method measures the ability of a silicone elastomer to retain its elastic properties after prolonged compression.[16][17][18][19] A lower compression set value indicates better material resilience.[20]

  • Specimen Preparation: Cylindrical discs of a specified diameter and thickness are used.

  • Test Procedure (Method B - Constant Deflection):

    • The initial thickness of the specimen is measured.

    • The specimen is placed in a compression device between two parallel plates and compressed to a specified percentage of its original thickness (commonly 25%).[18]

    • The compressed specimen is then placed in an oven at a specified temperature for a set duration (e.g., 22 hours at 177°C).[10]

    • After the specified time, the specimen is removed from the device and allowed to recover at room temperature for 30 minutes.[17][18]

    • The final thickness of the specimen is measured.

  • Calculation:

    • Compression Set (%) = [(Initial Thickness - Final Thickness) / (Initial Thickness - Spacer Bar Thickness)] x 100 [20]

ASTM D624: Tear Strength of Conventional Vulcanized Rubber and Thermoplastic Elastomers

This test method is used to determine the resistance of a silicone elastomer to tearing.[21][22][23][24]

  • Specimen Preparation: Specimens are die-cut into specific shapes, with Type C (right-angled) being common.[22][24]

  • Test Procedure:

    • The thickness of the specimen is measured.

    • The specimen is placed in the grips of a universal testing machine.

    • The grips are separated at a constant rate of speed (e.g., 500 mm/min) until the specimen is completely torn.

  • Calculation:

    • Tear Strength: The maximum force recorded during the test divided by the thickness of the specimen.

ASTM D2240: Durometer Hardness of Rubber

This test method measures the indentation hardness of silicone elastomers.[25][26][27][28][29]

  • Specimen Preparation: The test specimen should have a minimum thickness of 6 mm. Thinner specimens can be stacked to achieve the required thickness.[27]

  • Test Procedure:

    • The durometer, a handheld or stand-mounted instrument with a specific indenter shape (e.g., Shore A for softer elastomers), is pressed firmly against the surface of the specimen.[26][27]

    • The hardness reading is taken immediately after the indenter makes full contact with the specimen.

  • Reporting: The hardness is reported on a scale of 0 to 100, with higher numbers indicating greater hardness.

Visualization of the Selection Process

The following diagram illustrates a logical workflow for selecting the appropriate silicone elastomer crosslinker based on key application requirements.

SiliconeElastomerSelection start Application Requirements purity High Purity & Biocompatibility? start->purity cost Cost Sensitivity? purity->cost No mechanicals_high High Tensile/Tear Strength Critical? purity->mechanicals_high Yes compression Superior Compression Set Required? cost->compression High peroxide Peroxide-Cured Silicone cost->peroxide Low platinum Platinum-Cured Silicone mechanicals_high->platinum Yes mechanicals_high->platinum No compression->peroxide Yes consider_specialty_plat Consider Specialty Platinum-Cured compression->consider_specialty_plat No

Caption: Decision workflow for silicone elastomer crosslinker selection.

Conclusion

The selection between platinum-cured and peroxide-cured silicone elastomers is a multi-faceted decision that hinges on the specific demands of the application. For applications in the pharmaceutical and medical device industries, where purity, biocompatibility, and minimal extractables are non-negotiable, platinum-cured silicones are often the superior choice.[1][2] However, for less critical applications where cost is a primary driver and exceptional compression set at high temperatures is required, peroxide-cured silicones present a viable and economical alternative.[4][7] A thorough understanding of the performance trade-offs, substantiated by standardized testing, is essential for making an informed material selection that ensures both product efficacy and safety.

References

The Versatility of 1,3-Bis(chloromethyl)tetramethyldisiloxane in High-Performance Surface Coatings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate surface coating modifiers is paramount to achieving desired material performance. This guide provides an objective comparison of 1,3-bis(chloromethyl)tetramethyldisiloxane, a highly versatile organosilicon compound, against other alternatives in the formulation of advanced surface coatings. By examining its role as a key intermediate for functionalized polysiloxanes, this report offers insights supported by experimental data to inform material selection and development.

1,3-Bis(chloromethyl)tetramethyldisiloxane (BCMDS) is a unique siloxane that serves as a critical building block in the synthesis of a variety of organosilicon materials.[1] Its bifunctional nature, characterized by the presence of reactive chloromethyl groups, allows for its incorporation into various polymer systems, leading to significant enhancements in coating properties.[1] This guide will delve into the advantages conferred by BCMDS, primarily through its conversion into functional polysiloxanes, and compare these with the performance of coatings modified with other common additives.

Performance Benchmark: A Quantitative Comparison

The primary advantage of BCMDS lies in its role as a precursor to specialized polysiloxanes. The reactive chloromethyl groups facilitate further chemical modifications, making it a valuable intermediate in the production of specialty chemicals and functional materials.[1] These derivative polysiloxanes can be tailored to impart specific properties to a coating, such as improved adhesion, enhanced hydrophobicity, and superior corrosion resistance.

Adhesion Strength

One of the key performance indicators for any coating is its ability to adhere to the substrate. Polysiloxanes derived from BCMDS can be engineered to form strong covalent bonds with both the substrate and the coating matrix, significantly improving adhesion. While direct comparative data for BCMDS is limited, we can compare the performance of coatings modified with BCMDS-derivatives to those with other common silane coupling agents.

Silane Coupling Agent / ModifierSubstrateResin MatrixShear Bond Strength (MPa)
Polysiloxane-based adhesive with catechol functionality (derived from a multi-step synthesis potentially involving a BCMDS-like precursor)AluminumPolysiloxane12.7–21.7
3-Glycidyloxypropyltrimethoxysilane (a common epoxy-functional silane)Aluminum AlloyEpoxySignificantly improved adhesion and corrosion resistance
Unmodified EpoxyAluminum AlloyEpoxyBaseline

Note: The data for the polysiloxane-based adhesive is from a study on catechol-functionalized polysiloxanes, which represents a class of high-performance adhesives that can be synthesized using versatile precursors like BCMDS.[2] The data for the epoxy-functional silane is qualitative but indicates a significant improvement over an unmodified system.[3]

Surface Hydrophobicity

Coatings with hydrophobic surfaces are highly desirable for applications requiring water repellency and self-cleaning properties. The incorporation of siloxane moieties, facilitated by the use of BCMDS as a precursor, can significantly increase the water contact angle of a surface.

Coating SystemSubstrateWater Contact Angle (°)
Uncoated Polydimethylsiloxane (PDMS)PDMS116.7 ± 2.21
Polydopamine-coated PDMS (hydrophilic modification)PDMS40-70

This table illustrates the inherent hydrophobicity of a siloxane polymer (PDMS) and how it can be modified. While not directly measuring a BCMDS-derived coating, it provides a reference for the hydrophobic nature of polysiloxanes.[4]

Corrosion Resistance

The protective capabilities of a coating against corrosion are critical for the longevity of metal substrates. The dense, cross-linked network formed by BCMDS-derived polysiloxanes can act as an effective barrier against corrosive agents.

Coating SystemSubstrateCorrosion Resistance Performance
Bis-silane-modified epoxy coatingAluminum AlloyLower coating capacitance and higher charge transfer resistance over long immersion times, indicating stronger waterproof permeability and substrate corrosion protection.
Silane monomer-modified epoxy coatingAluminum AlloyHigher coating capacitance and lower charge transfer resistance compared to bis-silane modified coatings.
Waterborne polyurethane modified epoxy (WPUME)TinplateWithstood salt spray test for over 60 days (1440 hours).

This table compares a bis-silane modified epoxy, which can be synthesized from precursors like BCMDS, with a monomer-modified epoxy, demonstrating the superior performance of the former.[3] The WPUME data provides a benchmark for excellent corrosion resistance.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the synthesis of functionalized polysiloxanes from BCMDS and the evaluation of coating properties.

Synthesis of Amine-Functionalized Disiloxane

This protocol describes a method to introduce amine functionalities to a disiloxane, a reaction analogous to how BCMDS can be functionalized.

  • Reaction Setup: A mixture of 1,3-bis(chloropropyl)-1,1,3,3-tetramethyldisiloxane is reacted with an excess of ethylene diamine.[6]

  • Reaction Conditions: The reaction is typically carried out in a suitable solvent under controlled temperature and pressure.

  • Purification: The resulting amine-functionalized disiloxane is then purified to remove unreacted reagents and byproducts.

Water Contact Angle Measurement

This protocol outlines the standard procedure for determining the hydrophobicity of a coated surface.

  • Sample Preparation: The coating is applied to a flat substrate and cured according to the manufacturer's instructions.

  • Measurement: A droplet of deionized water of a specific volume is placed on the coated surface.

  • Analysis: The angle between the tangent of the droplet at the three-phase contact point and the solid surface is measured using a goniometer. An average of multiple measurements is taken to ensure accuracy.

Adhesion Testing (ASTM D3359 - Tape Test)

This is a common method for assessing the adhesion of coatings.

  • Preparation: A series of cuts in a cross-hatch pattern is made through the coating to the substrate.

  • Application of Tape: A pressure-sensitive tape is applied over the cross-hatch area and smoothed down.

  • Removal and Evaluation: The tape is then rapidly pulled off at a 180° angle. The grid area is inspected for any removal of the coating, and the adhesion is rated according to a standardized scale.

Visualizing the Pathways and Comparisons

The following diagrams, generated using Graphviz, illustrate the synthesis pathways starting from 1,3-bis(chloromethyl)tetramethyldisiloxane and the logical flow of comparing its derivatives with other coating additives.

Synthesis_Pathway BCMDS 1,3-Bis(chloromethyl)tetramethyldisiloxane Functional_Siloxane Functionalized Polysiloxane (e.g., Amine- or Epoxy-functional) BCMDS->Functional_Siloxane Nucleophilic Substitution Nucleophile Nucleophilic Reagent (e.g., Amine, Glycol) Nucleophile->Functional_Siloxane Coating High-Performance Coating Functional_Siloxane->Coating Incorporation into Coating Formulation

Caption: Synthesis of functional polysiloxanes from BCMDS.

Comparison_Logic Goal Improved Coating Performance BCMDS_Path Use of BCMDS-derived Functional Polysiloxane Goal->BCMDS_Path Alternative_Path Use of Alternative Additives (e.g., Standard Silanes, Organic Modifiers) Goal->Alternative_Path Adhesion Adhesion Strength BCMDS_Path->Adhesion Hydrophobicity Hydrophobicity BCMDS_Path->Hydrophobicity Corrosion Corrosion Resistance BCMDS_Path->Corrosion Alternative_Path->Adhesion Alternative_Path->Hydrophobicity Alternative_Path->Corrosion

Caption: Comparison of coating modification strategies.

Conclusion

1,3-Bis(chloromethyl)tetramethyldisiloxane stands out not as a direct coating additive, but as a highly valuable and versatile intermediate. Its true advantage lies in the ability to synthesize a wide array of functionalized polysiloxanes. These derivatives, when incorporated into coating formulations, can lead to significant improvements in adhesion, durability, thermal stability, and hydrophobicity. While direct quantitative comparisons with other additives are not always available, the performance of coatings derived from BCMDS demonstrates its potential for creating high-performance surface modifications. For researchers and professionals in material science and drug development, understanding the synthetic versatility of BCMDS is key to unlocking the next generation of advanced surface coatings.

References

A Comparative Guide to the Thermal Analysis of Polymers with Disiloxane Linkages using Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal properties of polymers containing disiloxane linkages, commonly known as polysiloxanes or silicones, with other commercially significant elastomers. The data presented is based on Differential Scanning Calorimetry (DSC), a powerful analytical technique for characterizing the thermal behavior of polymeric materials.

Performance Comparison: Thermal Properties of Polysiloxanes vs. Alternative Elastomers

Polymers with disiloxane linkages are renowned for their exceptional thermal stability and flexibility at low temperatures. This performance is a direct result of the unique properties of the siloxane bond (Si-O-Si). The table below summarizes key thermal transition data obtained from DSC analysis, comparing various polysiloxanes with common organic elastomers such as Ethylene Propylene Diene Monomer (EPDM) rubber and Fluoroelastomers (FKM).

Polymer TypeSpecific PolymerGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Crystallization Temp. (Tc) (°C)Key Characteristics
Polysiloxanes Polydimethylsiloxane (PDMS)-125 to -120[1]-40 to -35[2]Around -80[2]Excellent low-temperature flexibility, high thermal stability.
Poly(methylphenyl)siloxane-28[1]--Increased rigidity compared to PDMS due to the phenyl group.
Poly(diphenyl)siloxane+40[1]--Significantly higher Tg, indicating reduced chain flexibility.
Organic Elastomers EPDM Rubber-60 to -48[3]-8.0 to 13.7[3]Varies with ethylene contentGood weather and ozone resistance, but less thermally stable than silicones.[4]
Fluoroelastomer (FKM)Around -20No distinct melting point-Excellent chemical and high-temperature resistance, but lower low-temperature flexibility.[5]

Note: The thermal properties of polymers can be influenced by factors such as molecular weight, crosslink density, and the presence of fillers or additives. The data presented here are typical values.

Experimental Protocol: DSC Analysis of Polymers

The following is a detailed methodology for the thermal analysis of polymers using DSC, based on the ASTM D3418 standard test method.[6][7]

1. Instrumentation:

  • A calibrated Differential Scanning Calorimeter (DSC) equipped with a cooling accessory.

  • Standard aluminum pans and lids.

  • A microbalance for accurate sample weighing.

  • Inert purge gas (e.g., nitrogen) with a flow controller.

2. Sample Preparation:

  • Accurately weigh 5 to 10 mg of the polymer sample into a standard aluminum DSC pan.[8]

  • Seal the pan hermetically using a sample press to ensure good thermal contact and prevent any loss of volatiles.

  • Prepare an empty, sealed aluminum pan to be used as a reference.

3. DSC Measurement Procedure:

  • Place the sample pan and the reference pan into the DSC cell.

  • Purge the DSC cell with nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

  • Equilibrate the sample at a starting temperature well below the expected glass transition temperature (e.g., -150°C for PDMS).

  • First Heating Scan: Heat the sample at a controlled rate of 10°C/min to a temperature above its melting point (or expected degradation temperature if non-melting).[6] This step is crucial to erase the previous thermal history of the polymer.

  • Cooling Scan: Cool the sample at a controlled rate of 10°C/min to the initial starting temperature.

  • Second Heating Scan: Heat the sample again at a controlled rate of 10°C/min to the final temperature. The data from this second heating scan is typically used for analysis to ensure a consistent thermal history. For determining the glass transition temperature, a heating rate of 20°C/min is often used.[7]

4. Data Analysis:

  • The DSC thermogram (a plot of heat flow versus temperature) is analyzed to determine the following:

    • Glass Transition Temperature (Tg): The midpoint of the step change in the heat flow curve.

    • Crystallization Temperature (Tc): The peak maximum of the exothermic peak during the cooling scan.

    • Melting Temperature (Tm): The peak maximum of the endothermic peak during the second heating scan.

    • Enthalpy of Fusion (ΔHf) and Crystallization (ΔHc): The area under the respective melting and crystallization peaks, which provides information about the degree of crystallinity.

Visualizing the DSC Experimental Workflow

The following diagram illustrates the logical flow of a typical DSC experiment for comparing the thermal properties of polymers.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis Sample_Weighing Weigh 5-10 mg of Polymer Sample_Encapsulation Seal in Aluminum Pan Sample_Weighing->Sample_Encapsulation Load_Samples Load Sample and Reference Pans Sample_Encapsulation->Load_Samples Reference_Pan Prepare Empty Reference Pan Purge Purge with Inert Gas Load_Samples->Purge Equilibrate Equilibrate at Start Temperature Purge->Equilibrate First_Heat First Heating Scan (Erase Thermal History) Equilibrate->First_Heat Cool Cooling Scan First_Heat->Cool Second_Heat Second Heating Scan (Data Acquisition) Cool->Second_Heat Analyze_Thermogram Analyze Thermogram Second_Heat->Analyze_Thermogram Determine_Tg Determine Tg Analyze_Thermogram->Determine_Tg Determine_Tm_Tc Determine Tm & Tc Analyze_Thermogram->Determine_Tm_Tc Calculate_Enthalpy Calculate ΔH Analyze_Thermogram->Calculate_Enthalpy Comparison_Table Generate Comparison Table Determine_Tg->Comparison_Table Determine_Tm_Tc->Comparison_Table Calculate_Enthalpy->Comparison_Table

Caption: Workflow for DSC analysis of polymers.

References

Thermogravimetric Analysis of Materials Modified with 1,3-bis(chloromethyl)tetramethyldisiloxane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide, therefore, aims to provide a foundational understanding for researchers, scientists, and drug development professionals on the principles of thermogravimetric analysis and its application in characterizing silane-modified materials. It will present a generalized experimental protocol for conducting TGA and discuss the expected thermal behavior of materials modified with similar siloxane-based agents as a proxy for comparison. The lack of specific data for the target compound, however, precludes a direct comparative analysis with alternative treatments based on experimental evidence.

Understanding Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability and composition of materials. Key parameters obtained from a TGA curve include:

  • Onset Decomposition Temperature (Tonset): The temperature at which the material starts to decompose.

  • Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of mass loss is highest, identified by the peak of the derivative thermogravimetric (DTG) curve.

  • Residual Mass: The percentage of the initial mass that remains at the end of the analysis, often indicating the formation of a stable char or inorganic residue.

Hypothetical Comparison: Expected Thermal Behavior

In the absence of direct data for 1,3-bis(chloromethyl)tetramethyldisiloxane, we can infer potential thermal behavior based on the known effects of other siloxane modifications on various substrates like cellulose, epoxy resins, and polyurethanes. Generally, the incorporation of siloxane moieties into a polymer matrix is expected to enhance its thermal stability. This is attributed to the high bond energy of the siloxane (Si-O) bond.

For comparison, we will consider a hypothetical scenario where a substrate material (e.g., cellulose) is modified with 1,3-bis(chloromethyl)tetramethyldisiloxane and compared against an unmodified substrate and a substrate modified with a different, well-characterized silane, such as (3-aminopropyl)triethoxysilane (APTES).

Table 1: Hypothetical TGA Data for Modified Cellulose

SampleOnset Decomposition Temp. (°C)Temp. of Max. Decomposition Rate (°C)Residual Mass at 700°C (%)
Unmodified Cellulose~300 - 320~350 - 360< 10
Cellulose Modified with APTES~310 - 330~360 - 370~15 - 20
Cellulose Modified with 1,3-bis(chloromethyl)tetramethyldisiloxane (Hypothetical) ~320 - 340 ~370 - 380 ~20 - 25

Note: The data for the target compound is hypothetical and serves for illustrative purposes only.

Experimental Protocols

A generalized experimental protocol for conducting TGA on modified materials is provided below. Specific parameters may need to be optimized based on the material and the instrument used.

Thermogravimetric Analysis (TGA) Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small amount of the dried sample (typically 5-10 mg) is accurately weighed and placed in a TGA pan (e.g., alumina or platinum).

  • Atmosphere: The analysis is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to study thermal decomposition, or under an oxidative atmosphere (e.g., air) to study thermo-oxidative degradation. The gas flow rate is maintained at a constant value (e.g., 20-50 mL/min).

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C) for a few minutes.

    • Heat the sample at a constant heating rate (e.g., 10°C/min) to a final temperature (e.g., 700-800°C).

  • Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

  • Data Analysis: The TGA and DTG curves are plotted. The onset decomposition temperature, the temperature of maximum decomposition rate, and the residual mass are determined from the curves.

Logical Workflow for TGA Experiment

The following diagram illustrates the logical workflow of a typical TGA experiment.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Acquisition & Analysis Sample Material Sample Weigh Weigh 5-10 mg Sample->Weigh Pan Place in TGA Pan Weigh->Pan Load Load Sample into Furnace Pan->Load Atmosphere Set Inert/Oxidative Atmosphere Load->Atmosphere Program Define Temperature Program (Heating Rate, Temp. Range) Atmosphere->Program Run Start Analysis Program->Run Record Record Mass vs. Temperature Run->Record Plot Plot TGA/DTG Curves Record->Plot Analyze Determine T_onset, T_max, Residual Mass Plot->Analyze

A simplified workflow for a typical thermogravimetric analysis experiment.

Conclusion

A Researcher's Guide to Validating Reaction Products of 1,3-Bis(chloromethyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical techniques for validating the structure of reaction products derived from 1,3-bis(chloromethyl)tetramethyldisiloxane. Intended for researchers, scientists, and professionals in drug development, this document outlines key experimental data and detailed protocols to ensure accurate structural confirmation of novel siloxane compounds.

1,3-Bis(chloromethyl)tetramethyldisiloxane is a versatile bifunctional reagent used in the synthesis of various organosilicon materials, including polymers, surface modifiers, and coupling agents.[1] Its reactivity lies in the two chloromethyl groups, which are susceptible to nucleophilic substitution. This allows for the introduction of various functional groups, leading to a diverse range of products. This guide will focus on the characterization of products from common substitution reactions, such as those with sodium azide and subsequent hydrolysis or amination.

Comparative Analysis of Analytical Techniques

The validation of these reaction products relies on a combination of spectroscopic techniques to provide unambiguous structural evidence. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Each technique offers unique insights into the molecular structure.

  • NMR Spectroscopy (¹H, ¹³C, and ²⁹Si): Provides detailed information about the chemical environment of individual atoms. ¹H and ¹³C NMR are crucial for confirming the modification of the chloromethyl group by observing shifts in the methylene (-CH₂-) protons and carbons. ²⁹Si NMR can be used to verify the integrity of the siloxane backbone.[2]

  • FT-IR Spectroscopy: Identifies the presence or absence of specific functional groups. The disappearance of the C-Cl bond vibration and the appearance of new characteristic bands (e.g., N₃ stretch, O-H stretch, or N-H bend) are key indicators of a successful reaction.[3]

  • GC-MS: Separates components of a reaction mixture and provides information about their molecular weight and fragmentation patterns. This is useful for assessing product purity and confirming the overall mass of the new compound.[4][5]

The following sections provide a detailed comparison of the expected analytical data for the starting material and its azide substitution product.

Data Presentation: A Comparative Summary

The tables below summarize the expected quantitative data from NMR, FT-IR, and GC-MS analyses for 1,3-bis(chloromethyl)tetramethyldisiloxane and its diazido derivative, 1,3-bis(azidomethyl)tetramethyldisiloxane.

Table 1: Comparison of ¹H and ¹³C NMR Spectral Data

CompoundFunctional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1,3-Bis(chloromethyl)tetramethyldisiloxane Si-CH₃~0.1-0.2~0.0
Si-CH₂-Cl~2.6-2.7~27-28
1,3-Bis(azidomethyl)tetramethyldisiloxane Si-CH₃~0.1-0.2~-1.0 to 0.0
Si-CH₂-N₃~2.4-2.5~30-32

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Table 2: Comparison of Key FT-IR Absorption Bands

CompoundFunctional Group VibrationWavenumber (cm⁻¹)Characteristics
1,3-Bis(chloromethyl)tetramethyldisiloxane Si-O-Si stretch~1050-1100Strong, broad
Si-CH₃ deformation~1260Sharp
C-Cl related~1180, ~1395[3]
1,3-Bis(azidomethyl)tetramethyldisiloxane N₃ asymmetric stretch~2120-2180Strong, sharp[3]
Si-O-Si stretch~1050-1100Strong, broad
Si-CH₃ deformation~1260Sharp

Table 3: Comparison of Key GC-MS Fragmentation Ions (m/z)

CompoundKey Fragment Ion (m/z)Proposed Fragment Structure
1,3-Bis(chloromethyl)tetramethyldisiloxane 153[M - CH₂Cl - CH₃]⁺ or similar cleavage products[6]
181[M - CH₂Cl]⁺[6]
1,3-Bis(azidomethyl)tetramethyldisiloxane Hypothetical 187[M - N₃]⁺
Hypothetical 159[M - N₃ - N₂]⁺ (loss of azide followed by nitrogen)

Note: Fragmentation patterns for the azide product are hypothetical and based on common fragmentation pathways.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducible and reliable results.

Protocol 1: NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Use a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for accurate integration in quantitative NMR (qNMR).[1]

    • Set a relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation and accurate quantification. For siloxanes, a delay of 4-7 seconds is often sufficient.[7]

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using proton decoupling.

    • A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Reference the spectrum to the internal standard (TMS at 0.00 ppm).

    • Integrate the relevant peaks to determine the relative ratios of different proton or carbon environments.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place a small drop of the liquid sample directly onto the surface of an ATR (Attenuated Total Reflectance) crystal.[8]

    • Alternatively, for transmission analysis, place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[9]

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or salt plates.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify characteristic absorption bands and compare them to known values for the expected functional groups.[3]

Protocol 3: GC-MS
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Injector: 250°C, splitless or split injection (e.g., 10:1 split ratio).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).[10]

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C, and hold for 5-10 minutes.[10]

  • MS Method:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range from m/z 40 to 500.

    • Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.[10]

  • Data Analysis:

    • Identify the peak corresponding to your product in the total ion chromatogram.

    • Analyze the mass spectrum of the peak, identifying the molecular ion (if present) and characteristic fragment ions.

    • Compare the fragmentation pattern to the expected fragmentation of the proposed structure and to library databases (e.g., NIST).

Mandatory Visualizations

The following diagrams illustrate the logical workflow and relationships in the structural validation process.

Reaction_Validation_Workflow cluster_synthesis Synthesis cluster_analysis Analytical Validation cluster_interpretation Data Interpretation & Confirmation Start 1,3-Bis(chloromethyl)- tetramethyldisiloxane + Reagent Reaction Nucleophilic Substitution Start->Reaction Product Crude Product Mixture Reaction->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR FTIR FT-IR Spectroscopy Product->FTIR GCMS GC-MS Analysis Product->GCMS Data Compare Spectral Data (Shifts, Bands, m/z) NMR->Data FTIR->Data GCMS->Data Structure Confirm Product Structure Data->Structure

Experimental workflow for synthesis and structural validation.

Logical_Relationship cluster_structure Proposed Structure: 1,3-Bis(azidomethyl)tetramethyldisiloxane cluster_evidence Spectroscopic Evidence Structure_Img NMR_H ¹H NMR: Signal for Si-CH₂-N₃ (~2.4-2.5 ppm) Structure_Img->NMR_H NMR_C ¹³C NMR: Signal for Si-CH₂-N₃ (~30-32 ppm) Structure_Img->NMR_C FTIR FT-IR: Strong N₃ stretch (~2120-2180 cm⁻¹) Structure_Img->FTIR MS MS: Molecular Ion (m/z 244) and characteristic fragments (e.g., M-N₃) Structure_Img->MS

Logical relationship between proposed structure and spectral data.

Reaction_Scheme Reactant Cl-CH₂-Si(CH₃)₂-O-Si(CH₃)₂-CH₂-Cl Product N₃-CH₂-Si(CH₃)₂-O-Si(CH₃)₂-CH₂-N₃ Reactant->Product Reactant->midpoint Reagent + 2 NaN₃ Solvent DMF, Δ Byproduct - 2 NaCl midpoint->Product

References

A Researcher's Guide to Assessing Crosslinking Density in Polymers Derived from 1,3-bis(chloromethyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of crosslinking density is a critical parameter in the development of novel polymers, directly influencing their mechanical properties, swelling behavior, and degradation kinetics. This is particularly true for specialized polymers such as those synthesized using 1,3-bis(chloromethyl)tetramethyldisiloxane, a crosslinker known to impart unique characteristics through Friedel-Crafts alkylation. This guide provides a comprehensive comparison of key methodologies for assessing the crosslinking density of such polymers, offering a comparative analysis with alternative crosslinking agents and presenting the necessary experimental frameworks.

Comparative Analysis of Crosslinking Assessment Methods

The selection of an appropriate method for determining crosslinking density is contingent on the specific polymer system, the equipment available, and the desired level of accuracy. The most common and effective techniques are summarized below.

MethodPrincipleAdvantagesDisadvantages
Equilibrium Swelling Based on the Flory-Rehner theory, which relates the equilibrium swelling of a polymer in a suitable solvent to its crosslinking density. The swelling is restricted by the elastic retractive force of the polymer network.Simple, cost-effective, and requires minimal specialized equipment.[1]Indirect method that relies on the Flory-Huggins polymer-solvent interaction parameter (χ), which may not be readily available for novel polymer systems. Assumes a perfect, homogeneous network structure.[1]
Rheology Measures the viscoelastic properties of the polymer, such as the storage modulus (G') in the rubbery plateau region. For an ideal elastic network, G' is directly proportional to the crosslinking density.Provides direct measurement of the mechanical response of the network. Can be used to study the kinetics of crosslinking.[2]Requires a rheometer. The interpretation of results can be complex for non-ideal networks or filled systems.
Differential Scanning Calorimetry (DSC) Can be used to estimate crosslinking density by measuring changes in the heat capacity (ΔCp) at the glass transition temperature (Tg). The magnitude of ΔCp is related to the mobility of the polymer chains, which is restricted by crosslinks.Provides information on the thermal properties of the polymer in addition to an estimation of crosslinking density.Less direct and generally less accurate than swelling or rheological methods. The relationship between ΔCp and crosslinking density is empirical.
Spectroscopic Methods (FTIR & NMR) Can provide information about the chemical structure of the crosslinks. For instance, FTIR can be used to monitor the disappearance of reactive groups involved in the crosslinking reaction. Solid-state NMR can provide detailed information about the local environment of the crosslinks.Provides direct evidence of crosslinking at the molecular level.Often qualitative or semi-quantitative for crosslinking density. Requires specialized equipment and expertise in spectral interpretation.

Comparative Crosslinking Density Data

While specific quantitative data for polymers crosslinked with 1,3-bis(chloromethyl)tetramethyldisiloxane is not extensively available in the public domain, a comparative analysis can be drawn with alternative crosslinking systems for polysiloxanes. The following table presents data for polysiloxanes crosslinked with diene hydrocarbons and vinyl-terminated polysiloxanes, which serve as flexible crosslinkers, in contrast to the rigid aromatic structure expected from 1,3-bis(chloromethyl)tetramethyldisiloxane.

Crosslinking AgentPolymer SystemSolventCrosslinking Density (mol/g) x 10⁻⁴Average Molecular Weight Between Crosslinks (Mc) ( g/mol )Reference
1,7-octadienePolydecylmethylsiloxaneToluene5.00~2000[3]
1,11-dodecadienePolydecylmethylsiloxaneToluene--[3]
Vinyl-terminated Polydimethylsiloxane (Mn = 500 g/mol )PolydecylmethylsiloxaneToluene--[3]
1,3-bis(chloromethyl)tetramethyldisiloxane Polydimethylsiloxane (PDMS) Toluene Estimated Higher Estimated Lower (Predicted)

Predicted Performance of 1,3-bis(chloromethyl)tetramethyldisiloxane:

Due to the rigid aromatic-like structure introduced by Friedel-Crafts crosslinking with 1,3-bis(chloromethyl)tetramethyldisiloxane, it is anticipated that for a given molar concentration of crosslinker, the resulting polysiloxane network will exhibit a higher crosslinking density and a lower average molecular weight between crosslinks (Mc) compared to polymers crosslinked with flexible aliphatic chains like dienes. This is expected to result in a stiffer material with a higher storage modulus (G') and a lower degree of swelling in organic solvents.

Detailed Experimental Protocols

Protocol 1: Equilibrium Swelling Measurement

Objective: To determine the crosslinking density of a polymer network using the Flory-Rehner equation.

Materials:

  • Cured polymer sample of known initial dry weight (W_d)

  • Toluene (or another suitable solvent)

  • Analytical balance

  • Vials with sealed caps

  • Filter paper

  • Oven

Procedure:

  • Sample Preparation: Prepare small, uniformly sized samples of the crosslinked polymer.

  • Drying: Dry the samples in a vacuum oven at a suitable temperature until a constant weight is achieved. Record this as the initial dry weight (W_d).

  • Swelling: Place each dried sample in a sealed vial containing an excess of toluene. Allow the samples to swell at a constant temperature (e.g., 25 °C) until equilibrium is reached. This may take several hours to days.

  • Weighing the Swollen Sample: After reaching equilibrium, carefully remove the swollen sample from the vial, blot the surface with filter paper to remove excess solvent, and immediately weigh it. Record this as the swollen weight (W_s).

  • Drying the Swollen Sample: Dry the swollen sample in a vacuum oven until all the solvent has been removed and a constant weight is achieved. This final dry weight should be very close to the initial dry weight (W_d).

Data Analysis:

  • Calculate the volume fraction of the polymer in the swollen gel (ν₂): ν₂ = (W_d / ρ_p) / [(W_d / ρ_p) + ((W_s - W_d) / ρ_s)] where ρ_p is the density of the polymer and ρ_s is the density of the solvent.

  • Calculate the crosslinking density (ν_e) using the Flory-Rehner equation: ν_e = -[ln(1 - ν₂) + ν₂ + χν₂²] / [V₁(ν₂¹ᐟ³ - ν₂/2)] where χ is the Flory-Huggins polymer-solvent interaction parameter (for PDMS in toluene, χ ≈ 0.092) and V₁ is the molar volume of the solvent.[2]

Protocol 2: Rheological Measurement

Objective: To determine the crosslinking density from the storage modulus (G') of the polymer.

Materials:

  • Cured polymer sample

  • Rheometer with parallel plate or cone-and-plate geometry

Procedure:

  • Sample Loading: Place a disk-shaped sample of the polymer onto the lower plate of the rheometer. Lower the upper plate to the desired gap, ensuring good contact with the sample. Trim any excess material.

  • Strain Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVR) of the material, where the storage modulus (G') is independent of the applied strain.

  • Frequency Sweep: Perform a frequency sweep at a constant strain within the LVR.

  • Temperature Sweep (Optional): Perform a temperature sweep at a constant frequency and strain to identify the rubbery plateau region.

Data Analysis:

  • Determine the storage modulus (G') from the rubbery plateau region of the frequency or temperature sweep.

  • Calculate the crosslinking density (ν_e) using the theory of rubber elasticity: ν_e = G' / (R * T) where R is the ideal gas constant and T is the absolute temperature in Kelvin.

Visualizing Experimental and Logical Workflows

To aid in the experimental design and data interpretation, the following diagrams illustrate the key workflows.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_swelling Swelling Test cluster_rheology Rheological Analysis cluster_analysis Data Analysis s1 Polymer + Crosslinker s2 Curing s1->s2 s3 Crosslinked Polymer s2->s3 sw1 Dry Sample (Wd) s3->sw1 r1 Sample Loading s3->r1 sw2 Equilibrium Swelling in Solvent sw1->sw2 sw3 Swollen Sample (Ws) sw2->sw3 sw4 Dry Swollen Sample sw3->sw4 a1 Calculate ν₂ (Volume Fraction) sw3->a1 r2 Strain Sweep (Determine LVR) r1->r2 r3 Frequency Sweep r2->r3 r4 Obtain Storage Modulus (G') r3->r4 a4 Apply Rubber Elasticity Theory r4->a4 a2 Apply Flory-Rehner Equation a1->a2 a3 Calculate νₑ (Crosslinking Density) a2->a3 a4->a3

Caption: Experimental workflow for assessing crosslinking density.

logical_relationship cluster_input Input Parameters cluster_property Polymer Network Property cluster_performance Material Performance crosslinker Crosslinker Type & Concentration (e.g., 1,3-bis(chloromethyl)tetramethyldisiloxane) density Crosslinking Density (νₑ) crosslinker->density modulus Mechanical Modulus (G') density->modulus swelling Swelling Ratio density->swelling tg Glass Transition Temperature (Tg) density->tg

Caption: Relationship between crosslinker and material properties.

References

Safety Operating Guide

Safe Disposal of 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step operational plan for the safe disposal of 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane, a versatile but hazardous organosilicon compound. Adherence to these procedures is essential to mitigate risks and ensure compliance with regulatory standards.

I. Immediate Safety and Hazard Profile

This compound is a combustible liquid that causes serious skin and eye irritation.[1][2][3][4] It may also cause respiratory irritation.[3] Before handling, it is imperative to be familiar with its hazard profile and to wear appropriate Personal Protective Equipment (PPE).

Table 1: Hazard and Safety Data for this compound

PropertyValueSource
Physical State Liquid[1]
Appearance Colorless to Straw-colored[1][5]
Boiling Point 175-177°C[6]
Flash Point 57°C[6]
Density 0.97 g/mL[6]
GHS Hazard Statements H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1]
Incompatibility Acids, Alcohols, Oxidizing agents, Peroxides[1]
Solubility in Water Insoluble[6][7]

II. Personal Protective Equipment (PPE) Protocol

Prior to initiating any disposal procedures, all personnel must be equipped with the following PPE:

  • Hand Protection: Neoprene or nitrile rubber gloves.[1]

  • Eye Protection: Chemical goggles or a face shield.[1]

  • Skin and Body Protection: A protective laboratory coat and, if necessary, an apron to prevent skin contact.[2]

  • Respiratory Protection: In poorly ventilated areas, a NIOSH-certified combination organic vapor/acid gas respirator is recommended.[1]

An emergency eye wash station and safety shower must be readily accessible in the immediate vicinity of any potential exposure.[1][2]

III. Step-by-Step Disposal Plan

This operational plan outlines the approved methods for the disposal of this compound. The primary recommended method is incineration by a licensed waste disposal facility.

A. Pre-Disposal Preparation:

  • Segregation and Labeling:

    • Isolate waste this compound from other chemical waste streams to prevent unintended reactions.

    • Store the waste in a clearly labeled, sealed, and appropriate container. The label should include the chemical name, "Hazardous Waste," and the relevant hazard pictograms (e.g., irritant, flammable).

  • Containment:

    • Use UN-certified containers, such as high-density polyethylene (HDPE) drums, with tightly sealing lids to prevent leaks or vapor escape.[8]

    • Store the waste container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and incompatible materials.[1][2]

B. Spill Management:

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the spill area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition from the area.[2]

  • Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[1]

  • Decontamination: Clean the spill area thoroughly with soap and water.

C. Final Disposal:

  • Incineration (Preferred Method):

    • The most common and recommended method for the disposal of this compound is incineration.[1]

    • This process must be carried out in a licensed and properly equipped hazardous waste incinerator to ensure complete combustion and to scrub any harmful flue gases.[9]

    • Contact a certified hazardous waste disposal contractor to arrange for pickup and transport of the waste.

  • Landfill (Not Recommended):

    • Landfill disposal is not a recommended method for liquid chemical waste due to the risk of environmental contamination. Organosilicon compounds are generally not biodegradable and can persist in the environment.[9]

IV. Regulatory Compliance

Chemical waste generators are responsible for ensuring that their disposal methods comply with all local, regional, and national hazardous waste regulations.[2] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to maintain all necessary documentation related to the disposal of hazardous waste.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Start: Waste 1,3-Bis(chloromethyl)- 1,1,3,3-tetramethyldisiloxane Generated Assess Assess Waste: - Pure or Contaminated? - Liquid or Solidified? Start->Assess PPE Don Appropriate PPE: - Gloves, Goggles, Lab Coat - Respirator (if needed) Assess->PPE Segregate Segregate and Label Waste: - Isolate from incompatible materials - Clearly label as 'Hazardous Waste' PPE->Segregate Contain Securely Contain Waste: - Use sealed, compatible container - Store in a cool, ventilated area Segregate->Contain Spill Is there a spill? Contain->Spill SpillProcedure Follow Spill Management Protocol: - Evacuate and Ventilate - Contain with inert absorbent - Collect and decontaminate Spill->SpillProcedure Yes ContactEHS Contact Institutional EHS/ Waste Disposal Contractor Spill->ContactEHS No SpillProcedure->ContactEHS ArrangePickup Arrange for Professional Disposal: - Provide waste characterization - Schedule pickup ContactEHS->ArrangePickup Incineration Incineration at a Licensed Facility (Preferred Method) ArrangePickup->Incineration Documentation Complete all required waste disposal documentation Incineration->Documentation End End: Waste Properly Disposed Documentation->End

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane (CAS No. 2362-10-9) in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Identification and Hazards

This compound is a combustible liquid that can cause significant skin and eye irritation.[1][2][3] It may also lead to respiratory tract irritation upon inhalation.[4][5]

Table 1: Physicochemical and Hazard Information

PropertyValueReference
CAS Number 2362-10-9[2][5]
Molecular Formula C6H16Cl2OSi2[1][3]
Molecular Weight 231.27 g/mol [1][3]
Appearance Clear, colorless to straw-colored liquid[1][3]
GHS Hazard Statements H227: Combustible liquid[1][4]
H315: Causes skin irritation[1][4][6]
H319: Causes serious eye irritation[1][4][6]
H335: May cause respiratory irritation[4][5]
Signal Word Warning[1][4][6]

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following table summarizes the required PPE.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationReference
Eye/Face Chemical safety goggles. A face shield should be worn if there is a risk of splashing.[1][3][7]
Hand Neoprene or nitrile rubber gloves. Dispose of contaminated gloves after use.[1][7]
Body Protective clothing to prevent skin contact. A PVC apron or suit may be required for significant exposure.[1][8]
Respiratory Not required under normal conditions with adequate ventilation. For spills or in case of fire, use a NIOSH-approved respirator or a self-contained breathing apparatus (SCBA).[1][2][6]

Handling and Storage Protocols

Safe Handling Workflow

The following diagram outlines the standard operating procedure for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling risk_assessment Conduct Risk Assessment ppe Don PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe ventilation Ensure Adequate Ventilation (Fume Hood) ppe->ventilation ground Ground/Bond Container ventilation->ground transfer Use Non-Sparking Tools for Transfer ground->transfer avoid Avoid Contact with Skin, Eyes, and Vapors transfer->avoid close Tightly Close Container avoid->close wash Wash Hands and Exposed Skin Thoroughly avoid->wash store Store in Cool, Dry, Well-Ventilated Area close->store decontaminate Decontaminate Work Area wash->decontaminate

Caption: Standard workflow for handling the chemical.

Step-by-Step Handling Procedure:

  • Preparation : Before starting work, ensure that emergency eye wash stations and safety showers are accessible.[1]

  • Ventilation : Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[1][5][6]

  • Grounding : To prevent static discharge, containers must be properly grounded and bonded before transferring the material.[1]

  • Handling : Avoid all contact with eyes and skin, and do not breathe vapors or mist.[1][5] Use only non-sparking tools to prevent ignition.[1]

  • Hygiene : Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking, and upon leaving work.[1] Contaminated clothing should be washed before reuse.[1][5]

Storage Conditions:

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][2][3]

  • Keep containers tightly closed.[1][3][5]

  • Store away from incompatible materials such as acids, alcohols, and oxidizing agents.[1]

Emergency Procedures

Emergency Response Workflow

This diagram illustrates the immediate actions to take in case of accidental exposure or a spill.

cluster_exposure Exposure Event cluster_actions Immediate Actions spill Spill or Release evacuate Evacuate Area if Necessary spill->evacuate remove_ignition Remove Ignition Sources spill->remove_ignition ventilate Ventilate Area spill->ventilate contact Personal Contact skin_wash Skin: Wash with Soap & Water for 15 min contact->skin_wash eye_rinse Eyes: Rinse with Water for 15 min contact->eye_rinse inhale Inhalation: Move to Fresh Air contact->inhale contain Contain Spill with Absorbent Material ventilate->contain seek_medical Seek Medical Attention contain->seek_medical skin_wash->seek_medical eye_rinse->seek_medical inhale->seek_medical

Caption: Emergency response for spills or exposure.

First-Aid Measures:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2][3] Seek immediate medical attention.[1][2]

  • Skin Contact : Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, get medical advice.[1][2] Contaminated clothing must be removed and washed before reuse.[2][5]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide artificial respiration.[2][3] Get medical attention if symptoms like coughing, headache, or nausea occur.[1][2]

  • Ingestion : Do not induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[2][3] Never give anything by mouth to an unconscious person and seek medical attention.[1][3]

Spill and Leak Procedures:

  • Remove all sources of ignition.[2][5]

  • Clean up spills as soon as possible.[1]

  • Use an inert absorbent material to collect the spill.[2]

  • Use non-sparking tools to sweep or shovel the material into an appropriate container for disposal.[1]

  • Ensure the area is well-ventilated.[5]

Disposal Plan

All waste materials must be treated as hazardous waste.

  • Chemical Disposal : Dispose of the chemical and any contaminated materials in a licensed waste disposal facility.[1][5] May be incinerated where permitted.[1]

  • Container Disposal : Do not reuse empty containers. Decontaminate and dispose of them in accordance with local, regional, and national regulations.[8]

  • Environmental Precautions : Avoid release to the environment. Do not let the product enter drains.[1][2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane
Reactant of Route 2
1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.